Miconazole
描述
属性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22832-87-7 (nitrate) | |
| Record name | Miconazole [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023319 | |
| Record name | Miconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Miconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.63e-04 g/L | |
| Record name | Miconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22916-47-8 | |
| Record name | Miconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22916-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miconazole [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | miconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Miconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Miconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Miconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159 - 163 °C | |
| Record name | Miconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Miconazole's Mechanism of Action on Fungal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which miconazole exerts its antifungal effects, with a specific focus on its interaction with the fungal cell membrane. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core pathways and processes involved.
Core Mechanism: Disruption of Ergosterol Biosynthesis
The principal mechanism of this compound's antifungal activity is the inhibition of ergosterol synthesis, an essential sterol component that governs the fluidity, integrity, and function of the fungal cell membrane.[1][2][3] Ergosterol is analogous in function to cholesterol in mammalian cells.[2] By disrupting this critical pathway, this compound compromises the structural and functional integrity of the fungal membrane, leading to cell death.[1][2]
This compound specifically targets and inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[4][5][6][7][8] This enzyme is crucial for catalyzing the C14-demethylation of lanosterol, a key step in the biosynthetic pathway that produces ergosterol.[8][9][10] Inhibition of this enzyme leads to two primary cytotoxic consequences:
-
Depletion of Ergosterol: The reduction in ergosterol levels alters the physical properties of the membrane, increasing its rigidity and reducing its fluidity.[5][11] This change in membrane order can impair the function of membrane-bound proteins, such as those involved in nutrient transport.[5][11]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of 14α-methylated precursor sterols, such as lanosterol.[2][9] The integration of these bulky, toxic sterols into the membrane further disrupts its structure, leading to increased permeability.[2][12] This disruption results in the leakage of essential intracellular components, including ions (like K+), amino acids, and low-molecular-weight proteins, ultimately contributing to cell lysis.[4][13][14]
Secondary Mechanisms of Action
Beyond its primary role as an ergosterol synthesis inhibitor, this compound exerts its antifungal effects through additional mechanisms that contribute to its overall fungicidal activity.
Induction of Reactive Oxygen Species (ROS)
This compound treatment has been shown to induce the production and accumulation of endogenous reactive oxygen species (ROS) within fungal cells.[2][6][15][16] This increase in ROS is dose-dependent.[15][17] The accumulation of ROS, such as superoxide anions and hydrogen peroxide, leads to significant oxidative stress, causing damage to vital cellular components including proteins, lipids, and DNA, which is an important contributor to this compound's antifungal activity.[2][6][15] this compound also inhibits the activity of fungal catalase and peroxidase, enzymes responsible for detoxifying ROS, thereby exacerbating oxidative stress.[4][]
Direct Membrane Damage
At higher concentrations, this compound can cause direct physicochemical damage to the fungal cell membrane, independent of its effects on sterol synthesis.[11][13] This direct action is thought to involve the interaction of the this compound molecule with the phospholipids in the membrane, leading to a rapid increase in permeability, leakage of intracellular contents, and cell lysis.[2][13] This direct damage contributes to the fungicidal, as opposed to fungistatic, effect of this compound at higher therapeutic doses.[11]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize key findings regarding its inhibitory concentrations and effects on fungal cell physiology.
Table 1: Inhibitory Concentrations of this compound
| Fungal Species | Parameter | Value | Reference |
|---|---|---|---|
| Candida albicans | Total Growth Inhibition | ~10 µg/mL | [14] |
| Candida albicans | MIC (ROS Induction) | 0.125 µg/mL | [15][17] |
| Candida albicans (CYP51) | IC50 | 0.039 µM | [19] |
| Human (CYP51) | IC50 | 0.057 µM |[19] |
Table 2: Quantified Effects of this compound on Fungal Cell Membranes
| Fungal Species | Condition | Effect | Observation | Reference |
|---|---|---|---|---|
| Candida albicans | Growth with 10 µg/mL this compound | Ergosterol Depletion | Complete absence of ergosterol in plasma membranes. | [5][11] |
| Candida albicans | Growth with 10 µg/mL this compound | Altered Membrane Fluidity | Significant increase in membrane order (reduced fluidity). | [5][11] |
| Candida albicans | Treatment with 12.5 µg/mL this compound | ROS Production | Four-fold increase in ROS levels detected. | [15][17] |
| Candida albicans | Treatment with this compound | Permeability Change | Leakage of 260-nm absorbing materials, amino acids, proteins, and inorganic cations. |[14] |
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate this compound's mechanism of action.
Protocol: Fungal Sterol Composition Analysis
This method is used to determine the effect of this compound on the sterol profile of the fungal cell membrane. It typically involves sterol extraction followed by analysis using gas chromatography (GC).
Methodology:
-
Fungal Culture: Grow fungal cells (e.g., Candida albicans) to mid-log phase in a suitable broth medium with and without a sub-lethal concentration of this compound.
-
Cell Harvesting: Harvest cells by centrifugation, wash with sterile distilled water, and determine the dry weight.
-
Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide (e.g., 20% KOH in 60% ethanol) and heat at 80-90°C for 2 hours to saponify cellular lipids.
-
Non-saponifiable Lipid Extraction: Cool the mixture and extract the non-saponifiable lipids (containing sterols) by partitioning with a non-polar solvent like n-heptane or petroleum ether. Repeat the extraction three times.
-
Solvent Evaporation: Pool the organic phases and evaporate to dryness under a stream of nitrogen gas.
-
Derivatization (Optional but Recommended): To improve volatility for GC analysis, derivatize the sterol hydroxyl groups by adding a silylating agent (e.g., BSTFA) and heating briefly.
-
Gas Chromatography (GC) Analysis: Resuspend the dried extract in a suitable solvent (e.g., hexane) and inject it into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).
-
Data Analysis: Identify and quantify sterols by comparing retention times and peak areas to those of known ergosterol and lanosterol standards. Calculate the percentage of each sterol relative to the total sterol content.
Protocol: ROS Production Assay using Dichlorofluorescein Diacetate (DCFH-DA)
This fluorogenic assay quantifies the intracellular generation of ROS in fungal cells following exposure to this compound.[15][17]
Methodology:
-
Fungal Culture and Harvesting: Grow fungal cells to the desired growth phase, harvest by centrifugation, and wash with a suitable buffer (e.g., PBS).
-
Cell Loading with Probe: Resuspend the cells in buffer and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
This compound Treatment: Add this compound at various concentrations (including a no-drug control) to the cell suspension.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C. During this time, intracellular ROS will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the fold increase in ROS production by normalizing the fluorescence intensity of this compound-treated samples to that of the untreated control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 3. Micoral | 2% w/w | Oral Gel | মাইকোরাল ২% ওরাল জেল | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of this compound on the structure and function of plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-fungal effect of this compound and this compound-loaded chitosan nanoparticles gels in diabetic patients with Oral candidiasis-randomized control clinical trial and microbiological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Ergosterol Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Direct membrane damage and this compound lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the mechanism of action of this compound: effect of this compound on respiration and cell permeability of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous reactive oxygen species is an important mediator of this compound antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Endogenous Reactive Oxygen Species Is an Important Mediator of this compound Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of Imidazole Antifungal Compounds
This guide provides an in-depth exploration of imidazole antifungal agents, tailored for researchers, scientists, and professionals in drug development. It covers their historical discovery, mechanism of action, detailed synthetic pathways, and the experimental protocols used to evaluate their efficacy.
Introduction: The Advent of Imidazole Antifungals
The landscape of treating fungal infections was significantly altered in 1969 with the discovery of the first azole antifungal agents.[1] Among these, the imidazoles, characterized by a five-membered ring containing two nitrogen atoms, emerged as a prominent class.[2] These synthetic compounds marked a pivotal advancement over the then-available treatments, which were often limited to weak acids and phenolic dyes.[1] Key members of the imidazole class, such as Clotrimazole, Miconazole, and Ketoconazole, act by disrupting the integrity of the fungal cell membrane, a mechanism that offers selective toxicity against fungal pathogens with minimal harm to the host.[3][4]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary antifungal action of imidazole derivatives is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][5] Ergosterol is analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[6][7]
Imidazole antifungals specifically target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[2][3][8] This enzyme is critical for the conversion of lanosterol to ergosterol.[2] The N3 atom of the imidazole ring binds to the heme iron atom of the cytochrome P450 enzyme, effectively blocking its activity.[9]
The inhibition of lanosterol 14-α-demethylase leads to two major consequences:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.
-
Accumulation of Lanosterol: The buildup of lanosterol, a sterol with a different shape and physical properties, alters membrane permeability, causing it to become "leaky."[2]
This disruption of the cell membrane leads to the leakage of essential cellular components, ultimately resulting in cell death.[2] Additionally, at high concentrations, imidazoles can cause direct membrane damage, contributing to their fungicidal effect.[10] Some studies also suggest that the buildup of toxic concentrations of hydrogen peroxide due to altered enzyme activities may contribute to cell necrosis.[5]
Synthesis of Imidazole Antifungal Compounds
The synthesis of imidazole antifungal agents typically involves the creation of a substituted imidazole core attached to various aryl groups. While specific pathways differ for each compound, a general theme involves the alkylation of the imidazole ring with a suitable electrophile.
A common approach begins with the preparation of a reactive intermediate, often a substituted trityl chloride or a similar structure, which is then coupled with the imidazole ring.
Protocol 1: Synthesis of Clotrimazole
Clotrimazole, 1-(o-chloro-α,α-diphenylbenzyl)imidazole, can be synthesized by reacting 2-chlorotriphenylmethylchloride with imidazole.[11]
-
Materials: 2-chlorotriphenylmethylchloride, imidazole, triethylamine, benzene (or a suitable hydrocarbon solvent), ethyl acetate, nitric acid, water.
-
Step 1: Preparation of 2-chlorotriphenylmethylchloride:
-
React o-chlorobenzotrichloride with benzene in the presence of a Lewis acid catalyst like aluminum trichloride.
-
The reaction mixture is heated under reflux for approximately 4 hours.
-
After cooling, the mixture is poured into a solution of concentrated hydrochloric acid and ice.
-
The organic layer is separated, washed, and the solvent is evaporated to yield 2-chlorotriphenylmethylchloride.[12]
-
-
Step 2: Reaction with Imidazole:
-
Step 3: Purification:
-
After cooling, wash the reaction mixture with water to remove triethylamine hydrochloride and excess imidazole.
-
Evaporate the benzene layer to dryness.
-
Dissolve the residue in ethyl acetate. The product can be precipitated as a nitrate salt by adding a calculated amount of nitric acid to facilitate purification.[12]
-
The purified nitrate salt is then converted back to the free base using a caustic alkali solution.
-
The final product, clotrimazole, is crystallized from a suitable solvent like acetone or methyl isobutyl ketone.[11][12]
-
Protocol 2: Synthesis of this compound
An alternative synthesis for this compound involves the intermolecular insertion of a carbenoid species to imidazole from an α-diazoketone.[13][14]
-
Materials: 2,4-dichlorobenzoic acid, triphenylphosphine, N-bromosuccinimide, diazomethane, copper (II) acetylacetonate, imidazole, sodium borohydride, 2,4-dichlorobenzyl chloride, sodium hydride, DMF.
-
Step 1: Preparation of 2,4-dichlorodiazoacetophenone (1):
-
Treat equimolar amounts of 2,4-dichlorobenzoic acid, triphenylphosphine, and a slight excess of N-bromosuccinimide in THF at 0°C for 15 minutes.
-
Add an excess of ethereal diazomethane to yield the corresponding diazoketone.[14]
-
-
Step 2: Carbenoid Insertion to Imidazole (2):
-
Add the diazoketone (1) dropwise to a suspension of copper (II) acetylacetonate and a large excess of imidazole in THF at 60°C.
-
The reaction mixture is stirred for 1 hour, then cooled and filtered. The filtrate is concentrated and purified to give 2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one (2).[14]
-
-
Step 3: Reduction to Alcohol (3):
-
Reduce the ketone (2) using sodium borohydride in methanol at 0°C to yield 2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-ol (3).[14]
-
-
Step 4: O-Alkylation to form this compound (6):
-
Treat the alcohol (3) with sodium hydride in dry DMF at 0°C.
-
Add 2,4-dichlorobenzyl chloride to the mixture.
-
The reaction is stirred at room temperature for 1 hour.
-
After quenching with water and extraction with ethyl acetate, the organic phase is dried and concentrated. The crude product is purified to yield this compound.[14]
-
Protocol 3: Synthesis of Ketoconazole
The synthesis of ketoconazole is a multi-step process starting from 2,4-dichlorophenacyl bromide.[15]
-
Materials: 2,4-dichlorophenacyl bromide, glycerol, benzoyl chloride, imidazole, sodium hydroxide, methanesulfonyl chloride, 1-acetyl-4-(4-hydroxyphenyl)piperazine.
-
Step 1: Ketalization: React 2,4-dichlorophenacyl bromide with glycerol to form cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane.[15]
-
Step 2: Protection and Imidazole Alkylation:
-
Acylate the hydroxyl group of the product from Step 1 with benzoyl chloride for protection.
-
Alkylate the resulting compound with imidazole.[15]
-
-
Step 3: Deprotection and Mesylation:
-
Remove the benzoyl protecting group via alkaline hydrolysis.
-
React the resulting alcohol with methanesulfonyl chloride to form a mesylate intermediate.[15]
-
-
Step 4: Final Coupling:
-
Alkylate 1-acetyl-4-(4-hydroxyphenyl)piperazine with the mesylate from Step 3 to yield the final product, ketoconazole.[15]
-
Quantitative Analysis of Antifungal Activity
The efficacy of antifungal compounds is quantified using susceptibility testing. The most common metric is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specific incubation period.[16] Another metric, IC50 , represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Antifungal Activity (MIC) of Imidazole Derivatives against Candida albicans
| Compound | Derivative/Modification | MIC (µg/mL) | Reference |
| This compound | - | 0.057 (IC50, µM) | [17] |
| Clotrimazole Analog (1c) | 1-triphenylmethyl-imidazole | 100% inhibition | [18] |
| Clotrimazole Analog (2c) | 1-(4-methoxyphenyl)-diphenylmethyl-imidazole | 70-75% inhibition | [18] |
| Biphenyl Imidazole (12g) | N/A | 0.03125 - 2 | [19] |
| Biphenyl Imidazole (19b) | N/A | 0.03125 - 2 | [19] |
| Dienone Imidazole (31) | N/A | Strong, broad-spectrum | [20] |
| Dienone Imidazole (42) | N/A | Strong, broad-spectrum | [20] |
Note: Direct comparison of MIC values should be done cautiously as testing conditions (e.g., pH, medium, incubation time) can vary between studies.[21][22]
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.[16][21]
This method is widely used to determine the MIC of antifungal agents against yeast.[23]
-
Materials: 96-well microtiter plates, RPMI-1640 broth medium (buffered to pH 7.0 with MOPS), fungal inoculum, antifungal stock solutions, spectrophotometer.
-
Step 1: Inoculum Preparation:
-
Culture the yeast isolate on agar plates.
-
Prepare a suspension of the yeast in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI-1640 medium.[24]
-
-
Step 2: Plate Preparation:
-
Prepare serial two-fold dilutions of the antifungal drug in the microtiter plate wells using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Step 3: Inoculation:
-
Add 100 µL of the standardized yeast inoculum to each well, bringing the final volume to 200 µL.
-
-
Step 4: Incubation:
-
Step 5: Reading the MIC:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% inhibition for azoles against yeasts) compared to the drug-free growth control. The endpoint can be read visually or with a microplate reader.[16]
-
Conclusion and Future Directions
Imidazole antifungals represent a cornerstone in the management of fungal infections. Their mechanism of action, centered on the targeted inhibition of ergosterol biosynthesis, provides a selective and effective means of combating fungal pathogens. The synthetic routes to these compounds are well-established, allowing for the generation of diverse derivatives. However, the rise of antifungal resistance necessitates the continued discovery and development of new agents.[20] Future research will likely focus on synthesizing novel imidazole derivatives with enhanced potency, broader spectrum of activity, and the ability to overcome existing resistance mechanisms. Structure-activity relationship (SAR) studies and molecular docking will continue to be invaluable tools in the rational design of the next generation of imidazole antifungals.[19][22]
References
- 1. Discovery [ch.ic.ac.uk]
- 2. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 12. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of this compound and Analogs Through a Carbenoid Intermediate [scielo.org.mx]
- 15. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Miconazole: Ergosterol Biosynthesis Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Miconazole, a synthetic imidazole antifungal agent, has been a cornerstone in the treatment of superficial and cutaneous fungal infections for several decades. Its primary mode of action, shared with other azole antifungals, is the potent and specific inhibition of ergosterol biosynthesis, a crucial pathway for maintaining the integrity and functionality of the fungal cell membrane. This technical guide provides a detailed examination of this core mechanism, focusing on the molecular target, the biochemical consequences of its inhibition, and the quantitative measures of this compound's efficacy. Furthermore, it outlines standardized experimental protocols for assessing antifungal susceptibility and quantifying the effects on ergosterol levels, offering a comprehensive resource for researchers in mycology and drug development.
Introduction
Ergosterol is the predominant sterol in the fungal cell membrane, where it plays a role analogous to that of cholesterol in mammalian cells. It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-enzyme pathway that is highly conserved among fungi. Because this pathway is absent in humans, its components serve as ideal targets for selective antifungal therapy.
This compound is a broad-spectrum imidazole antifungal that exploits this pathway.[1] Its primary mechanism involves the disruption of ergosterol synthesis, leading to a fungistatic effect at low concentrations and a fungicidal effect at higher concentrations.[1] A key advantage of this compound is that despite its long-term and widespread use, the development of resistance in fungal species remains relatively low.[1][2] This guide delves into the technical details of how this compound achieves its antifungal effect by targeting a critical enzyme in the ergosterol biosynthesis pathway.
The Ergosterol Biosynthesis Pathway
The synthesis of ergosterol from acetyl-CoA is an energy-intensive process involving over 20 enzymes, which can be broadly divided into three main stages. This pathway is fundamental for fungal viability.
-
Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP).
-
Squalene Synthesis: Two molecules of FPP are condensed to form squalene, catalyzed by squalene synthase (Erg9).
-
Post-Squalene Synthesis (Late Pathway): Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized to produce lanosterol. Lanosterol, the first sterol intermediate, then undergoes a series of demethylation, desaturation, and reduction reactions to yield the final product, ergosterol.
A critical and rate-limiting step in this late pathway is the C14-demethylation of lanosterol, a reaction catalyzed by the enzyme lanosterol 14α-demethylase.
This compound's Primary Mode of Action
Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary molecular target of this compound and all azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme is essential for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the formation of ergosterol.
This compound's inhibitory action is mediated by its imidazole ring, which binds to the heme iron atom in the active site of the fungal CYP51 enzyme. This binding is a tight, non-covalent interaction that effectively blocks the substrate (lanosterol) from accessing the catalytic site, thereby halting the demethylation process. The selectivity of azoles for the fungal enzyme over its human homolog is a key factor in their therapeutic utility, although some older imidazoles like this compound can show a degree of inhibition towards human CYP enzymes.[3][4]
Consequences of CYP51 Inhibition
The inhibition of lanosterol 14α-demethylase by this compound has two major downstream effects on the fungal cell:
-
Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. The resulting ergosterol-deficient membrane is unable to properly regulate fluidity and permeability.
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of lanosterol and other 14α-methylated precursor sterols.[1] The incorporation of these bulky, misshapen sterols into the fungal membrane disrupts its structure, impairs the function of integral membrane proteins (such as those involved in nutrient transport and cell wall synthesis), and ultimately leads to the arrest of fungal growth.
At higher concentrations, the severe membrane stress caused by these effects, potentially coupled with secondary mechanisms like the induction of reactive oxygen species, results in cell death.[1]
Quantitative Analysis of this compound's Efficacy
The effectiveness of this compound is quantified through in vitro susceptibility testing and direct enzyme inhibition assays.
In Vitro Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is a standard measure of antifungal potency. This compound consistently demonstrates potent activity against a wide range of Candida species, including those resistant to other azoles like fluconazole.[5]
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound against Candida Species
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.004 - 1.0 | 0.12 | [2][5] |
| Candida glabrata | 0.016 - 32 | 0.5 | [5][6] |
| Candida parapsilosis | 0.016 - 32 | 0.12 | [5][6] |
| Candida tropicalis | 0.016 - 32 | 0.12 | [5][6] |
| Candida krusei | 0.03 - 1.0 | 0.5 | [5] |
| Fluconazole-Resistant Strains | N/A | 0.5 | [5] |
MIC90: The concentration required to inhibit the growth of 90% of the tested isolates.
Enzyme Inhibition Assays
The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biochemical function, in this case, the activity of the CYP51 enzyme. Studies comparing the inhibitory effect of this compound on fungal and human CYP51 highlight its selectivity.
Table 2: IC50 Values of this compound for Lanosterol 14α-demethylase (CYP51)
| Enzyme Source | IC50 (µM) | Reference(s) |
| Candida albicans CYP51 | 0.057 | [3][4] |
| Human CYP51 | 0.057 | [3][4] |
Note: While this compound is highly effective against fungal CYP51, these data indicate it is also a potent inhibitor of the human homolog, which is consistent with its primary use as a topical agent to limit systemic exposure and potential side effects.[3][4] Dissociation constant (Kd) values for this compound binding to C. albicans CYP51 have been reported in the range of 10 to 26 µM.[7]
Key Experimental Protocols
Standardized methodologies are crucial for obtaining reproducible data in antifungal research. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.[8][9]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of antifungal agents against yeasts.[9][10]
Protocol: Broth Microdilution for Yeasts (CLSI M27) [9]
-
Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).
-
Antifungal Dilution: Perform serial two-fold dilutions of this compound in the medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate, including a drug-free growth control well. Incubate the plate at 35°C for 24-48 hours.
-
MIC Reading: Determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control.
Quantification of Ergosterol Content
Quantifying the reduction in cellular ergosterol is a direct method to assess the biochemical impact of this compound. This is typically achieved by solvent extraction followed by High-Performance Liquid Chromatography (HPLC).[11][12][13]
Protocol: Ergosterol Extraction and HPLC Quantification
-
Cell Culture and Treatment: Grow fungal cultures to the mid-logarithmic phase and expose them to various concentrations of this compound (and a no-drug control) for a defined period.
-
Harvest and Saponification: Harvest the fungal cells by centrifugation, wash, and determine the dry weight. Resuspend the cell pellet in alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) and incubate at 80-85°C for 1-2 hours to saponify cellular lipids and release sterols.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding water and a non-polar solvent like n-hexane or n-heptane. Vortex vigorously and separate the phases by centrifugation.
-
Sample Preparation: Collect the organic (upper) phase containing the sterols and evaporate it to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector. Ergosterol is typically detected at 282 nm.
-
Quantification: Calculate the ergosterol concentration by comparing the peak area from the sample to a standard curve generated with known concentrations of pure ergosterol.[13]
Conclusion
This compound's primary mode of action is the highly effective inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted inhibition leads to ergosterol depletion and the accumulation of toxic methylated sterols, which collectively disrupt the fungal cell membrane's structure and function, ultimately inhibiting growth and causing cell death. The quantitative data from MIC and IC50 assays confirm its potent antifungal activity. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the mechanisms of azole antifungals and develop novel therapeutic strategies. Understanding this core mechanism at a technical level is essential for the continued effective use of this compound and for the rational design of next-generation antifungal agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Repeated Exposure of Candida spp. to this compound Demonstrates No Development of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of this compound against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders [mdpi.com]
- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
In-depth analysis of Miconazole's effect on cytochrome P450 in fungi
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate interaction between the antifungal agent miconazole and the fungal cytochrome P450 (CYP450) system. The primary focus is on this compound's potent inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), and the subsequent cascade of effects on fungal cell physiology. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action: Inhibition of Fungal CYP51
This compound, an imidazole antifungal agent, exerts its primary fungistatic and, at higher concentrations, fungicidal activity by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[1][2] The key enzyme in this pathway inhibited by this compound is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2][3]
This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[4][5] this compound's imidazole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[3] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterols, such as lanosterol and 24-methylenedihydrolanosterol.[2][6]
The consequences of this disruption are multifaceted:
-
Altered Membrane Fluidity and Permeability: The substitution of ergosterol with methylated precursors disrupts the normal packing of phospholipids, leading to increased membrane fluidity and permeability.[6] This can result in the leakage of essential intracellular components.
-
Impaired Enzyme Function: The altered membrane environment adversely affects the function of membrane-bound enzymes that are crucial for various cellular processes.
-
Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal growth and, in many cases, cell death.
Beyond its primary action on CYP51, this compound has been reported to have additional antifungal mechanisms, including the induction of reactive oxygen species (ROS) and direct destabilization of the plasma membrane.[3]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound's inhibitory effect on cytochrome P450 enzymes has been quantified through the determination of half-maximal inhibitory concentration (IC50) values. These values provide a standardized measure for comparing the inhibitory strength of a compound against a specific enzyme.
Table 1: IC50 Values of this compound Against Fungal and Human Cytochrome P450 Enzymes
| Enzyme Target | Fungal Species/System | IC50 (µM) | Reference(s) |
| Lanosterol 14α-demethylase (CYP51) | Candida albicans | 0.057 | [5] |
| Lanosterol 14α-demethylase (CYP51) | Trypanosoma cruzi | 0.057 | [7][8] |
| CYP2C9 | Human Liver Microsomes | 2.0 | [7][9] |
| CYP2C19 | Human Liver Microsomes | 0.33 | [7][9] |
Note: Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on fungal cytochrome P450 and sterol biosynthesis.
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the CYP51 enzyme.
3.1.1. Radiometric Assay
Principle: This method utilizes a radiolabeled substrate, such as [³H]lanosterol, to quantify the enzymatic activity of CYP51 by measuring the formation of the radiolabeled product.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant fungal CYP51, a cytochrome P450 reductase (CPR), a source of NADPH (e.g., an NADPH regenerating system), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) in a microcentrifuge tube.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with solvent only should be included.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]lanosterol.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification of lipids. Extract the sterols from the mixture using an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity in the substrate and product spots/peaks using a scintillation counter or a radio-HPLC detector.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
3.1.2. Fluorescence-Based Assay
Principle: This high-throughput method employs a fluorogenic substrate that becomes fluorescent upon being metabolized by CYP51. The inhibition of the enzyme by this compound results in a decrease in the fluorescent signal.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant fungal CYP51, cytochrome P450 reductase, an NADPH regenerating system, and a fluorogenic CYP51 substrate (e.g., a derivative of 7-benzyloxy-4-(trifluoromethyl)coumarin) in a suitable assay buffer.
-
Assay Plate Preparation: In a 96-well microplate, add the assay buffer, CYP51, and CPR to each well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short duration.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time plot) for each well. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value as described for the radiometric assay.[7][8]
Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells after treatment with this compound.
Principle: Fungal lipids, including sterols, are extracted from the cells, saponified to release free sterols, and then derivatized to make them volatile for GC-MS analysis. GC separates the different sterols, and MS provides their identification and quantification.
Methodology:
-
Fungal Culture and Treatment: Grow the fungal strain of interest in a suitable liquid medium to the desired growth phase. Treat the culture with a specific concentration of this compound for a defined period. A control culture without this compound should be run in parallel.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with distilled water.
-
Saponification: Resuspend the cell pellet in an alcoholic solution of a strong base (e.g., 20% w/v KOH in 60% v/v ethanol) and heat at a high temperature (e.g., 80°C) for a set time (e.g., 1-2 hours) to saponify the lipids and break open the cells.
-
Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) from the mixture using an organic solvent such as n-heptane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.
-
Drying and Derivatization: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. To make the sterols volatile for GC analysis, derivatize them by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heating (e.g., at 60°C for 30 minutes).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Gas Chromatography (GC): Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of different sterols.
-
Mass Spectrometry (MS): Operate the mass spectrometer in electron ionization (EI) mode. Identify the sterols by comparing their retention times and mass spectra with those of known standards and by fragmentation pattern analysis.
-
-
Data Analysis: Quantify the relative amounts of ergosterol and the accumulated methylated sterols (e.g., lanosterol) by integrating the peak areas of their corresponding chromatogram signals.[11][12]
Visualizing the Impact: Pathways and Workflows
Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
The following diagram illustrates the major steps in the fungal ergosterol biosynthesis pathway, highlighting the critical role of lanosterol 14α-demethylase (CYP51) and the inhibitory action of this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Lanosterol 14-alpha demethylase (CYP51A1) | cbm15 [cbm15.com]
- 12. mdpi.com [mdpi.com]
The Role of Farnesol Accumulation in Miconazole's Antifungal Activity: A Technical Guide
Abstract: Miconazole, a widely used imidazole antifungal agent, exerts its primary effect by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. A significant, yet often secondary, consequence of this inhibition is the intracellular accumulation of farnesol, the first eukaryotic quorum-sensing molecule identified. This technical guide provides an in-depth examination of how this compound-induced farnesol accumulation contributes significantly to its overall antifungal efficacy against pathogens like Candida albicans. We will explore the molecular mechanisms, detail the signaling pathways affected by farnesol, present relevant quantitative data, and outline key experimental protocols for researchers in mycology and drug development.
This compound's Primary Mechanism of Action
This compound's antifungal activity is multifaceted, stemming primarily from its ability to disrupt the fungal cell membrane and induce oxidative stress.
Inhibition of Ergosterol Biosynthesis
The principal mechanism of all azole antifungals, including this compound, is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol in the fungal sterol biosynthesis pathway.[5][6] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors compromise the integrity and fluidity of the fungal cell membrane.[2][7][8] This disruption leads to increased permeability, leakage of essential intracellular components like cations and low molecular weight proteins, and ultimately, the cessation of fungal growth (fungistatic effect).[1][7]
Induction of Oxidative Stress
Unique among many azoles, this compound also inhibits fungal catalase and peroxidase enzymes.[2][7] This action impairs the fungus's ability to detoxify reactive oxygen species (ROS), leading to a toxic intracellular accumulation of hydrogen peroxide.[2] The buildup of ROS causes widespread damage to intracellular organelles and macromolecules, ultimately triggering cell necrosis and contributing a fungicidal effect against several fungal species.[2][7]
Farnesol Accumulation: A Key Consequence of Ergosterol Pathway Inhibition
The ergosterol biosynthesis pathway involves a series of enzymatic steps starting from acetyl-CoA. A key intermediate in this pathway is farnesyl diphosphate (FPP). In Candida albicans, FPP is dephosphorylated to produce farnesol.[9][10] When this compound blocks the pathway downstream of FPP by inhibiting 14α-lanosterol demethylase, FPP accumulates. This surplus FPP is then shunted towards the production of farnesol, leading to a significant increase in its intracellular and extracellular concentrations.[11][12][13] Studies have shown that various azole antifungals, including fluconazole, ketoconazole, and this compound, can increase farnesol production by 10- to 45-fold.[11]
Farnesol's Multifaceted Antifungal Contributions
The accumulation of farnesol is not a passive side effect but an active contributor to this compound's antifungal power. Farnesol functions as a signaling molecule that targets key virulence traits and cell survival pathways in C. albicans.
Quorum Sensing and Morphogenesis Inhibition
Farnesol is a quorum-sensing molecule that allows C. albicans cells to regulate their morphology based on population density.[14][15] A critical virulence factor for C. albicans is its ability to switch from a budding yeast form to a filamentous hyphal form, which is essential for tissue invasion and biofilm formation.[9] Accumulated farnesol inhibits this yeast-to-hyphae transition, thereby preventing the formation of biofilms, which are notoriously resistant to antimicrobial agents.[1][7][14][15]
This inhibition is mediated, at least in part, through the suppression of the Ras1-cAMP-Efg1 signaling pathway.[16][17][18] Farnesol is thought to interfere with the activity of this pathway, which is a central regulator of hyphal development, thereby locking the fungus in the less virulent yeast form.[16][19][20]
Induction of Apoptosis
At the higher concentrations that can result from this compound treatment, farnesol is cytotoxic and acts as a pro-apoptotic agent in C. albicans.[9][21][22] The mechanism of farnesol-induced apoptosis involves several cellular events:
-
ROS Accumulation: Farnesol targets mitochondria, leading to increased production of reactive oxygen species.[9][21]
-
Mitochondrial Degradation: The oxidative stress contributes to the degradation of mitochondria.[9][21]
-
Metacaspase Activation: Farnesol induces the upregulation and activation of the C. albicans metacaspase, Mca1p, a distant homolog of mammalian caspases that executes the apoptotic program.[9][21][23]
This programmed cell death pathway provides a potent fungicidal mechanism that complements the fungistatic effects of ergosterol depletion.
Inhibition of Drug Efflux Pumps
Farnesol has also been reported to inhibit the activity of drug efflux ABC transporters in Candida, specifically CaCdr1p and CaCdr2p.[1] These pumps are a major mechanism of azole resistance, as they actively remove the drug from the cell. By inhibiting these pumps, farnesol may potentiate the activity of this compound, helping to maintain effective intracellular drug concentrations.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the antifungal activity of this compound and the effective concentrations of farnesol.
Table 1: Antifungal Activity of this compound against Candida Species
| Candida Species | This compound MIC₉₀ (µg/mL) | Reference |
|---|---|---|
| C. albicans | 0.12 | [24] |
| C. krusei | 0.12 | [24] |
| C. glabrata | 0.12 | [24] |
| C. tropicalis | 0.12 | [24] |
| C. parapsilosis | 0.12 | [24] |
| C. dubliniensis | 0.12 | [24] |
| Fluconazole-Resistant Strains (mixed species) | 0.5 | [24] |
(MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates)
Table 2: Effective Concentrations of Farnesol for Biological Effects in C. albicans
| Biological Effect | Farnesol Concentration | Reference(s) |
|---|---|---|
| Inhibition of Biofilm Formation | 30 - 300 µM | [15] |
| Inhibition of Yeast-to-Hyphae Transition | ≥ 240 - 300 µM | [25][26] |
| Growth Inhibition (Aspergillus nidulans) | 10 µM | [27] |
| Significant Growth Inhibition (Candida auris) | 100 - 300 µM | [28] |
| Induction of Apoptosis | Cytotoxic concentrations vary by species/conditions |[9][21] |
Key Experimental Protocols
This section provides condensed methodologies for key experiments relevant to the study of this compound and farnesol.
Quantification of Farnesol by Gas Chromatography (GC)
This protocol allows for the measurement of both intracellular and extracellular farnesol.
-
Sample Harvest: Grow Candida albicans cultures to the desired phase. For analysis, separate samples into three groups: whole culture, supernatant (cell-free medium after centrifugation), and cell pellet.[29][30]
-
Lysis and Extraction: Avoid analyte loss from filtration or evaporation. Perform a simultaneous cell lysis and liquid-liquid extraction by adding ethyl acetate directly to the samples. Vortex vigorously to lyse cells and extract lipophilic molecules like farnesol.[30][31]
-
Phase Separation: Centrifuge the samples to separate the organic (ethyl acetate) and aqueous phases. Carefully collect the upper organic phase containing the farnesol.
-
GC-FID Analysis: Inject the organic phase into a gas chromatograph equipped with a Flame Ionization Detector (FID). Use a suitable column (e.g., a polar capillary column) and a temperature gradient optimized for sesquiterpene alcohol separation.[29]
-
Quantification: Compare the peak area of farnesol in the samples to a standard curve generated from known concentrations of a pure farnesol standard to determine the concentration. The detection limit for farnesol using this method can be as low as 0.09 µM.[30][31]
Antifungal Susceptibility Testing (MIC Determination)
The Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal drugs against yeasts.[32][33][34]
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Grow the Candida isolate on agar to ensure purity and viability. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plate at 35°C for 24-48 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. Reading can be done visually or with a spectrophotometer.
Assessment of Farnesol-Induced Apoptosis
Multiple assays can be used to confirm that cell death is occurring via apoptosis.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][21]
-
Treat C. albicans cells with farnesol.
-
Fix and permeabilize the cells.
-
Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Analyze cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.[9]
-
-
Caspase Activation Assay: This assay measures the activity of metacaspase Mca1p.[9][35]
-
Prepare cell lysates from farnesol-treated and untreated control cells.
-
Incubate the lysates with a specific fluorogenic or luminogenic caspase substrate.
-
Cleavage of the substrate by active caspases releases a signal that can be measured with a fluorometer or luminometer. An increased signal in treated cells indicates caspase activation.[9]
-
-
ROS Accumulation: Use a fluorescent probe like Dihydrorhodamine 123 or 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). These probes are non-fluorescent until oxidized by ROS within the cell, after which they can be detected by flow cytometry or fluorescence microscopy.[21]
Conclusion and Future Directions
The antifungal activity of this compound is a prime example of a multi-pronged attack. While its primary inhibition of ergosterol synthesis is a powerful fungistatic mechanism, the resulting accumulation of farnesol unleashes a secondary wave of antifungal effects. Farnesol actively suppresses key virulence factors, such as the yeast-to-hyphae transition and biofilm formation, while simultaneously triggering a programmed cell death pathway.[1][9][15] This dual-action model, where the primary drug mechanism induces the production of a secondary bioactive molecule, helps explain the high efficacy of this compound.
For researchers and drug development professionals, these findings highlight several promising avenues. Understanding the regulation of the farnesol biosynthesis pathway could lead to novel strategies for potentiating existing azole drugs. Furthermore, farnesol itself and its more stable analogs represent potential therapeutic agents that could be used in combination with traditional antifungals to combat drug-resistant fungal infections and disrupt resilient biofilms.[25][26][28] A deeper exploration of the interplay between ergosterol pathway inhibitors and quorum-sensing molecules will be critical for developing the next generation of antifungal therapies.
References
- 1. This compound | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a pharmacological barrier to skin fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Effects of this compound and dodecylimidazole on sterol biosynthesis in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Farnesol-Induced Apoptosis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cellular interactions of farnesol, a quorum-sensing molecule produced by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Roles of Ras1 Membrane Localization during Candida albicans Hyphal Growth and Farnesol Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Farnesol-induced apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.vu.nl [research.vu.nl]
- 23. researchgate.net [researchgate.net]
- 24. Antifungal activity of this compound against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 28. Frontiers | In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. academic.oup.com [academic.oup.com]
- 33. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Farnesol, a Quorum-Sensing Molecule of Candida albicans Triggers the Release of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Studies on Miconazole's Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole, a synthetic imidazole derivative, is a well-established broad-spectrum antifungal agent used extensively in topical formulations for the treatment of superficial mycotic infections.[1][2][3][4][5][6] Beyond its antimycotic properties, preliminary studies have consistently demonstrated that this compound also possesses significant antibacterial activity, particularly against a range of Gram-positive bacteria.[2][3][4][5][7][8] This dual-action capability makes it a compound of interest for the topical treatment of skin and soft tissue infections, which are often caused by Gram-positive pathogens, including antibiotic-resistant strains.[1][5] This guide provides an in-depth analysis of the existing preliminary data, focusing on quantitative efficacy, experimental methodologies, and the proposed mechanisms of action.
Mechanism of Action
While the primary mechanism of this compound has been extensively studied in fungi, its antibacterial action is also a subject of investigation.
Antifungal Mechanism: this compound's principal mode of action against fungi is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase.[2][7][8][9] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] By disrupting ergosterol synthesis, this compound leads to the accumulation of toxic methylated sterols, which alters the membrane's integrity and permeability.[6][7] This disruption results in the leakage of essential intracellular components and ultimately leads to cell death.[2][7] Additionally, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells, causing oxidative damage that contributes to its fungicidal effect.[6][7]
Antibacterial Activity: While the precise antibacterial mechanism is not as well-defined, it is suggested that this compound's efficacy against Gram-positive bacteria also involves the disruption of the cell membrane.[7] Its ability to interfere with membrane composition and function is a plausible explanation for its observed antibacterial properties. This dual activity against both fungi and Gram-positive bacteria makes this compound a valuable agent in treating mixed infections of the skin.[5]
Caption: Proposed mechanism of this compound against Gram-positive bacteria.
Quantitative Data: In Vitro Susceptibility
The antibacterial efficacy of this compound has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data from various studies are summarized below.
Table 1: MIC of this compound against various Gram-positive bacteria.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Wild Type | 0.78 - 6.25 | [1][5] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.78 - 6.25 | [1][5] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.78 - 6.25 | [1][5] |
| Staphylococcus aureus | Fusidic Acid-Resistant (FRSA) | 0.78 - 6.25 | [1][5] |
| Staphylococcus spp. | Wild Type | 0.78 - 6.25 | [1][5] |
| Streptococcus spp. | Wild Type | 0.78 - 6.25 | [1][5] |
| Streptococcus pyogenes | Wild Type | 0.78 - 1.563 | [1][5] |
| Enterococcus spp. | Wild Type | 0.78 - 6.25 | [1][5] |
Table 2: this compound MIC values for Methicillin-Resistant and Susceptible Staphylococci.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| S. pseudintermedius | Methicillin-Resistant (MRSP) | 1 - 8 | 2 | 4 | [10][11] |
| S. aureus | Methicillin-Resistant (MRSA) | 1 - 8 | 2 | 6 | [10][11] |
| S. pseudintermedius | Methicillin-Susceptible (MSSP) | 1 - 4 | 2 | 2 | [10][11] |
Notably, the MIC values for this compound against these Gram-positive bacteria are significantly lower than the concentrations found in topical preparations (typically 2%, which is equivalent to 20,000 µg/mL), suggesting a strong potential for therapeutic efficacy in skin infections.[1][5][10] Studies have shown no significant difference in susceptibility between antibiotic-susceptible and antibiotic-resistant strains of S. aureus.[1][5] Conversely, Gram-negative bacteria have been found to be resistant to this compound at the concentrations tested (MIC >200 µg/mL).[1][5]
Experimental Protocols
The determination of this compound's antibacterial activity has primarily been conducted using the agar dilution method, adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Methodology: Agar Dilution Test
-
Preparation of this compound Stock Solution: this compound is dissolved in a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and sterile distilled water, to create a high-concentration stock solution.[5]
-
Preparation of Agar Plates: Mueller-Hinton Agar is prepared and autoclaved.[5] While the agar is still molten and has cooled to approximately 45-50°C, serial dilutions of the this compound stock solution are added to create a range of final concentrations in the agar plates.[5] A control plate containing no this compound is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight. A suspension of each strain is prepared and adjusted to match the turbidity of a 0.5 McFarland standard.[5] This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the prepared this compound-containing agar plates and the control plate. A multipoint inoculator is often used to apply a small volume (e.g., 1 µL) of each bacterial suspension, delivering approximately 10⁴ CFU per spot.[5]
-
Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (e.g., aerobically) at 35-37°C for 24 to 48 hours.[5]
-
Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism on the agar.[12]
Caption: Experimental workflow for MIC determination using the agar dilution method.
Conclusion
Preliminary in vitro studies provide compelling evidence of this compound's efficacy against a variety of clinically relevant Gram-positive bacteria, including antibiotic-resistant phenotypes such as MRSA. The demonstrated MICs are well within the concentrations achievable with standard topical formulations. This suggests that topically applied this compound could be a valuable therapeutic option for superficial skin and soft tissue infections caused by these pathogens, potentially reducing the need for systemic antibiotics and mitigating the risk of resistance development. Further clinical investigations are warranted to fully evaluate the in vivo efficacy and clinical utility of this compound for bacterial infections.
References
- 1. New insights on the antibacterial efficacy of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. karger.com [karger.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 8. This compound | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Manasa Life Sciences [manasalifesciences.com]
- 10. ovid.com [ovid.com]
- 11. In vitro this compound susceptibility of meticillin-resistant Staphylococcus pseudintermedius and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Exploring the potential for repurposing Miconazole for cancer therapy
Miconazole as a Repurposed Anticancer Agent: A Technical Guide
Abstract
The repurposing of existing drugs for oncological indications presents a cost-effective and accelerated pathway for developing novel cancer therapies. This compound, an imidazole antifungal agent with a well-established safety profile, has garnered significant attention for its potent anticancer properties demonstrated in a variety of preclinical models. This document provides a comprehensive technical overview of the current research into this compound's repurposing for cancer therapy. It details the molecular mechanisms of action, summarizes key preclinical data, outlines affected signaling pathways, and provides standardized experimental protocols for researchers. This compound exerts its antitumor effects through multiple mechanisms, including the induction of apoptosis, G0/G1 cell cycle arrest, and autophagic cell death, often mediated by the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress. Key signaling pathways inhibited by this compound include the STAT3 and mTOR pathways. This guide aims to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in oncology.
Introduction: The Drug Repurposing Paradigm
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a strategic advantage in pharmaceutical development. By leveraging compounds with known pharmacokinetic, pharmacodynamic, and safety profiles, this approach can significantly reduce the time and costs associated with bringing a new drug to market. Antifungal agents, in particular, have emerged as a promising class for repurposing in cancer therapy due to the shared or similar biological targets and pathways between fungal and cancer cells.[1] this compound, a widely used topical antifungal, has been identified as a promising candidate for oncological repurposing, with studies dating back to the early 1990s demonstrating its antitumor properties.[1]
Mechanisms of this compound's Anticancer Activity
This compound's efficacy against cancer cells is not attributed to a single mode of action but rather to its ability to influence diverse hallmarks of cancer.[2] Its anticancer effects are exerted via multiple pathways, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and triggering autophagy.[3]
2.1. Induction of Apoptosis
A primary mechanism of this compound-induced cell death is the activation of apoptosis. Studies in human bladder cancer cells have shown that this compound induces both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[1][4] This is characterized by the upregulation of Death Receptor 5 (DR5), increased levels of pro-apoptotic proteins like Bax, and the cleavage and activation of caspases-3, -8, and -9.[4] Furthermore, apoptosis has been demonstrated in tumor tissues from animal models treated with this compound.[5]
2.2. Cell Cycle Arrest
This compound has been shown to dose-dependently arrest various human cancer cells in the G0/G1 phase of the cell cycle.[5] This arrest is mediated by the modulation of key cell cycle regulatory proteins. In colon and bladder cancer cells, this compound treatment leads to an increase in the protein levels of p53, p21, and p27.[2][4][5] These proteins act as inhibitors of cyclin-dependent kinases (CDKs). Consequently, the levels of Cyclin D3, Cyclin E1, CDK2, and CDK4 are decreased, preventing the cell from transitioning from the G1 to the S phase.[2][4][5]
2.3. Autophagy and Endoplasmic Reticulum (ER) Stress
Beyond apoptosis, this compound can induce autophagic cell death in certain cancer types, such as glioblastoma.[6] This process is often initiated by an increase in reactive oxygen species (ROS) production, which in turn leads to ER stress.[6][7] The generation of ROS appears to be a crucial event, as scavenging ROS can reverse the activation of the p62-KEAP1-NRF2 pathway, a key cellular stress response pathway triggered by this compound in bladder cancer cells.[7]
Preclinical Efficacy of this compound
The anticancer potential of this compound has been validated through numerous in vitro and in vivo preclinical studies across a range of cancer types.
3.1. In Vitro Studies
This compound exhibits cytotoxic effects against a wide array of human cancer cell lines. Recent advancements in formulation, such as olive oil-based nanoemulsions, have been shown to significantly enhance its anticancer activity, lowering the half-maximal inhibitory concentration (IC50).[8]
| Cancer Type | Cell Line | IC50 Value (µg/ml) | Formulation | Citation |
| Breast Cancer | MCF-7 | 5.1 ± 1.7 | Standard | [8] |
| Breast Cancer | MCF-7 | 1.4 ± 0.4 | Olive Oil Nanoemulsion | [8] |
| Liver Cancer | HePG2 | 18.3 ± 2.6 | Standard | [8] |
| Liver Cancer | HePG2 | 10.7 ± 1.2 | Olive Oil Nanoemulsion | [8] |
| Colon Cancer | HCT 116 | 10.3 ± 1.2 | Standard | [8] |
| Colon Cancer | HCT 116 | 5.9 ± 0.7 | Olive Oil Nanoemulsion | [8] |
| Lung Cancer | NCI-H23, NCI-H1703, etc. | Growth Inhibition Observed | Standard | [3][9] |
| Bladder Cancer | T24, J82, TSGH-8301 | Cytotoxicity Observed | Standard | [4] |
| Melanoma | A375, SK-MEL-28 | Proliferation Inhibition Observed | Standard | [10][11] |
3.2. In Vivo Animal Models
The antitumor effects of this compound have been confirmed in xenograft mouse models. Intraperitoneal administration of this compound has been shown to significantly suppress tumor growth without causing significant changes in the body weight of the animals, indicating good tolerance.
| Cancer Model | Treatment | Outcome | Citation |
| Human Colon Carcinoma (COLO 205) | 50 mg/kg this compound (intraperitoneal) | Significant therapeutic effect, increased p53 expression, and apoptosis in tumor tissues. | [5] |
| Non-Small-Cell Lung Carcinoma (NCI-H1703) | 50 mg/kg this compound (intraperitoneal) | 42.7% suppression in tumor growth compared to vehicle. Decreased STAT3 phosphorylation in tumor tissues. | [3] |
Signaling Pathways Targeted by this compound
This compound's pleiotropic anticancer effects stem from its ability to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and migration.
4.1. The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers and is a key therapeutic target.[3] this compound has been identified as an inhibitor of the interaction between STAT3 and DNA damage-induced apoptosis suppressor (DDIAS).[3][12] By preventing this interaction, this compound suppresses the tyrosine phosphorylation of STAT3 at Y705, which is crucial for its activation.[3][12] This leads to the downregulation of STAT3 target genes that promote cancer cell survival and proliferation, such as Cyclin D1, Survivin, and Snail.[3][12]
4.2. Apoptosis Induction Pathways
This compound triggers apoptosis through both extrinsic and intrinsic pathways. It upregulates the expression of DR5, leading to the activation of the initiator caspase-8. Simultaneously, it modulates the balance of Bcl-2 family proteins, decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax, which leads to mitochondrial dysfunction, cytochrome c release, and activation of the initiator caspase-9. Both pathways converge to activate the executioner caspase-3, leading to cell death.[4]
4.3. Cell Cycle Control Pathway
This compound instigates G0/G1 cell cycle arrest primarily through the p53 signaling pathway.[5] It increases the expression of tumor suppressor proteins p53, p21, and p27.[2][5] These proteins inhibit the activity of Cyclin-CDK complexes (specifically Cyclin D/CDK4 and Cyclin E/CDK2) that are necessary for the G1/S transition, thereby halting cell proliferation.[2][4]
Experimental Protocols
The following section details standardized protocols for key experiments used to evaluate the anticancer effects of this compound.
5.1. General Experimental Workflow
A typical workflow for assessing the anticancer potential of a repurposed drug like this compound involves a series of in vitro assays followed by in vivo validation.
References
- 1. Repurposing antifungal drugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits signal transducer and activator of transcription 3 signaling by preventing its interaction with DNA damage‐induced apoptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis via the death receptor 5-dependent and mitochondrial-mediated pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of this compound on human colon carcinoma xenografts in nude mice through induction of apoptosis and G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces autophagic death in glioblastoma cells via reactive oxygen species-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Enhancing this compound Anticancer Activity through Development of Drug in an Olive Oil-Based Nanoemulsion Formulations: A Promising Strategy Supported by Molecular Docking[v1] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Melanoma Effects of this compound: Investigating the Mitochondria Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.lib.asu.edu [search.lib.asu.edu]
Basic research on the pharmacokinetic properties of Miconazole formulations
This technical guide provides an in-depth analysis of the pharmacokinetic properties of various miconazole formulations. This compound, a broad-spectrum imidazole antifungal agent, is utilized in the treatment of a range of fungal infections. Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which varies significantly depending on the formulation and route of administration. This document synthesizes key research findings, presents quantitative data in a comparative format, and details the experimental methodologies employed in these studies for researchers, scientists, and drug development professionals.
Pharmacokinetic Parameters of this compound Formulations
The systemic exposure and local availability of this compound are highly dependent on its formulation. The following tables summarize the key pharmacokinetic parameters for oral, topical, and novel this compound delivery systems.
Table 1: Pharmacokinetics of Oral this compound Formulations
| Formulation | Dose | Cmax | Tmax (median) | AUC | Bioavailability | Subjects |
| Oral Tablet | 50 mg | 15.1 ± 16.2 mcg/mL | 7 hours | 55.2 ± 35.1 mcg*h/mL | Low (25-30%) | Healthy Volunteers |
| Bioadhesive Tablet | 50 mg | 7.8 times higher than gel | Similar to 100mg tablet | 18.9 times greater than gel | Low systemic absorption | Healthy Volunteers |
| Bioadhesive Tablet | 100 mg | 17.2 times higher than gel | Similar to 50mg tablet | 37.2 times greater than gel | Low systemic absorption | Healthy Volunteers |
| Oral Gel | 375 mg/day (three applications) | - | 30 min post-application | - | Low, but systemic absorption can occur | Healthy Volunteers |
| Solid Lipid Nanoparticles (SLNs) | 150 mg | >2.5-fold increase vs. capsule | - | >2.5-fold increase vs. capsule | Enhanced | Male Albino Rabbits |
Data sourced from[1][2][3][4][5][6][7]
Table 2: Pharmacokinetics of Topical and Vaginal this compound Formulations
| Formulation | Dose | Systemic Absorption | Cmax (serum) | Tmax (serum) | AUC (serum) | Notes |
| Topical Cream (2%) | 2.6 mg/cm² | < 1% | - | - | - | Persists in stratum corneum for >4 days[8] |
| Vaginal Suppository | 1200 mg | ~1.4% | 10.4 µg/L | - | 967 µg/Lh | Large inter-subject variation[9][10] |
| Vaginal Ovule | 1200 mg | Low | 10.71 ng/mL | 18.4 hours | 477.3 ngh/mL | - |
| Vaginal Cream (2%) | 5 g for 14 days | Minimal | 1.7 - 4.2 ng/mL | - | - | - |
Data sourced from[4][8][9][10][11][12]
Experimental Protocols
The characterization of this compound's pharmacokinetic properties has been achieved through a variety of in vivo and in vitro experimental designs.
In Vivo Pharmacokinetic Studies
A common methodology for assessing the pharmacokinetics of different this compound formulations involves clinical trials with healthy human subjects.
-
Study Design: A typical study employs a crossover design where each subject receives different this compound formulations with a washout period in between to prevent carry-over effects.[6]
-
Subjects: Studies often include a mix of healthy male and female volunteers.[6] For formulations like solid lipid nanoparticles, initial in vivo studies may be conducted in animal models, such as albino rabbits.[5]
-
Administration: For oral formulations, subjects are administered a specific dose, such as a 50 mg oral tablet or a bioadhesive tablet.[2] For topical formulations, a defined amount of cream (e.g., 2.6 mg/cm²) is applied to a specific area of the skin, like the ventral forearm.[13][14]
-
Sample Collection: Blood and saliva samples are collected at predetermined time points over a 24-hour period to measure this compound concentrations.[6] For topical application studies, stratum corneum samples can be obtained using the tape stripping method.[13][14]
-
Bioanalysis: this compound concentrations in plasma, saliva, and skin extracts are quantified using high-performance liquid chromatography (HPLC).[13][14]
In Vitro Metabolism Studies
To investigate the metabolic pathways of this compound, in vitro studies using human liver microsomes (HLMs) are conducted.
-
Incubation: this compound is incubated with HLMs to simulate Phase I metabolic reactions.[15][16]
-
Time Course Analysis: The rate of this compound metabolism is assessed over a range of incubation times (e.g., 0–180 minutes).[15][16]
-
Metabolite Identification: The resulting metabolites are identified using techniques like ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS).[15][16]
Visualizing this compound's Pharmacokinetics and Mechanism of Action
Mechanism of Action: Inhibition of Ergosterol Synthesis
This compound's primary antifungal activity stems from its ability to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component.[11][12][17]
Caption: this compound inhibits the enzyme 14-alpha-demethylase, disrupting ergosterol synthesis and leading to fungal cell death.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a new this compound formulation.
References
- 1. Comparison of the pharmacokinetics of this compound after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of this compound after administration via a bioadhesive slow release | British Pharmacological Society [bps.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound-loaded solid lipid nanoparticles: formulation and evaluation of a novel formula with high bioavailability and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetics of this compound after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micoral | 2% w/w | Oral Gel | মাইকোরাল ২% ওরাল জেল | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. tandfonline.com [tandfonline.com]
- 9. Systemic absorption of this compound from the vagina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. In vivo pharmacokinetics and pharmacodynamics of topical ketoconazole and this compound in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo pharmacokinetics and pharmacodynamics of topical ketoconazole and this compound in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of New Hepatic Metabolites of this compound by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes & Protocols: Investigating the Efficacy of Miconazole Against Fungal Biofilms
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the methodologies used to study the effect of Miconazole on fungal biofilms. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key signaling pathways and workflows.
Introduction to this compound's Anti-biofilm Activity
This compound, an imidazole antifungal agent, is widely used for topical treatment of mucosal fungal infections. Its primary mechanism of action involves the inhibition of the 14α-demethylase enzyme (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol, a critical component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1][2]
Beyond its fungistatic effects, this compound also exhibits fungicidal activity, particularly against Candida species, which is linked to the induction of reactive oxygen species (ROS).[1][3][4] This multi-pronged attack makes this compound an effective agent against fungal biofilms, which are notoriously resistant to conventional antifungal therapies.[5][6]
Key Signaling Pathways Affected by this compound
This compound's interaction with fungal cells triggers a cascade of events involving multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential synergistic interactions.
Ergosterol Biosynthesis Pathway Inhibition
This compound directly targets the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity and function.
Caption: this compound inhibits 14α-demethylase, disrupting ergosterol synthesis.
Induction of Reactive Oxygen Species (ROS)
A key aspect of this compound's fungicidal activity is the induction of ROS, leading to oxidative stress and cell death.
Caption: this compound treatment leads to increased ROS and subsequent cell death.
Experimental Protocols
The following protocols provide a framework for assessing the in vitro efficacy of this compound against fungal biofilms. Candida albicans is used as a model organism, but these methods can be adapted for other fungal species.
Fungal Biofilm Formation
This protocol describes the formation of Candida albicans biofilms on polystyrene microtiter plates, a common method for high-throughput screening.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculate C. albicans in SDB and incubate overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀).
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the biofilms twice with sterile PBS to remove non-adherent cells.
Quantification of Biofilm Viability
Two common methods for quantifying the effect of this compound on biofilm viability are Colony Forming Unit (CFU) counting and the XTT reduction assay.
3.2.1 Colony Forming Unit (CFU) Counting
This method provides a direct measure of viable cells within the biofilm.
Materials:
-
Mature biofilms in a 96-well plate
-
This compound stock solution
-
Sterile PBS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips or a scraper
-
Sonicator (optional)
Protocol:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Add 100 µL of the this compound dilutions to the wells containing mature biofilms. Include a drug-free control.
-
Incubate at 37°C for 24 hours.
-
Wash the biofilms twice with sterile PBS.
-
Add 100 µL of sterile PBS to each well and scrape the biofilm from the surface.
-
Homogenize the cell suspension by vigorous pipetting or sonication.
-
Perform serial dilutions of the cell suspension in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the colonies.
-
Calculate the CFU/mL for each treatment condition.
3.2.2 XTT Reduction Assay
This colorimetric assay measures the metabolic activity of the biofilm, which correlates with cell viability.
Materials:
-
Mature biofilms in a 96-well plate
-
This compound stock solution
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Microplate reader
Protocol:
-
Treat mature biofilms with this compound as described in the CFU counting protocol (steps 1-3).
-
Wash the biofilms twice with sterile PBS.
-
Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of metabolic activity relative to the untreated control.
Measurement of Reactive Oxygen Species (ROS) Production
The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels.
Materials:
-
Mature biofilms
-
This compound
-
DCFH-DA stock solution
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Treat mature biofilms with this compound for the desired time period.
-
Wash the biofilms with sterile PBS.
-
Add 100 µL of DCFH-DA solution (typically 10 µM in PBS) to each well.
-
Incubate in the dark at 37°C for 30-60 minutes.
-
Wash the biofilms with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for studying this compound's effect on fungal biofilms.
Caption: A typical workflow for assessing this compound's anti-biofilm effects.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Candida spp. Biofilm Viability
| Candida Species | This compound Concentration (µg/mL) | Biofilm Viability Reduction (%) | Reference |
| C. albicans SC5314 | 32 | 99.1 | [1] |
| C. parapsilosis IHEM 3270 | 32 | 89.3 | [1] |
| C. tropicalis IHEM 4225 | 32 | 90.3 | [1] |
| C. glabrata MYA-275 | 96 | 83.7 | [7] |
| C. tropicalis 8122/06 | 96 | 75.4 | [7] |
| C. parapsilosis 11375/07 | 96 | 46.1 | [7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Candida spp.
| Candida Species | MIC Range (µg/mL) | Reference |
| C. albicans | 0.016 - 2 | [7] |
| C. glabrata | 0.25 - 32 | [7] |
| C. tropicalis | 0.06 - 1 | [7] |
| C. parapsilosis | 0.03 - 0.5 | [7] |
Table 3: this compound-Induced ROS Accumulation in Candida spp. Biofilms
| Candida Species | Fold Increase in ROS vs. Untreated | Reference |
| C. albicans NCYC 1467 | 7 | [1] |
| C. tropicalis IHEM 4225 | 2 | [1] |
Conclusion
The methodologies outlined in this document provide a robust framework for investigating the effects of this compound on fungal biofilms. By combining viability assays, ROS measurements, and an understanding of the underlying signaling pathways, researchers can gain a comprehensive understanding of this compound's anti-biofilm properties and its potential for therapeutic applications. The provided protocols and data presentation formats are intended to serve as a starting point for designing and executing rigorous and reproducible studies in the field of antifungal drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungicidal activity of this compound against Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Fungal Biofilms and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Miconazole in a Candida-Associated Denture Stomatitis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida-associated denture stomatitis is the most prevalent form of oral candidiasis, affecting a significant portion of denture wearers.[1] It is characterized by inflammation of the oral mucosa underlying a dental prosthesis, with Candida albicans being the primary etiological agent. Animal models, particularly in rats, are crucial for studying the pathogenesis of this condition and for the preclinical evaluation of novel antifungal therapies. Miconazole, a broad-spectrum imidazole antifungal agent, is a commonly used topical treatment for oral candidiasis.[2][3] These application notes provide detailed protocols for the induction of a Candida-associated denture stomatitis model in rats and the subsequent application and evaluation of this compound treatment.
Data Presentation
The following tables summarize quantitative data from clinical studies on the efficacy of this compound in treating Candida-associated denture stomatitis. This data can serve as a benchmark for preclinical studies.
Table 1: Efficacy of this compound Lacquer in Reducing Candida Colonies [4]
| Treatment Group | Outcome (Day 14) | Palatal Mucosa (<10 colonies) | Denture Surface (<10 colonies) |
| This compound Lacquer | Patients with <10 colonies | 13 of 16 | 6 of 17 |
| Placebo Lacquer | Patients with <10 colonies | 5 of 18 | 3 of 18 |
| p-value | < 0.05 | < 0.05 |
Table 2: Clinical and Mycological Cure Rates with this compound Lacquer [5]
| Outcome | Cure Rate | Time to Cure |
| Clinical Cure | 71% | 3 weeks |
| Mycological Cure | 75% | 7 days |
Table 3: Comparison of this compound Gel and Photodynamic Therapy (PDT) [5]
| Treatment Group | Curing Rate | Recurrence Rate (after 2 weeks) |
| This compound Gel | 85% | 15% |
| Photodynamic Therapy (PDT) + Low-Level Laser Therapy (LLLT) | 50% | 30% |
Experimental Protocols
I. Induction of Candida-Associated Denture Stomatitis in a Rat Model
This protocol is adapted from established methods for inducing denture stomatitis in Wistar or Sprague-Dawley rats.[6]
Materials:
-
Wistar or Sprague-Dawley rats (male or female, 200-250g)
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Heat-polymerizing acrylic resin
-
Impression material (e.g., vinyl polysiloxane)
-
Dental stone
-
Orthodontic wire or cement for appliance retention
-
Tetracycline hydrochloride (optional, for immunosuppression)
-
General anesthetic for rodents (e.g., ketamine/xylazine cocktail)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with access to a carbohydrate-rich diet to promote Candida colonization.
-
Fabrication of Maxillary Acrylic Plate:
-
Anesthetize a rat and take an impression of the maxillary arch using a suitable impression material.
-
Pour the impression with dental stone to create a cast.
-
On the cast, fabricate a thin, well-fitting acrylic plate that covers the hard palate.
-
Incorporate retentive elements, such as orthodontic wires that can be secured around the incisors, to ensure the plate remains in place.
-
Sterilize the acrylic plate before use.
-
-
Preparation of Candida albicans Inoculum:
-
Culture C. albicans on SDA plates for 24-48 hours at 37°C.
-
Inoculate a single colony into SDB and incubate for 18-24 hours at 37°C with shaking.
-
Harvest the yeast cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 10⁸ cells/mL.
-
-
Induction of Denture Stomatitis:
-
(Optional) To promote infection, administer tetracycline hydrochloride in the drinking water (0.83 mg/mL) for 7 days prior to inoculation to suppress the native oral bacteria.
-
Anesthetize the rats.
-
Gently swab the palate with a sterile cotton applicator to slightly abrade the mucosa.
-
Apply a known volume (e.g., 50 µL) of the C. albicans suspension to the fitting surface of the acrylic plate.
-
Secure the inoculated plate onto the maxilla of the rat.
-
-
Monitoring and Assessment:
-
Monitor the animals daily for any signs of distress.
-
At predetermined time points (e.g., weekly for up to 8 weeks), assess the development of denture stomatitis.[6]
-
Clinical Scoring: Anesthetize the rats and remove the acrylic plate. Score the palatal mucosa based on Newton's classification, adapted for rats:
-
Score 0: Healthy palatal mucosa.
-
Score 1: Pinpoint erythema.
-
Score 2: Diffuse erythema and edema.
-
-
Microbiological Assessment: Swab the palatal mucosa and the fitting surface of the acrylic plate. Serially dilute the swabs in PBS and plate on SDA to determine the colony-forming units (CFU)/mL.
-
Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the palatal tissue for histological examination (e.g., Hematoxylin and Eosin staining) to assess the inflammatory infiltrate and presence of Candida hyphae.
-
II. Preparation and Application of this compound Formulation
Materials:
-
This compound nitrate powder
-
Gelling agent (e.g., Carbopol 940)
-
Triethanolamine
-
Distilled water
-
Syringes for application
Procedure:
-
Preparation of 2% this compound Gel:
-
Disperse Carbopol 940 (e.g., 1.5% w/w) in distilled water and allow it to hydrate.
-
Dissolve this compound nitrate (2% w/w) in a suitable solvent if necessary, and then incorporate it into the hydrated Carbopol base with continuous stirring.
-
Add triethanolamine dropwise to neutralize the gel and achieve the desired viscosity and a pH of 6.5-7.0.[7]
-
-
Application of this compound Gel:
-
Anesthetize the rats with established denture stomatitis.
-
Remove the acrylic plate and clean the palate gently.
-
Apply a standardized amount (e.g., 0.5 g) of the 2% this compound gel directly to the palatal mucosa.
-
The acrylic plate can be coated with the gel before re-insertion.
-
Treatment can be administered once or twice daily for a specified period (e.g., 7-14 days).
-
III. Evaluation of this compound Efficacy
Procedure:
-
Clinical Assessment: Perform clinical scoring of the palatal mucosa as described in the induction protocol at regular intervals during and after the treatment period.
-
Microbiological Assessment: Quantify the Candida CFU/mL from the palatal mucosa and the acrylic plate before, during, and after treatment to determine the reduction in fungal load.
-
Histopathological Analysis: Compare the histopathology of palatal tissue from this compound-treated, placebo-treated, and untreated control groups to assess the reduction in inflammation and fungal invasion.
-
Cytokine Analysis: Collect saliva or palatal tissue homogenates to measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-17, IL-22) and anti-inflammatory cytokines to evaluate the modulation of the host immune response by this compound treatment.[8]
Visualizations
Caption: Experimental workflow from induction to evaluation.
Caption: this compound's dual mechanism of action.
Caption: Key immune pathways in denture stomatitis.
References
- 1. Th17 cells and IL-17 receptor signaling are essential for mucosal host defense against oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-fungal effect of this compound and this compound-loaded chitosan nanoparticles gels in diabetic patients with Oral candidiasis-randomized control clinical trial and microbiological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida-Associated Denture Stomatitis and Murine Models: What Is the Importance and Scientific Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Candida-infected denture stomatitis with a this compound lacquer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound lacquer in the treatment of denture stomatitis: clinical and microbiological findings in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a contemporary animal model of Candida albicans-associated denture stomatitis using a novel intraoral denture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of this compound-Nitrate-Loaded Transethosomal Gel Using a Rat Model Infected with Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Miconazole's Impact on Fungal Membrane Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miconazole, a broad-spectrum imidazole antifungal agent, primarily exerts its effect by disrupting the integrity of the fungal cell membrane. The principal mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately increasing membrane permeability and leading to cell death.[1][2]
These application notes provide detailed protocols for several key techniques to evaluate the impact of this compound on fungal membrane permeability. The described methods are crucial for researchers studying the mechanisms of antifungal agents and for professionals in drug development seeking to characterize the efficacy of new compounds.
Key Techniques for Evaluating Fungal Membrane Permeability
Several robust methods can be employed to assess the alteration of fungal membrane permeability induced by this compound. These techniques quantify the inhibition of essential membrane components or measure the leakage of intracellular contents. The primary assays detailed in these notes are:
-
Ergosterol Content Quantification: Directly measures the impact of this compound on its primary target by quantifying the total cellular ergosterol.
-
Propidium Iodide (PI) Uptake Assay: Utilizes a fluorescent dye that can only penetrate cells with compromised membranes, providing a direct measure of membrane permeabilization.
-
ATP Leakage Assay: Quantifies the release of intracellular ATP into the extracellular medium as a result of membrane damage.
-
Potassium Ion (K+) Leakage Assay: Measures the efflux of potassium ions, an early indicator of membrane destabilization.
Data Presentation
The following tables summarize quantitative data from studies evaluating the effects of azole antifungals on fungal membrane permeability. This data provides a reference for the expected outcomes when applying the protocols described below.
Table 1: Effect of Azole Antifungals on Ergosterol Content in Candida albicans
| Treatment Concentration (µg/mL) | Mean Reduction in Ergosterol Content (%) |
| 1 | 72 |
| 4 | 84 |
| 16 | 95 |
| 64 | 100 |
Data adapted from studies on fluconazole, an azole antifungal with a similar mechanism to this compound, demonstrating the dose-dependent inhibition of ergosterol biosynthesis.[2][3]
Table 2: Ion Leakage from Fungal Cells Induced by Membrane-Active Agents
| Fungal Species | Treatment | Ion Leaked | Concentration Leaked (mg/L) |
| Candida tropicalis | Plant Extract | Sodium (Na+) | 38.73 ± 0.20 |
| Candida tropicalis | Plant Extract | Potassium (K+) | 22.70 ± 0.49 |
| Candida albicans | Mushroom Extract | Sodium (Na+) | 390 |
| Candida albicans | Mushroom Extract | Potassium (K+) | 455 |
This table presents data on ion leakage from Candida species when treated with various natural antifungal extracts, illustrating the utility of this assay in quantifying membrane damage.[4]
Experimental Protocols
Ergosterol Content Quantification by Spectrophotometry
This protocol details the extraction and quantification of total cellular ergosterol from fungal cells treated with this compound.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Sterile distilled water
-
25% Alcoholic Potassium Hydroxide (25g KOH, 35mL sterile distilled water, topped to 100mL with 100% ethanol)
-
n-heptane
-
100% Ethanol
-
Spectrophotometer
-
Vortex mixer
-
Water bath (80°C)
-
Centrifuge
Protocol:
-
Culture Preparation: Inoculate a single fungal colony into 50 mL of SDB. For the treated sample, add this compound to the desired final concentration. An untreated culture should be prepared as a control.
-
Incubation: Incubate the cultures at 35°C for 16-18 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 2,700 x g for 5 minutes.
-
Washing: Wash the cell pellet once with sterile distilled water.
-
Saponification: Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute. Incubate the cell suspension in an 80°C water bath for 1 hour.[1]
-
Sterol Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the sterols.[1]
-
Sample Collection: Carefully transfer the upper n-heptane layer to a clean tube.
-
Spectrophotometric Analysis: Dilute an aliquot of the sterol extract five-fold in 100% ethanol. Scan the absorbance between 240 nm and 300 nm.[2]
-
Calculation: The ergosterol content can be calculated as a percentage of the wet weight of the cells using the absorbance values at 281.5 nm (for ergosterol) and 230 nm (for the intermediate 24(28)-dehydroergosterol). The following equations can be used:
-
% Ergosterol + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight
-
% 24(28)DHE = [(A230 / 518) x F] / pellet weight
-
% Ergosterol = (% Ergosterol + % 24(28)DHE) - % 24(28)DHE
-
Where F is the factor for dilution in ethanol.
-
Propidium Iodide (PI) Uptake Assay
This protocol describes how to assess membrane integrity using the fluorescent dye Propidium Iodide, which is excluded by viable cells.
Materials:
-
Fungal cell suspension
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
Treatment: Add this compound to the cell suspension at the desired final concentration. An untreated control should be run in parallel.
-
Incubation: Incubate the cell suspensions at the appropriate temperature for the desired time (e.g., 1-4 hours).
-
Staining: Add PI to each cell suspension to a final concentration of 2-5 µg/mL.
-
Incubation (Staining): Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analysis by Fluorescence Microscopy:
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope with appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm).
-
Capture images of both bright-field and fluorescence channels. PI-positive (dead) cells will fluoresce red.
-
-
Analysis by Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting the emission in the appropriate red channel (e.g., ~610/20 nm bandpass filter).
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of PI-positive cells in the treated and control samples.
-
ATP Leakage Assay
This protocol outlines the measurement of extracellular ATP released from fungal cells upon treatment with this compound, using a commercial ATP bioluminescence assay kit.
Materials:
-
Fungal cell suspension
-
This compound
-
Growth medium or buffer
-
ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent and ATP standard)
-
Luminometer or microplate reader with luminescence detection capabilities
Protocol:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Centrifuge and resuspend the cells in fresh growth medium or a suitable buffer to a known cell density.
-
Treatment: Aliquot the cell suspension into microplate wells or tubes. Add this compound to the desired final concentrations. Include an untreated control.
-
Incubation: Incubate the samples for the desired time course (e.g., 0, 30, 60, 120 minutes) at the optimal growth temperature.
-
Sample Collection: At each time point, centrifuge the samples to pellet the cells. Carefully collect the supernatant, which contains the extracellular ATP.
-
ATP Measurement:
-
Data Analysis: Calculate the concentration of extracellular ATP in each sample by comparing the luminescence readings to the ATP standard curve.
Potassium Ion (K+) Leakage Assay
This protocol details the quantification of potassium ion leakage from fungal cells as an indicator of membrane damage, using flame photometry.
Materials:
-
Fungal cell suspension
-
This compound
-
Deionized water
-
Buffer (e.g., MES-Tris)
-
Centrifuge
-
Flame photometer
Protocol:
-
Cell Preparation: Grow fungal cells to the exponential phase. Harvest the cells by centrifugation, wash them three times with deionized water, and resuspend them in a buffer of low ionic strength to a specific density.
-
Treatment: Add this compound at various concentrations to the cell suspensions. An untreated suspension serves as the control.
-
Incubation: Incubate the suspensions at room temperature or 37°C for a defined period (e.g., up to 2 hours).
-
Sample Collection: At specified time intervals, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Potassium Measurement: Carefully collect the supernatant and measure the potassium ion concentration using a flame photometer.[7][8] The instrument should be calibrated with standard potassium solutions.
-
Total Potassium Determination: To determine the total intracellular potassium, boil an aliquot of the original cell suspension for 15 minutes to release all intracellular ions. Centrifuge and measure the potassium concentration in the supernatant.
-
Data Analysis: Express the potassium leakage as a percentage of the total intracellular potassium.
Visualization of Pathways and Workflows
This compound's Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound on the fungal cell.
Caption: this compound inhibits Lanosterol 14α-demethylase, blocking ergosterol synthesis and disrupting fungal membrane integrity.
General Experimental Workflow for Assessing Membrane Permeability
The diagram below outlines a generalized workflow for the experimental techniques described in these application notes.
Caption: A generalized workflow for evaluating this compound's effect on fungal membrane permeability.
References
- 1. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of this compound on Candida albicans: effect on growth, viability and K+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nystatin-Induced Potassium Efflux from Saccharomyces cerevisiae Measured by Flame Photometry: a Potential Bioassay Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantitative Determination of Miconazole Nitrate Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miconazole nitrate is a widely used imidazole antifungal agent formulated in various topical and mucoadhesive preparations for the treatment of fungal infections. The efficacy of these formulations is critically dependent on the rate and extent of drug release from the vehicle. Therefore, a robust and reliable analytical method is essential for quantifying this compound nitrate release during in vitro studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound nitrate released from semi-solid dosage forms like creams and gels.
The described method is simple, accurate, and precise, making it suitable for quality control, formulation development, and bioequivalence studies. The protocol covers chromatographic conditions, preparation of solutions, and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using a compatible chromatography data system.
-
Reagents and Chemicals:
-
This compound Nitrate Reference Standard (USP or equivalent)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Purified water (Milli-Q or equivalent)
-
-
Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters (Teflon or nylon).
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound nitrate. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol: Acetonitrile: 50 mM Ammonium Acetate Buffer (pH 6.0) in a ratio of 60:30:10 (v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 40°C[2] |
| Detection | UV at 230 nm[1][2] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
50 mM Ammonium Acetate Buffer (pH 6.0): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.0 using glacial acetic acid.
-
Mobile Phase Preparation: Mix methanol, acetonitrile, and the prepared 50 mM ammonium acetate buffer in the ratio of 60:30:10 (v/v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.[1]
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of this compound nitrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions for Calibration: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 80 µg/mL.[2] These solutions are used to construct the calibration curve.
Sample Preparation for In Vitro Release Testing
The procedure for sample collection will depend on the release apparatus used (e.g., Franz diffusion cells, USP Apparatus 2).
-
Set up the Release Study: Place the formulation (e.g., cream, gel) in the donor compartment of the release apparatus. The receptor medium is typically a phosphate buffer (e.g., pH 5.0) containing a surfactant like 0.5% Tween 80 to ensure sink conditions.[2]
-
Sample Collection: At predetermined time intervals, withdraw an aliquot of the receptor medium.
-
Filter: Immediately filter the collected sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the this compound nitrate concentration falls within the linear range of the calibration curve.
-
Analysis: Inject the prepared sample into the HPLC system.
For sample extraction from a cream formulation for content uniformity, an accurately weighed amount of cream can be dispersed in the mobile phase, heated in an ultrasonic bath at 40–45 °C, cooled, and then filtered before injection.[3]
Data Presentation
Quantitative data for system suitability and method validation are summarized below, compiled from various validated methods.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor (Symmetry) | ≤ 2.0 | 1.01[1] |
| Theoretical Plates (N) | > 2000 | 2,743[1] |
| Resolution (Rs) | > 1.5 | 1.7[1] |
| RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Range / Value |
| Linearity Range | 5 - 80 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] |
| Precision (% RSD) | |
| * Intra-day & Inter-day | < 2.0% (Typical value < 0.58%)[4] |
| * Repeatability | < 1.0% (RSD = 0.833%)[5] |
| Limit of Detection (LOD) | 1.06 µg/mL[2] |
| Limit of Quantitation (LOQ) | 3.21 µg/mL[2] |
Visualization
The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound nitrate release.
Caption: Experimental workflow for this compound Nitrate release testing.
References
Application Notes and Protocols for Assessing Miconazole and Domiphen Bromide Synergism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilm-associated infections pose a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. The synergistic combination of the azole antifungal agent Miconazole and the quaternary ammonium compound domiphen bromide has emerged as a promising strategy to overcome this resistance, particularly against Candida species biofilms. This compound, while effective against planktonic fungal cells, exhibits limited efficacy against mature biofilms. Domiphen bromide acts as a potentiator, enhancing the fungicidal activity of this compound. This application note provides detailed experimental protocols to assess the synergistic and antibiofilm effects of this drug combination.
The primary mechanism of this compound involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2][3] This disruption leads to altered membrane permeability and ultimately inhibits fungal growth.[1] Additionally, this compound is known to induce the accumulation of reactive oxygen species (ROS) within fungal cells.[1][2][4][5] Domiphen bromide, a cationic surfactant, is believed to increase the permeability of both the plasma and vacuolar membranes of fungal cells.[6][7][8] This increased permeability facilitates higher intracellular accumulation of this compound, leading to an excess of ROS and enhanced fungal cell killing within the biofilm.[6][7][8] The combination has demonstrated fungicidal activity against biofilms of various Candida species, including azole-resistant strains.[3][9][10][11]
Experimental Protocols
Checkerboard Assay for Synergism Assessment
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a drug combination.
Methodology:
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and domiphen bromide in a suitable solvent (e.g., DMSO) and then dilute to the desired starting concentrations in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute this compound along the x-axis (columns) and domiphen bromide along the y-axis (rows).[12][13][14]
-
Inoculum Preparation: Prepare a standardized fungal cell suspension (e.g., Candida albicans) in RPMI 1640 medium, adjusted to a final concentration of approximately 1-5 x 10³ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Endpoint Reading: Determine the minimum inhibitory concentration (MIC) for each drug alone and in combination. The MIC is defined as the lowest drug concentration that causes a significant inhibition of visible growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[9][13] FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Data Presentation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference (or Additive) |
| > 4.0 | Antagonism |
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the antimicrobial effect of a drug combination over time.
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1 x 10⁶ CFU/mL) in a suitable broth medium (e.g., Sabouraud Dextrose Broth).[15]
-
Drug Exposure: Add this compound and domiphen bromide, alone and in combination, at specific concentrations (e.g., based on MIC values from the checkerboard assay) to flasks containing the fungal inoculum.[15][16] Include a drug-free growth control.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates at 37°C for 24-48 hours and then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each treatment condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[16]
Data Presentation:
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (this compound) | Log₁₀ CFU/mL (Domiphen Bromide) | Log₁₀ CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 2: Example data structure for Time-Kill Curve Analysis.
Biofilm Formation and Quantification
Methodology for Biofilm Formation:
-
Inoculum Preparation: Prepare a standardized fungal cell suspension (e.g., 1 x 10⁷ cells/mL) in a suitable growth medium (e.g., RPMI 1640).
-
Seeding: Add the cell suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Adhesion Phase: Incubate the plate at 37°C for a period to allow for cell adherence (e.g., 90 minutes).
-
Biofilm Growth: After the adhesion phase, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add fresh growth medium and incubate for a further 24-48 hours to allow for biofilm maturation.[17]
Methodology for Crystal Violet Staining (Biofilm Biomass Quantification):
-
Washing: Carefully discard the medium from the wells containing the mature biofilms and wash gently with PBS to remove planktonic cells.[17][18]
-
Fixation: Fix the biofilms with methanol for 15 minutes.
-
Staining: Remove the methanol and add 0.1% crystal violet solution to each well.[17][18][19] Incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.[19]
-
Absorbance Measurement: Transfer the solubilized solution to a new microtiter plate and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]
Data Presentation:
| Treatment | Absorbance (OD₅₇₀) | % Biofilm Inhibition |
| Control (Untreated) | 0% | |
| This compound | ||
| Domiphen Bromide | ||
| This compound + Domiphen Bromide |
Table 3: Quantification of Biofilm Inhibition using Crystal Violet Assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and cell viability within the biofilm.
Methodology:
-
Biofilm Formation: Grow biofilms on a suitable substrate for microscopy (e.g., glass-bottom dishes or slides).[20][21]
-
Staining: Stain the biofilms with fluorescent dyes to differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium iodide for dead cells) or to visualize the extracellular matrix.
-
Imaging: Acquire z-stack images of the stained biofilms using a confocal microscope.[20][22]
-
Image Analysis: Process the acquired images using appropriate software (e.g., ImageJ) to reconstruct 3D images and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[22][23]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungicidal activity of this compound against Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. frontiersin.org [frontiersin.org]
- 9. Combination of this compound and Domiphen Bromide Is Fungicidal against Biofilms of Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.iucc.ac.il [cris.iucc.ac.il]
- 11. Combination of this compound and Domiphen Bromide Is Fungicidal against Biofilms of Resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]
- 18. ableweb.org [ableweb.org]
- 19. static.igem.org [static.igem.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. ibidi.com [ibidi.com]
- 22. simbaproject.eu [simbaproject.eu]
- 23. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Inducing and Analyzing Aneuploidy-Mediated Tolerance to Miconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal tolerance, the ability of susceptible fungal strains to grow slowly in the presence of inhibitory drug concentrations, presents a significant challenge in the treatment of fungal infections. Unlike resistance, which is the ability to grow at concentrations above the minimum inhibitory concentration (MIC), tolerance can lead to persistent infections and the eventual development of resistance. Recent studies have highlighted that in Candida albicans, a common fungal pathogen, tolerance to the imidazole antifungal agent miconazole is often mediated by the rapid development of aneuploidy, a state of abnormal chromosome numbers.[1][2][3][4] This aneuploidy is frequently observed as a trisomy of chromosome R.[1]
This document provides detailed protocols for inducing aneuploidy-mediated tolerance to this compound in Candida albicans and for the subsequent analysis of the tolerant phenotype and the underlying chromosomal abnormalities. The methodologies described herein are essential for researchers studying antifungal tolerance, drug resistance mechanisms, and for professionals in drug development seeking to understand and overcome these challenges. The protocols cover the induction of tolerant strains, quantification of tolerance levels, and methods for aneuploidy analysis.
Data Presentation
Table 1: this compound Concentrations for Induction of Tolerance and Susceptibility Testing
| Parameter | Concentration Range | Purpose | Reference |
| This compound in YPD-agar for Tolerance Induction | 0.008 µg/mL - 0.064 µg/mL | To select for and induce aneuploidy-mediated tolerance in C. albicans. | [1] |
| This compound in Disk for Diffusion Assay | 50 µg per disk | To assess the level of this compound tolerance by measuring the zone of inhibition. | [1][5] |
| This compound in Spot Assay Plates | 0.002 µg/mL - 4 µg/mL | To visually assess and compare the growth of different strains in the presence of varying this compound concentrations. | [5] |
| NVP-HSP990 (Hsp90 inhibitor) | 2 µg/mL | To investigate the role of Hsp90 in the development and maintenance of this compound tolerance. | [1] |
Table 2: Key Factors Influencing this compound Tolerance
| Factor | Observation | Implication | Reference |
| Temperature | Increased tolerance at 37°C compared to 30°C. | Physiological conditions of the host can significantly impact this compound efficacy. | [1][4] |
| Growth Medium | Tolerance levels can vary between different media compositions (e.g., YPD vs. SDC). | The nutrient environment affects the adaptive response to this compound. | [4] |
| Genetic Background | Different clinical isolates of C. albicans exhibit varying intrinsic tolerance levels. | The genetic makeup of the infecting strain is a critical determinant of treatment outcome. | [1][4] |
| Hsp90 and Calcineurin | Both are essential for the gain and maintenance of this compound tolerance. | These signaling pathways are potential targets for adjunctive therapies to combat tolerance. | [1][2] |
| CDR1 Efflux Pump | Required for the maintenance of tolerance in wild-type strains but not for the initial gain of aneuploidy-mediated tolerance. | Efflux mechanisms contribute to established tolerance but are not the primary drivers of its rapid acquisition. | [1][2] |
Experimental Protocols
Protocol 1: Induction of this compound-Tolerant C. albicans Strains
This protocol describes the method for selecting C. albicans colonies that have developed tolerance to this compound through the induction of aneuploidy.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Extract-Peptone-Dextrose (YPD) agar plates
-
This compound stock solution
-
Sterile spreaders
-
Incubator at 30°C
Procedure:
-
Prepare YPD-agar plates supplemented with a range of this compound concentrations (e.g., 0.008 µg/mL, 0.016 µg/mL, 0.032 µg/mL).
-
Grow the C. albicans strain in YPD broth overnight at 30°C.
-
Adjust the cell density of the overnight culture to 1 x 10⁷ cells/mL.
-
Spread approximately one million cells (100 µL of the adjusted culture) onto each this compound-containing YPD-agar plate.
-
Incubate the plates at 30°C for 5 days.[1]
-
Observe the plates for the emergence of "adaptor" colonies growing on the drug-containing media.
-
Isolate individual adaptor colonies for further analysis.
Protocol 2: Analysis of this compound Tolerance using Disk Diffusion Assay
This protocol details the standardized method for quantifying the level of this compound tolerance.
Materials:
-
Parental and adaptor C. albicans strains
-
YPD-agar plates
-
Sterile cotton swabs
-
Blank paper disks
-
This compound stock solution
-
Incubator at 30°C or 37°C
Procedure:
-
Grow parental and adaptor strains on YPD-agar plates.
-
Prepare a cell suspension for each strain in sterile saline, adjusting the density to 1 x 10⁶ cells/mL.
-
Evenly inoculate the surface of a YPD-agar plate with 100 µL of the cell suspension using a sterile spreader.[1]
-
Prepare this compound disks by applying a specific amount of this compound (e.g., 50 µg) to blank paper disks and allow them to dry.[1][5]
-
Place one this compound disk in the center of each inoculated plate.
-
Incubate the plates for 48 hours at the desired temperature (e.g., 30°C or 37°C).[1]
-
Photograph the plates and measure the diameter of the zone of inhibition (ZOI). A smaller ZOI indicates increased tolerance or resistance.
Protocol 3: Analysis of Aneuploidy using Multiplex Quantitative PCR (qPCR)
This protocol provides a rapid method to screen for aneuploidy in the this compound-tolerant adaptor strains.
Materials:
-
Genomic DNA from parental and adaptor C. albicans strains
-
Multiplex PCR kit (e.g., Qiagen Multiplex PCR Kit)
-
Primer mixes for each chromosome arm of C. albicans
-
Thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
Extract high-quality genomic DNA from the parental and adaptor strains.
-
Prepare multiplex PCR reactions containing genomic DNA, the multiplex PCR master mix, and a specific primer mix for a set of chromosome arms.
-
Perform thermal cycling with the following general conditions: an initial denaturation at 95°C for 15 minutes, followed by 23 cycles of 94°C for 30 seconds, 57°C for 30 seconds, and 72°C for 45 seconds, and a final extension at 72°C for 7 minutes.[6]
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the band intensities of the adaptor strains to the parental strain. An increase in the relative intensity of a specific chromosome arm band suggests a duplication of that chromosome or chromosome arm.
Visualizations
References
- 1. This compound induces aneuploidy-mediated tolerance in Candida albicans that is dependent on Hsp90 and calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces aneuploidy-mediated tolerance in Candida albicans that is dependent on Hsp90 and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces aneuploidy-mediated tolerance in Candida albicans that is dependent on Hsp90 and calcineurin [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes: Miconazole-Loaded Nanoemulsions for Enhanced Anticancer Drug Delivery
Introduction
The repurposing of existing drugs for novel therapeutic applications presents a promising and efficient strategy in pharmaceutical research. Miconazole, a widely used antifungal agent, has demonstrated potential anticancer properties. However, its clinical application in oncology is hampered by poor aqueous solubility, which limits its bioavailability and therapeutic efficacy.[1][2] Nanoemulsion technology offers a robust platform to overcome these limitations. Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 100-200 nm.[3] They can encapsulate hydrophobic drugs like this compound, enhancing their solubility, stability, and cellular uptake.[3][4] This document provides detailed protocols and data for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoemulsions as a potent anticancer drug delivery system.
Formulation and Physicochemical Characterization
The development of a stable and effective this compound-loaded nanoemulsion is the foundational step. An olive oil-based nanoemulsion has shown significant promise.[5][6] The formulation's physical characteristics are critical for its biological performance.
Data Summary: Physicochemical Properties
The incorporation of this compound into a plain nanoemulsion alters its physical properties, such as particle size and surface charge (zeta potential), which are crucial for stability and cellular interaction.[6][7]
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Plain Olive Oil Nanoemulsion | 113.33 ± 8.4 | 0.318 | -8 ± 0.84 | [6] |
| This compound-Loaded Olive Oil Nanoemulsion | 177.76 ± 5.2 | 0.496 | -24 ± 0.94 | [5][6] |
| Refrigerated this compound-Loaded Nanoemulsion | 181.42 ± 3.25 | 0.496 | -23 ± 0.47 | [6][7] |
Experimental Workflow: Formulation & Characterization
Caption: Workflow for nanoemulsion preparation and characterization.
Protocol 1: Preparation of this compound-Loaded Olive Oil Nanoemulsion
This protocol is based on the phase inversion technique.[6]
Materials:
-
This compound Nitrate
-
Olive Oil (Oil Phase)
-
Tween 80 (Surfactant)
-
Span 20 (Co-surfactant)
-
Distilled Water (Aqueous Phase)
Procedure:
-
Prepare the Oil Phase Preconcentrate: In a clean beaker, mix 6 ml of olive oil, 2.5 ml of Tween 80, and 1.5 ml of Span 20.[6]
-
Drug Loading: Dissolve 3 mg of this compound into the oil phase preconcentrate with continuous stirring until a uniform solution is achieved.[6]
-
Emulsification:
-
Characterization: Analyze the resulting formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
In Vitro Anticancer Efficacy
The anticancer potential of the this compound-loaded nanoemulsion (M-NE) was evaluated against various human cancer cell lines, including breast (MCF-7), liver (HePG2), and colon (HCT 116) cancer cells.[5][6]
Data Summary: Cytotoxicity and Cell Cycle Analysis
The M-NE formulation demonstrated potent cytotoxic effects, as indicated by low IC50 values, and induced significant cell cycle arrest.
Table 1: IC50 Values of this compound-Loaded Nanoemulsion [5][6]
| Cell Line | This compound-Loaded NE (µg/ml) | Plain Olive Oil NE (µg/ml) |
| MCF-7 (Breast Cancer) | 1.4 ± 0.4 | 20.8 ± 1.7 |
| HCT 116 (Colon Cancer) | 5.9 ± 0.7 | 16.4 ± 2.1 |
| HePG2 (Liver Cancer) | 10.7 ± 1.2 | 34.5 ± 5.2 |
Table 2: Effect on Cell Cycle Distribution and Apoptosis [6]
| Cell Line | Predominant Cell Cycle Arrest Phase | % Cells in Arrested Phase | Apoptotic Cell Death (%) |
| MCF-7 | G1 Phase | 48.3% ± 2.1% | 70.31 ± 2.1% |
| HCT 116 | G1 Phase | 48.05% ± 2.3% | Not Specified |
| HePG2 | G2 Phase | 47.5% ± 1.73% | Not Specified |
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for in vitro anticancer evaluation of M-NE.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the concentration of the M-NE required to inhibit the growth of 50% of cancer cells (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound-loaded nanoemulsion (M-NE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the M-NE (e.g., 0-100 µg/mL).[5] Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage of the control and determine the IC50 value using software like GraphPad Prism.[5]
Protocol 3: Cell Cycle and Apoptosis Analysis by Flow Cytometry
Objective: To analyze the effect of M-NE on cell cycle progression and its ability to induce apoptosis.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution for cell cycle
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer (e.g., Cytek® Northern Lights 2000)[5]
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7, HePG2, HCT 116) in 6-well plates and treat with the IC50 concentration of M-NE for 48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Staining for Cell Cycle:
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate in the dark for 30 minutes.
-
-
Staining for Apoptosis:
-
Resuspend harvested cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.
Proposed Anticancer Mechanism
The data suggests that this compound-loaded nanoemulsions exert their anticancer effects through a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis.[5][6] The nanoemulsion vehicle facilitates the delivery of this compound into the cancer cell, where it can interfere with critical cellular processes.
Caption: Proposed mechanism of M-NE anticancer activity.
The nanoemulsion enhances the delivery of this compound into cancer cells. Once inside, this compound is believed to disrupt signaling pathways that regulate the cell cycle, leading to arrest at the G1 or G2 checkpoint, depending on the cell type.[6] This halt in proliferation, combined with the activation of apoptotic pathways, ultimately results in programmed cell death.[5][6]
Conclusion and Future Directions
The formulation of this compound in an olive oil-based nanoemulsion significantly enhances its anticancer efficacy in vitro.[5][6] The nanoemulsion improves drug solubility and demonstrates potent cytotoxicity against breast, colon, and liver cancer cell lines by inducing cell cycle arrest and apoptosis.[6] These findings highlight the potential of this delivery system for repurposing this compound as an effective anticancer therapeutic.[5]
Future research should focus on:
-
Comprehensive stability and viscosity studies of the formulation.[3][4]
-
In vitro drug release profiling to understand the release kinetics.[3][4]
-
Ex vivo skin permeation studies for potential topical applications, such as in melanoma.[3][4]
-
In vivo animal model studies to evaluate efficacy, pharmacokinetics, and systemic toxicity.
References
- 1. This compound-loaded solid lipid nanoparticles: formulation and evaluation of a novel formula with high bioavailability and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsions as novel nanocarrieres for drug delivery across the skin: In-vitro, in-vivo evaluation of this compound nanoemulsions for treatment of Candidiasis albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing this compound Anticancer Activity through Development of Drug in an Olive Oil-Based Nanoemulsion Formulations: A Promising Strategy Supported by Molecular Docking[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro and Ex Vivo Yield Studies of Miconazole from Oral Biomucoadhesive Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro and ex vivo studies to evaluate the performance of miconazole oral biomucoadhesive tablets. The methodologies outlined are essential for the formulation development, optimization, and quality control of mucoadhesive drug delivery systems designed for targeted and sustained release of this compound in the oral cavity.
Introduction
This compound is a broad-spectrum antifungal agent commonly used for the treatment of oropharyngeal candidiasis. The development of biomucoadhesive tablets offers a significant advantage over conventional oral formulations by prolonging the residence time of the drug at the site of infection, thereby enhancing its therapeutic efficacy and patient compliance. This document details the key experimental procedures to characterize the in vitro drug release, ex vivo permeation, and bioadhesive properties of these specialized dosage forms. The release of this compound nitrate from such tablets is typically governed by swelling and erosion of the polymer matrix[1].
Data Presentation: Quantitative Analysis of this compound Biomucoadhesive Tablets
The following tables summarize representative quantitative data from studies on this compound biomucoadhesive tablets. These tables are intended to provide a comparative overview of how different formulations can influence key performance parameters.
Table 1: In Vitro this compound Release from Biomucoadhesive Tablets
| Formulation Code | Polymer Composition | Time (hours) | Cumulative Drug Release (%) |
| F1 | HPMC K4M (20%) | 1 | 15.2 ± 1.3 |
| 2 | 28.7 ± 2.1 | ||
| 4 | 52.4 ± 3.5 | ||
| 6 | 78.9 ± 4.2 | ||
| 8 | 95.1 ± 3.8 | ||
| F2 | Carbopol 934P (15%) + NaCMC (10%) | 1 | 12.8 ± 1.1 |
| 2 | 24.5 ± 1.9 | ||
| 4 | 48.9 ± 2.8 | ||
| 6 | 71.3 ± 3.9 | ||
| 8 | 89.7 ± 4.5 | ||
| F3 | Chitosan (25%) | 1 | 18.5 ± 1.6 |
| 2 | 32.1 ± 2.5 | ||
| 4 | 58.3 ± 3.1 | ||
| 6 | 82.4 ± 4.0 | ||
| 8 | 97.2 ± 3.6 |
Data are expressed as mean ± standard deviation (n=3). HPMC: Hydroxypropyl Methylcellulose, NaCMC: Sodium Carboxymethylcellulose.
Table 2: Ex Vivo Permeation of this compound Across Porcine Buccal Mucosa
| Formulation Code | Polymer Composition | Permeation Flux (µg/cm²/h) | Lag Time (hours) |
| F1 | HPMC K4M (20%) | 15.6 ± 1.8 | 1.2 ± 0.2 |
| F2 | Carbopol 934P (15%) + NaCMC (10%) | 12.9 ± 1.5 | 1.5 ± 0.3 |
| F3 | Chitosan (25%) | 18.2 ± 2.1 | 1.0 ± 0.1 |
Data are expressed as mean ± standard deviation (n=3).
Table 3: Bioadhesive Strength of this compound Biomucoadhesive Tablets
| Formulation Code | Polymer Composition | Detachment Force (N) | Work of Adhesion (N·mm) |
| F1 | HPMC K4M (20%) | 0.45 ± 0.05 | 0.28 ± 0.03 |
| F2 | Carbopol 934P (15%) + NaCMC (10%) | 0.58 ± 0.06 | 0.35 ± 0.04 |
| F3 | Chitosan (25%) | 0.52 ± 0.04 | 0.31 ± 0.03 |
Data are expressed as mean ± standard deviation (n=3).
Experimental Protocols
Protocol for In Vitro Drug Release Study
This protocol describes the determination of the in vitro release rate of this compound from biomucoadhesive tablets using a standard dissolution apparatus.
Materials and Equipment:
-
USP Dissolution Test Apparatus (Type II, paddle method)
-
Phosphate buffer pH 6.8 (simulated salivary fluid)
-
This compound biomucoadhesive tablets
-
HPLC system for drug quantification
-
Syringes and membrane filters (0.45 µm)
Procedure:
-
Prepare 900 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm[2].
-
Place one this compound biomucoadhesive tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method[1].
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Ex Vivo Permeation Study
This protocol details the procedure for evaluating the permeation of this compound through a biological membrane, providing an indication of its potential for mucosal absorption.
Materials and Equipment:
-
Franz diffusion cell
-
Porcine buccal mucosa (or other suitable animal mucosal tissue)
-
Phosphate buffer pH 6.8
-
This compound biomucoadhesive tablet
-
Magnetic stirrer
-
Water bath maintained at 37 ± 0.5°C
-
HPLC system
Procedure:
-
Obtain fresh porcine buccal mucosa from a local abattoir and carefully separate the mucosal layer.
-
Mount the buccal mucosa on the Franz diffusion cell with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with phosphate buffer (pH 6.8) and ensure no air bubbles are trapped beneath the membrane.
-
Place the Franz diffusion cell in a water bath maintained at 37 ± 0.5°C and stir the receptor medium with a magnetic bar.
-
Place the this compound biomucoadhesive tablet in the donor compartment in contact with the mucosal surface.
-
Withdraw samples from the receptor compartment at specified time intervals and replace with fresh buffer.
-
Analyze the this compound concentration in the samples using HPLC.
-
Calculate the cumulative amount of drug permeated per unit area and determine the permeation flux.
Protocol for Bioadhesion Strength Measurement
This protocol outlines the determination of the force required to detach the biomucoadhesive tablet from a mucosal surface, which is a critical parameter for evaluating its residence time.
Materials and Equipment:
-
Texture analyzer or a suitable tensile tester
-
Porcine buccal mucosa
-
Phosphate buffer pH 6.8
-
Cyanoacrylate adhesive
-
This compound biomucoadhesive tablets
Procedure:
-
Secure a section of porcine buccal mucosa to a stationary platform of the texture analyzer, keeping the mucosal surface exposed.
-
Attach a this compound biomucoadhesive tablet to the movable probe of the instrument using cyanoacrylate adhesive.
-
Moisten the mucosal surface with a small amount of phosphate buffer (pH 6.8).
-
Bring the tablet on the probe into contact with the mucosal surface with a predetermined contact force for a specified duration to allow for bioadhesion to occur.
-
Initiate the upward movement of the probe at a constant speed.
-
Record the force required to detach the tablet from the mucosal surface.
-
The peak detachment force is recorded as the bioadhesive strength. The work of adhesion can be calculated from the area under the force-distance curve.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships involved in the evaluation of this compound biomucoadhesive tablets.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Miconazole Resistance in Candida albicans
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their work on miconazole resistance in Candida albicans.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Candida albicans?
A1: this compound resistance in C. albicans is multifactorial and primarily involves:
-
Target Site Modifications: Point mutations in the ERG11 gene, which encodes the drug target lanosterol 14α-demethylase, can reduce the binding affinity of this compound.[1][2][3]
-
Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) leads to increased drug efflux from the cell.[2][4]
-
Upregulation of ERG11: Increased expression of the ERG11 gene can effectively dilute the inhibitory effect of this compound.[2][4]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can prevent the accumulation of toxic sterols that would otherwise result from Erg11p inhibition.[3]
Q2: What is this compound tolerance and how does it differ from resistance?
A2: this compound tolerance is the ability of a fungal strain to grow slowly at drug concentrations above the minimum inhibitory concentration (MIC), whereas resistance is the ability to grow robustly at or above the MIC.[3][4][5][6] Tolerance is often a stepping stone to the development of full resistance and can be mediated by mechanisms such as aneuploidy (changes in chromosome number).[3][4][5][6]
Q3: What is the role of Hsp90 and calcineurin in this compound resistance and tolerance?
A3: The molecular chaperone Hsp90 and the phosphatase calcineurin are key regulators of cellular stress responses in C. albicans.[3][4][5][6] They are essential for both the maintenance and development of this compound tolerance.[3][4][5][6] Hsp90 stabilizes calcineurin, allowing the cell to cope with the membrane stress induced by this compound.[2][4][7] Inhibition of Hsp90 or calcineurin can re-sensitize tolerant or resistant strains to this compound.[3][4][5][6]
Q4: What are some promising combination therapies to overcome this compound resistance?
A4: Several combination strategies have shown promise in overcoming this compound resistance:
-
This compound and Domiphen Bromide: This combination has demonstrated synergistic activity against C. albicans biofilms, leading to a significant reduction in viable cells.[8][9][10]
-
This compound and Photodynamic Therapy (PDT): Combining this compound with PDT can enhance the killing of C. albicans and induce prolonged fungistasis in surviving cells.[11]
-
Inhibitors of Hsp90 or Calcineurin: As these proteins are crucial for tolerance and resistance, their inhibitors can be used in combination with this compound to enhance its efficacy.[3][4][5][6]
Troubleshooting Guides
Experiment: Broth Microdilution MIC Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values between replicates. | Inaccurate initial inoculum density. Pipetting errors during serial dilutions. Contamination. | Verify inoculum concentration using a spectrophotometer or hemocytometer. Use calibrated pipettes and change tips for each dilution. Perform sterility controls. |
| "Trailing" growth observed at supra-MIC concentrations. | This is a known phenomenon with azoles, representing tolerance. | Read MICs at 24 hours instead of 48 hours to minimize the effect of trailing. The CLSI M27-A3 standard recommends reading the MIC as the lowest concentration with a prominent decrease in turbidity (≥50% growth inhibition). |
| No growth in any wells, including the growth control. | Inactive inoculum. Incorrect medium preparation. Incubation error. | Use a fresh culture for the inoculum. Ensure the RPMI-1640 medium is correctly prepared and buffered. Verify incubator temperature and atmosphere. |
Experiment: Checkerboard Synergy Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in interpreting the Fractional Inhibitory Concentration Index (FICI). | Ambiguous growth inhibition endpoints. Mathematical errors in calculation. | Use a spectrophotometer for a more objective reading of growth inhibition. Double-check the FICI calculations: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). |
| High variability in FICI values. | Similar to MIC assay variability. Complex drug interactions. | Standardize all steps of the protocol, especially inoculum preparation and pipetting. Perform multiple biological replicates. |
Experiment: Real-Time PCR (qPCR) for Gene Expression
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no amplification signal. | Poor RNA quality or quantity. Inefficient reverse transcription. Primer/probe degradation. | Use a robust RNA extraction method and verify RNA integrity (e.g., with a Bioanalyzer). Use a high-quality reverse transcriptase and optimize the reaction conditions. Store primers and probes according to the manufacturer's instructions. |
| High Cq values. | Low target gene expression. Inefficient primers. | Increase the amount of cDNA in the reaction. Redesign or optimize primers. |
| Non-specific amplification (multiple peaks in melt curve analysis). | Poor primer design. Contamination. | Design primers with high specificity using appropriate software. Run a no-template control to check for contamination. |
Quantitative Data Summary
Table 1: this compound (MCZ) MICs for Candida albicans
| Strain Type | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Fluconazole-Susceptible | 0.004 - 1.0 | 0.12 | [3][8] |
| Fluconazole-Resistant | 0.06 - >32 | 0.5 | [3][8] |
| Clinical Isolates (General) | 1.0 - 10.0 | N/A |
Table 2: Efficacy of this compound-Based Combination Therapies against C. albicans Biofilms
| Treatment | Effect | Quantitative Result | Reference |
| This compound (alone) | Fungicidal | 89.3% - 99.1% reduction in CFU | [7] |
| This compound + Domiphen Bromide | Synergistic Fungicidal | ~1,000-fold reduction in viable cells | [8][9][10] |
| This compound + Photodynamic Therapy (PDT) | Enhanced Fungicidal & Fungistatic | Significant killing compared to either treatment alone (P<0.001) | [11] |
Table 3: Fold Change in Gene Expression in Azole-Resistant C. albicans
| Gene | Fold Change Range in Resistant Isolates | Mechanism | Reference |
| CDR1 | 1.79 to >3.24 | Efflux Pump | |
| MDR1 | 9.64 to >30 | Efflux Pump | |
| ERG11 | 2.24 to >4 | Drug Target |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing (CLSI M27-A3)
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum density.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant diminution of growth (≥50% inhibition) compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Protocol 2: XTT Biofilm Viability Assay
-
Biofilm Formation:
-
Grow C. albicans biofilms in a 96-well plate for 24 hours as per standard protocols.
-
Wash the biofilms with PBS to remove non-adherent cells.
-
-
XTT-Menadione Solution Preparation:
-
Prepare a stock solution of XTT (e.g., 1 mg/mL in PBS) and menadione (e.g., 10 mM in acetone).
-
Immediately before use, mix the XTT solution with the menadione solution (e.g., 20:1 v/v).
-
-
Assay Procedure:
-
Add the XTT-menadione solution to each well containing the biofilm and to control wells.
-
Incubate the plate in the dark at 37°C for 30 minutes to 3 hours.[1] The incubation time may need optimization.
-
After incubation, transfer the supernatant to a new plate.
-
Measure the absorbance at 492 nm using a plate reader. The color intensity is proportional to the metabolic activity of the biofilm.[1]
-
Protocol 3: Real-Time PCR for Gene Expression Analysis
-
RNA Extraction:
-
Culture C. albicans isolates under the desired conditions (e.g., with and without this compound).
-
Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with a suitable master mix (e.g., SYBR Green or TaqMan), primers for the target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1), and the synthesized cDNA.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for each gene.
-
Calculate the relative fold change in gene expression using the 2-ΔΔCT method, normalizing the expression of the target genes to the reference gene.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Caption: Hsp90/Calcineurin Signaling in this compound Tolerance.
Caption: Strategies to Overcome this compound Resistance.
References
- 1. Upc2-mediated mechanisms of azole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces aneuploidy-mediated tolerance in Candida albicans that is dependent on Hsp90 and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces aneuploidy-mediated tolerance in Candida albicans that is dependent on Hsp90 and calcineurin [ouci.dntb.gov.ua]
- 6. This compound induces aneuploidy-mediated tolerance in Candida albicans that is dependent on Hsp90 and calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Architecture of Hsp90-Dependent Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of Hsp90 Inhibitor Ganetespib on Inhibition of Azole-Resistant Candida albicans [frontiersin.org]
Technical Support Center: Enhancing Miconazole's Fungicidal Activity Against Mature Biofilms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the fungicidal activity of miconazole against mature fungal biofilms.
Frequently Asked Questions (FAQs)
Q1: My standard this compound treatment is ineffective against mature Candida biofilms. What strategies can I employ to increase its efficacy?
A1: Mature fungal biofilms exhibit high tolerance to conventional antifungal agents like this compound.[1] To enhance its fungicidal activity, consider the following approaches:
-
Combination Therapy: Synergistic effects can be achieved by combining this compound with other compounds. For instance, the quaternary ammonium compound domiphen bromide (DB) has been shown to potentiate this compound's activity, leading to a 1,000-fold reduction in viable Candida albicans biofilm cells.[2][3]
-
Novel Drug Delivery Systems: Nanocarriers can improve drug penetration into the dense biofilm matrix. Chitosan-coated iron oxide nanoparticles (IONPs-CS) and solid lipid nanoparticles (SLNs) have been successfully used to deliver this compound more effectively.[4][5]
-
Adjunct Therapies: Investigating compounds that target biofilm-specific resistance mechanisms, such as persister cell formation or the extracellular matrix, can also be a viable strategy.[1][6]
Q2: I am considering a combination therapy approach. How do I select a suitable potentiator for this compound?
A2: A common strategy is to screen a library of off-patent drugs or bioactive compounds for their ability to enhance this compound's antibiofilm activity.[1][2] This approach led to the discovery of domiphen bromide as a potent potentiator.[2] When selecting a potentiator, consider its mechanism of action and potential for synergistic interaction with this compound. For example, compounds that disrupt the cell membrane or inhibit efflux pumps could be good candidates.[1][7]
Q3: What are the advantages of using a nanocarrier for this compound delivery?
A3: Nanocarriers offer several advantages for treating mature biofilms:
-
Improved Penetration: Their small size (e.g., IONPs-CS-MCZ nanocarriers with a diameter under 50 nm) facilitates deeper penetration into the biofilm's extracellular matrix.[4]
-
Enhanced Efficacy: By delivering the drug directly to the biofilm, nanocarriers can achieve a greater therapeutic effect at lower drug concentrations. For example, IONPs-CS-MCZ at 78 µg/mL showed a superior antibiofilm effect compared to this compound alone at a higher concentration.[4][8][9]
-
Sustained Release: Some formulations, like solid lipid nanoparticle-loaded microneedle patches, can provide a sustained release of this compound, which is beneficial for long-term treatment.[5]
Q4: How does this compound exert its fungicidal effect on biofilms, and how can this be leveraged?
A4: this compound's fungicidal activity is linked to the induction of reactive oxygen species (ROS) within the fungal cells.[10][11][12] This leads to oxidative stress and ultimately cell death.[13][14] While ROS induction is a key factor, it's not the sole mechanism.[11][12] Understanding this can guide the selection of combination agents. For example, compounds that further promote oxidative stress or inhibit the fungal cells' antioxidant defenses could enhance this compound's efficacy. The expression of superoxide dismutase (SOD) genes in sessile C. albicans cells has been linked to the presence of this compound-tolerant persister cells.[6]
Troubleshooting Guides
Problem: Inconsistent results in biofilm susceptibility assays.
-
Possible Cause: Variation in biofilm formation.
-
Possible Cause: Incomplete removal of planktonic cells.
-
Solution: Implement a thorough washing step after the biofilm formation period and before adding the antifungal agents. Use a gentle stream of sterile phosphate-buffered saline (PBS) or a similar buffer.
-
-
Possible Cause: Inaccurate assessment of cell viability.
Problem: Difficulty in quantifying the effect of a combination therapy.
-
Possible Cause: Inappropriate concentration ratios of this compound and the potentiator.
-
Solution: Perform a checkerboard assay to determine the fractional inhibitory concentration (FIC) index and identify synergistic, additive, or antagonistic interactions across a range of concentrations for both compounds.
-
-
Possible Cause: The potentiator has its own antifungal activity.
-
Solution: Always include controls for each compound alone at the concentrations used in the combination treatment to accurately assess the synergistic effect.[2]
-
Quantitative Data Summary
Table 1: Efficacy of this compound Combination Therapies against Candida Biofilms
| Combination Agent | Fungal Species | This compound Conc. | Combination Agent Conc. | Effect | Reference |
| Domiphen Bromide | C. albicans | 150 µM | 12.5 µM | 1,000-fold reduction in viable biofilm cells | [2] |
| Domiphen Bromide | C. glabrata | 500 µM | 25 µM | Significant killing of biofilm cells | [2] |
| Domiphen Bromide | C. auris | 150 µM | 37.5 µM | Significant killing of biofilm cells | [2] |
Table 2: Efficacy of this compound Nanocarrier Formulations against Candida Biofilms
| Nanocarrier | Fungal Species | This compound Conc. | Effect | Reference |
| Chitosan-Coated Iron Oxide Nanoparticles (IONPs-CS-MCZ) | C. albicans (single & dual-species biofilms) | 78 µg/mL | Superior reduction in CFU and metabolism compared to free this compound | [4] |
| Solid Lipid Nanoparticle (SLN) loaded Microneedle Patches | C. albicans | Not specified | ~79% reduction in biofilm mass | [5] |
| Chitosan-Coated Iron Oxide Nanoparticles (IONPs-CS-MCZ) | C. albicans, C. glabrata, C. tropicalis (three-species biofilm) | 78 µg/mL | Similar antibiofilm effects to 156 µg/mL of free this compound | [8][9][16] |
Experimental Protocols
Protocol 1: Candida Biofilm Formation on Polystyrene Microtiter Plates
-
Inoculum Preparation: Culture Candida species in a suitable broth (e.g., Sabouraud Dextrose Broth) overnight at 37°C. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Biofilm Formation: Add 200 µL of the cell suspension to the wells of a flat-bottomed 96-well polystyrene microtiter plate. Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Washing: Gently aspirate the medium and wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent planktonic cells.
Protocol 2: Biofilm Susceptibility Testing using XTT Reduction Assay
-
Prepare XTT Solution: Prepare a 1 mg/mL solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) in PBS. Just before use, add menadione to a final concentration of 1 µM.
-
Treatment: Add 200 µL of RPMI-1640 containing the desired concentrations of this compound, the combination agent, or the nanocarrier to the wells with mature biofilms. Include untreated and vehicle controls. Incubate for 24 hours at 37°C.
-
XTT Assay: After treatment, wash the biofilms with PBS. Add 200 µL of the XTT-menadione solution to each well. Incubate in the dark for 2-3 hours at 37°C.
-
Quantification: Measure the absorbance of the supernatant at 490 nm using a microplate reader. A decrease in absorbance indicates a reduction in metabolic activity.[15]
Protocol 3: Determination of Colony-Forming Units (CFU)
-
Biofilm Disruption: After treatment and washing, add 200 µL of sterile PBS to each well. Scrape the bottom of the wells with a sterile pipette tip to detach the biofilm. Vigorously pipette up and down to homogenize the suspension.
-
Serial Dilutions: Perform ten-fold serial dilutions of the biofilm suspension in sterile PBS.
-
Plating: Plate 100 µL of the appropriate dilutions onto Sabouraud Dextrose Agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours. Count the number of colonies and calculate the CFU per milliliter.[2]
Visualizations
Caption: Workflow for evaluating enhanced this compound activity.
Caption: this compound's dual mechanism against fungal cells.
Caption: Synergistic action of this compound and a potentiator.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination of this compound and Domiphen Bromide Is Fungicidal against Biofilms of Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of this compound and Domiphen Bromide Is Fungicidal against Biofilms of Resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel nanocarrier of this compound based on chitosan-coated iron oxide nanoparticles as a nanotherapy to fight Candida biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Superoxide Dismutases Are Involved in Candida albicans Biofilm Persistence against this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nanocarriers of this compound or Fluconazole: Effects on Three-Species Candida Biofilms and Cytotoxic Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fungicidal activity of this compound against Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] Fungicidal activity of this compound against Candida spp. biofilms. | Semantic Scholar [semanticscholar.org]
- 15. This compound activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Miconazole for Dermatophyte Inhibition
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing miconazole for the effective inhibition of dermatophytes. The following troubleshooting guides and FAQs address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action by which this compound inhibits dermatophytes?
A1: this compound's primary antifungal action is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase.[1][2][3][4] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol production, this compound compromises the integrity and fluidity of the cell membrane, leading to increased permeability and ultimately, fungal cell death.[1][2] Additionally, this compound has secondary mechanisms that contribute to its efficacy, including the induction of reactive oxygen species (ROS) which causes oxidative damage, and the inhibition of fungal peroxidase and catalase enzymes.[1][3][4][5]
References
Addressing challenges in the topical delivery of Miconazole for cutaneous candidiasis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the topical delivery of Miconazole for cutaneous candidiasis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.
Troubleshooting Guides
This section addresses common challenges encountered during the formulation and evaluation of topical this compound preparations.
1. Issue: Low In Vitro Antifungal Activity
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Drug Solubilization in Formulation | This compound is lipophilic and has low aqueous solubility (<1 µg/mL).[1] Ensure the chosen vehicle can effectively solubilize the drug. Consider using co-solvents, surfactants, or formulating as a nanoemulsion or microemulsion to improve solubility.[2][3][4] |
| Inadequate Skin Penetration | The stratum corneum is a significant barrier to drug delivery.[5] Employ penetration enhancement strategies such as chemical enhancers (e.g., DMSO), or advanced delivery systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulgels.[6][7][8] |
| Drug Degradation | Although generally stable, this compound can degrade under certain conditions.[9] Assess the stability of your formulation at different temperatures and pH values. Protect from light where necessary. |
| Suboptimal Formulation pH | The pH of the formulation can affect both drug stability and skin irritation. The pH of human skin is typically between 4.5 and 6.[10] Adjust the pH of your formulation to be within a physiologically compatible range. |
| Fungal Resistance | While rare, resistance to this compound can occur.[11][12] Confirm the susceptibility of the Candida strain being used with standard antifungal susceptibility testing (AFST) methods.[6][13] |
2. Issue: Inconsistent Results in Franz Diffusion Cell Permeation Studies
Possible Causes & Solutions
| Cause | Recommended Action |
| Air Bubbles Under the Membrane | Air bubbles can create a barrier to diffusion. Ensure no air is trapped between the membrane and the receptor medium during cell assembly. |
| Membrane Variability | The type and source of the skin membrane (e.g., animal skin, reconstructed human epidermis) can introduce variability.[14] Use membranes from a consistent source and of a uniform thickness. Reconstructed human epidermis (RHE) models can offer greater reproducibility.[15][16] |
| Inadequate Sink Conditions | Poor solubility of this compound in the receptor fluid can limit diffusion.[3] Use a receptor medium that ensures sink conditions, such as a buffered solution containing a solubilizing agent (e.g., sodium lauryl sulphate) or a mixture of buffer and a solvent like methanol.[12] |
| Formulation Instability During Experiment | The formulation may undergo phase separation or drug precipitation over the course of the experiment. Assess the stability of your formulation under the experimental conditions (e.g., temperature, duration).[3][9] |
| Inconsistent Dosing | Inaccurate or inconsistent application of the formulation to the membrane will lead to variable results. Use a positive displacement pipette or a similar precise method to apply a consistent amount of the formulation. |
3. Issue: Formulation Instability (e.g., Phase Separation, Aggregation)
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Surfactant/Co-surfactant Ratio in Emulsions | The stability of nanoemulsions and microemulsions is highly dependent on the ratio of oil, surfactant, and co-surfactant.[2][3] Systematically screen different ratios to identify the stable region of the phase diagram for your system. |
| Particle Aggregation in Nanoparticle Dispersions | Insufficient surface charge on nanoparticles can lead to aggregation.[1] Incorporate charge-inducing agents or use stabilizers like poloxamers or Tween 80 to ensure adequate zeta potential and prevent aggregation.[1][17] |
| Gelling Agent Incompatibility or Incorrect Concentration in Nanoemulgels | The gelling agent can interact with other components of the nanoemulsion, leading to instability.[18][19] Screen different gelling agents (e.g., Carbopol, HPMC) and concentrations to find a compatible system that provides the desired viscosity without destabilizing the nanoemulsion.[6] |
| Temperature Fluctuations | Temperature changes can affect the stability of lipid-based formulations and emulsions. Store formulations at a controlled temperature and assess their stability under accelerated conditions (e.g., elevated temperature) as per ICH guidelines.[9][20] |
Frequently Asked Questions (FAQs)
Formulation & Physicochemical Properties
-
Q1: What are the main challenges in formulating topical this compound? A1: The primary challenges are this compound's poor water solubility (<1 µg/mL) and low skin permeability, which can limit its therapeutic efficacy.[1][6]
-
Q2: What are some effective strategies to enhance the skin penetration of this compound? A2: Several strategies can be employed, including the use of chemical penetration enhancers, and the formulation of this compound into nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and nanoemulgels.[2][6][7][21] These advanced formulations can improve drug loading, stability, and skin permeation.[3][20]
-
Q3: What are the key parameters to consider when developing a this compound nanoparticle formulation? A3: Critical parameters include particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.[20][22][23] These factors influence the stability, skin penetration, and ultimately the antifungal activity of the formulation.
Mechanism of Action & Efficacy
-
Q4: How does this compound exert its antifungal effect? A4: this compound's primary mechanism of action is the inhibition of the fungal enzyme 14α-sterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[24] This disruption leads to increased membrane permeability and cell death.[25] this compound can also induce the production of reactive oxygen species (ROS) within the fungal cell, contributing to its antifungal activity.[26]
-
Q5: What is the typical concentration of this compound in topical formulations? A5: Commercially available topical formulations of this compound are typically found in 1% or 2% concentrations.[27][28]
-
Q6: How effective is topical this compound for cutaneous candidiasis? A6: Clinical studies have demonstrated the high efficacy of topical this compound for cutaneous candidiasis. For instance, a study with a 2% this compound nitrate lotion showed clinical and mycologic cures in 87% of patients by day 14.[29]
Experimental Models & Protocols
-
Q7: What in vitro models are suitable for testing the skin permeation of this compound formulations? A7: The Franz diffusion cell is a standard apparatus for in vitro permeation testing.[8][30] Commonly used membranes include animal skin (e.g., porcine or rabbit) and reconstructed human epidermis (RHE).[15][24][26] RHE models are gaining popularity as they closely mimic human skin and can offer improved reproducibility.[16]
-
Q8: How can I assess the antifungal activity of my this compound formulation in vitro? A8: Antifungal susceptibility testing (AFST) can be performed using methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC) of the formulation against Candida species.[6][13][31] The zone of inhibition assay is another common method.[2]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Type | Lipid/Polymer | Surfactant/Stabilizer | Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| SLN | Precirol ATO5 | Cremophor RH40, Lecinol | 23 | 90.2 | [1] |
| SLN | Compritol 888 ATO | Tween 80, Glyceryl monostearate | 244 - 766 | 80 - 100 | [22] |
| Polymeric NP | Chitosan | - | < 250 | 93.28 | [20][23] |
| NLC | Dynasan 116, Miglyol 812 | - | < 300 | - | [7] |
Table 2: In Vitro Permeation of this compound Formulations
| Formulation | Membrane | Receptor Medium | Cumulative Permeation/Flux | Duration (h) | Reference |
| Nanoemulgel | Mouse Skin | - | 29.67% | 6 | |
| Commercial Cream | Mouse Skin | - | 23.79% | 6 | [32] |
| Microemulsion | Pig Skin | PBS:Methanol (80:20) | 87.6 ± 5.8 µg/cm² | - | [3] |
| Gel (7% DMSO) | Rabbit Skin | - | 52.76% | 8 | [8] |
| Nanoemulsion (2%) | - | - | 71.09% release | 12 | |
| Cream (2%) | - | - | 41.84% release | 12 | [33] |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization/Ultrasonication
This protocol is adapted from Aljaeid et al. (2016).[1]
-
Materials: this compound, Precirol ATO5 (solid lipid), Lecinol, Chloroform, Methanol, Cremophor RH40 (surfactant), Dicetylphosphate (charge-inducing agent).
-
Procedure:
-
Dissolve this compound (1.5%), Precirol ATO5 (2%), and Lecinol (0.5%) in a 1:1 mixture of chloroform and methanol.
-
Remove the organic solvents using a rotary evaporator to form a drug-embedded lipid layer.
-
Melt the lipid layer by heating to 75°C.
-
Prepare the aqueous phase by dissolving the surfactant (e.g., 2.5% Cremophor RH40) and charge-inducing agent (e.g., 0.1% Dicetylphosphate) in distilled water and heat to 75°C.
-
Add the hot aqueous phase to the melted lipid phase and homogenize at high speed for a specified time (e.g., 3 minutes).
-
Subject the resulting pre-emulsion to ultrasonication for a defined period (e.g., 7 minutes) to reduce the particle size.
-
Allow the nanoemulsion to cool to room temperature, leading to the formation of solid lipid nanoparticles.
-
2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on CLSI guidelines.[13]
-
Materials: Candida albicans isolate, RPMI-1640 medium, 96-well microtiter plates, this compound stock solution.
-
Procedure:
-
Prepare a standardized inoculum of Candida albicans (e.g., 0.5–2.5 x 10³ CFU/mL) in RPMI-1640 medium.
-
Prepare serial two-fold dilutions of this compound in the microtiter plates.
-
Add the fungal inoculum to each well.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[6]
-
Visualizations
Caption: Signaling pathway in cutaneous candidiasis.
Caption: Workflow for SLN formulation and evaluation.
Caption: Troubleshooting low skin permeation.
References
- 1. This compound-loaded solid lipid nanoparticles: formulation and evaluation of a novel formula with high bioavailability and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound-Loaded Microemulsions for Enhanced Topical Delivery and Non-Destructive Analysis by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro studies with this compound and this compound nitrate. | Semantic Scholar [semanticscholar.org]
- 6. Susceptibility of Candida albicans to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. gr.fagron.com [gr.fagron.com]
- 10. mmsl.cz [mmsl.cz]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal activity of this compound against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. irjet.net [irjet.net]
- 18. ijrpr.com [ijrpr.com]
- 19. storage.googleapis.com [storage.googleapis.com]
- 20. researchgate.net [researchgate.net]
- 21. Fabrication of this compound nitrate solid lipid nanoparticle loaded microneedle patches for the treatment of Candida albicans biofilms - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00042K [pubs.rsc.org]
- 22. Preparation and Evaluation of this compound Nitrate-Loaded Solid Lipid Nanoparticles for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sdiarticle4.com [sdiarticle4.com]
- 24. Modeling dermatophytosis in reconstructed human epidermis: A new tool to study infection mechanisms and to test antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. re-place.be [re-place.be]
- 26. Use of a 3D Model with Reconstructed Human Epidermis Infected with Fungi and Covered with a Bovine Nail to Simulate Onychomycosis and to Evaluate the Effects of Antifungal Agents [mdpi.com]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. Cutaneous candidiasis: treatment with this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Development of Dermal Films Containing this compound Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Improving the in vitro culture conditions for studying Miconazole's effects
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for studying the effects of Miconazole in vitro. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and curated data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action in cancer cells?
A1: this compound, an imidazole antifungal agent, exhibits anticancer effects through multiple pathways. Primarily, it induces the production of Reactive Oxygen Species (ROS) and raises intracellular Ca2+ levels, which leads to oxidative damage and endoplasmic reticulum (ER) stress.[1] This can trigger cell death through both apoptosis and autophagy.[1][2] Additionally, this compound can inhibit the STAT3 signaling pathway by preventing its interaction with DDIAS, which suppresses the expression of target genes involved in cell survival and proliferation like cyclin D1 and survivin.[3][4] It also causes G0/G1 cell cycle arrest by increasing the protein levels of p21 and p27.[2][5]
Q2: What is the best solvent to prepare a this compound stock solution?
A2: this compound is practically insoluble in water.[6] For in vitro experiments, it is soluble in Dimethyl sulfoxide (DMSO), ethanol, dimethylformamide (DMF), and acetone.[6] DMSO is the most commonly used solvent for preparing high-concentration stock solutions for cell culture experiments.[1]
Q3: What are the solubility limitations of this compound in aqueous culture media?
A3: this compound has very low solubility in aqueous solutions, particularly at neutral or alkaline pH.[7] Its solubility significantly increases in acidic conditions (pH 5).[7] When a concentrated stock solution (e.g., in DMSO) is diluted into neutral pH culture media, this compound may precipitate, especially at higher concentrations. This can lead to inaccurate dosing and inconsistent results.[7][8]
Q4: Which cancer cell lines have been shown to be sensitive to this compound?
A4: this compound has demonstrated cytotoxic or antiproliferative effects against a wide range of human cancer cell lines, including glioblastoma (U251MG, U87MG), bladder cancer (T24, J82), breast cancer (MCF-7), colon carcinoma (HCT 116), lung cancer (NCI-H23, NCI-H1703), melanoma (A375, SK-MEL-28), and osteosarcoma cells.[1][2][3][9][10][11]
Q5: What is a typical final concentration of the vehicle (DMSO) in the culture medium?
A5: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of 0.5% is a common upper limit, but it is highly recommended to use a concentration below 0.1%. In some this compound studies, the vehicle control concentration was maintained as low as 0.06%.[1] Always include a vehicle-only control group in your experiments to assess its effect on cell viability.
Troubleshooting Guide
Q: My this compound working solution appears cloudy or contains a visible precipitate after dilution in culture media. What should I do?
A: This is a common issue due to this compound's low aqueous solubility.[7]
-
Prepare Fresh Solutions: Do not use stock solutions that have been stored for extended periods, as the drug can fall out of solution.[8] Prepare fresh dilutions from a clear, concentrated stock immediately before adding to cells.
-
Check Final Concentration: You may be exceeding the solubility limit in your culture medium. Try using a lower final concentration of this compound.
-
Ensure Proper Mixing: When diluting the stock, add it to the medium dropwise while vortexing or swirling gently to aid dispersion and prevent localized high concentrations that can cause immediate precipitation.
-
pH Consideration: this compound is more soluble at a lower pH.[7] While altering the pH of your culture medium is not typically feasible, be aware that the buffering capacity of your medium can influence solubility.
Q: I am observing high levels of cell death in my vehicle control (DMSO) wells. What could be the cause?
A:
-
DMSO Concentration is Too High: Verify your dilution calculations. The final DMSO concentration should ideally be below 0.1%. Some cell lines are particularly sensitive to DMSO.
-
Cell Line Sensitivity: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
-
Purity of DMSO: Ensure you are using a high-purity, cell culture-grade DMSO that has been stored properly (in the dark, tightly sealed) to prevent degradation into toxic byproducts.
Q: My cell viability (e.g., MTT) assay results are highly variable between replicate wells and experiments. How can I improve consistency?
A:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently up and down multiple times and plate the cells evenly across the wells. Edge effects in 96-well plates can be significant; consider avoiding the outermost wells or filling them with sterile PBS.
-
Incomplete Formazan Solubilization: After MTT incubation, the purple formazan crystals must be fully dissolved before reading the absorbance.[12] Pipette the solubilization buffer up and down vigorously in each well or use an orbital shaker for 10-15 minutes to ensure a homogenous solution.[12]
-
Assay Interference: Phenol red and serum in culture medium can contribute to background absorbance.[12] It is recommended to include a background control well containing only medium, MTT, and solubilization buffer to subtract from all readings.
-
Time-Dependent Effects: The IC50 value of a drug can be highly dependent on the incubation time.[13] Ensure you use a consistent treatment duration (e.g., 24, 48, or 72 hours) across all experiments for valid comparisons.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
IC50 values can vary significantly based on experimental conditions such as cell seeding density, treatment duration, and the specific viability assay used.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Source(s) |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 1.7 µg/mL | Not Specified | [10] |
| HCT 116 | Colon Carcinoma | 10.3 ± 1.2 µg/mL | Not Specified | [10] |
| HepG2 | Liver Carcinoma | 18.3 ± 2.6 µg/mL | Not Specified | [10] |
| A375 | Melanoma | 32.5 µM | 24 hours | [9] |
| SK-MEL-28 | Melanoma | 47.9 µM | 24 hours | [9] |
| TSGH-8301 | Bladder Cancer | ~25 µM | 48 hours | [2] |
| T24 | Bladder Cancer | ~50 µM | 48 hours | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for determining cytotoxicity.[12][14][15]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution) to each well.
-
Mix thoroughly by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance.
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), as described in this compound studies.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 24-well plate or 6-well plate) and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, a vehicle control, and an untreated control. A positive control (e.g., H2O2) is recommended. Incubate for the desired time.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium from the cells and wash once with warm sterile PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize the cells using a fluorescence microscope. The intensity of the green fluorescence is proportional to the amount of intracellular ROS.
-
Visualizations
Caption: this compound's anticancer signaling pathways.
Caption: Standard workflow for an in vitro cytotoxicity assay.
Caption: Decision tree for troubleshooting common issues.
References
- 1. This compound induces autophagic death in glioblastoma cells via reactive oxygen species-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis via the death receptor 5-dependent and mitochondrial-mediated pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits signal transducer and activator of transcription 3 signaling by preventing its interaction with DNA damage‐induced apoptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. toku-e.com [toku-e.com]
- 7. um.edu.mt [um.edu.mt]
- 8. Solubility of antimycotics: a problem in in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Mitigating the limitations of Miconazole in treating fluconazole-resistant strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the limitations of Miconazole in treating fluconazole-resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it differ from Fluconazole?
A1: this compound, like other azole antifungals, primarily acts by inhibiting the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal growth arrest. However, a key distinguishing feature of this compound is its ability to induce the production of reactive oxygen species (ROS) within the fungal cell, which contributes to its fungicidal activity. Fluconazole's action is primarily fungistatic.
Q2: Is this compound effective against fluconazole-resistant Candida strains?
A2: Yes, studies have shown that this compound retains potent activity against many fluconazole-resistant Candida isolates.[1][2] This is partly due to its dual mechanism of action, including the induction of ROS. The Minimum Inhibitory Concentration (MIC) of this compound against fluconazole-resistant strains is often significantly lower than that of fluconazole.[1][2]
Q3: What are the known mechanisms of resistance to azole antifungals in Candida species?
A3: The primary mechanisms of azole resistance in Candida species include:
-
Overexpression of efflux pumps: ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) actively pump azole drugs out of the fungal cell.
-
Alterations in the drug target: Point mutations in the ERG11 gene can reduce the binding affinity of azoles to the lanosterol 14α-demethylase enzyme.
-
Upregulation of the ergosterol biosynthesis pathway: Increased production of the target enzyme can overcome the inhibitory effects of azoles.
-
Formation of biofilms: Biofilms provide a protective barrier that can limit drug penetration and are associated with increased drug tolerance.
Q4: Can combination therapy enhance the efficacy of this compound against resistant strains?
A4: Yes, combination therapy is a promising strategy. Synergistic effects have been observed when this compound is combined with other antifungals, such as fluconazole, and with non-antifungal agents. For instance, combining this compound with the quaternary ammonium compound domiphen bromide has been shown to have a potent fungicidal effect against biofilms of resistant Candida species.[3]
Data Presentation
Table 1: Comparative in vitro Activity of this compound and Fluconazole against Candida Species
| Organism (Number of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fluconazole-Susceptible | ||||
| Candida spp. (128) | This compound | 0.004 - 1.0 | 0.03 | 0.12 |
| Fluconazole | 0.06 - 4.0 | 0.25 | 1.0 | |
| Fluconazole-Resistant | ||||
| Candida spp. (22) | This compound | 0.008 - 1.0 | 0.12 | 0.5 |
| Fluconazole | 8.0 - >64 | 32 | >64 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: Synergistic Interactions of this compound with Other Antifungal Agents against Candida albicans
| Combination | Method | FIC Index Range | Interpretation |
| This compound + Fluconazole | Checkerboard | 0.3 - 1.0 | Synergy/Additive |
The Fractional Inhibitory Concentration (FIC) index is used to assess the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is considered synergistic.[4][5]
Experimental Protocols
Antifungal Susceptibility Testing (AST)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 document for broth microdilution testing of yeasts.[6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.
Materials:
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (dissolved in DMSO)
-
Fungal inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Prepare the fungal inoculum in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be assessed visually or by reading the optical density at 492 nm.
Checkerboard Synergy Assay
Objective: To evaluate the in vitro interaction between this compound and another agent (e.g., Fluconazole).
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the y-axis and the second agent along the x-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate the wells with the fungal suspension as described in the AST protocol.
-
Incubate the plate at 35°C for 48 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs.
-
FICI = FIC of this compound + FIC of Agent B
-
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect; and FICI > 4.0 indicates antagonism.
Biofilm Susceptibility Testing
Objective: To assess the efficacy of this compound against fungal biofilms.
Materials:
-
96-well, flat-bottom microtiter plates
-
Fungal inoculum
-
Growth medium (e.g., RPMI 1640)
-
This compound
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (1 x 10⁷ cells/mL) to the wells of a flat-bottom microtiter plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the biofilms with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
This compound Treatment:
-
Add serial dilutions of this compound to the wells containing the mature biofilms.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Wash the biofilms again with PBS.
-
Add a freshly prepared XTT/menadione solution to each well.
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change at 490 nm using a microplate reader. A decrease in color intensity indicates a reduction in metabolic activity and therefore biofilm viability.
-
Troubleshooting Guides
Issue 1: Trailing Growth in Antifungal Susceptibility Testing
-
Problem: In broth microdilution assays, some fungal isolates exhibit "trailing," which is reduced but persistent growth at drug concentrations above the MIC. This can make endpoint determination difficult and lead to misinterpretation of resistance.[8][9][10]
-
Cause: Trailing is a complex phenomenon that can be influenced by factors such as the testing medium, pH, and incubation time.[11]
-
Solution:
-
Read MICs at 24 hours: For isolates that show trailing, reading the MIC at 24 hours instead of 48 hours may provide a more clinically relevant result.[9]
-
Spectrophotometric Reading: Use a spectrophotometer to determine the MIC at a 50% reduction in turbidity compared to the growth control, which can provide a more objective endpoint.
-
pH of the Medium: The pH of the testing medium can influence trailing. Ensure the RPMI 1640 medium is properly buffered with MOPS to a pH of 7.0 as per CLSI guidelines.[11]
-
Issue 2: High Variability in Biofilm Assays
-
Problem: Biofilm assays, particularly those using the XTT assay for viability, can show high well-to-well and day-to-day variability.
-
Cause: Variability can arise from inconsistent biofilm formation, incomplete washing of non-adherent cells, and variations in the metabolic state of the biofilm.
-
Solution:
-
Standardize Inoculum: Ensure a consistent starting inoculum density for biofilm formation.
-
Optimize Washing Steps: Gentle and consistent washing is crucial to remove planktonic cells without detaching the biofilm.
-
Optimize XTT Assay:
-
Issue 3: Inconsistent Results in Synergy Testing
-
Problem: Checkerboard assays for synergy can sometimes yield results that are difficult to reproduce.[16]
-
Cause: Minor variations in MIC determination for the individual drugs can lead to significant differences in the calculated FIC index. The interpretation of the checkerboard results can also be subjective.
-
Solution:
-
Replicate Experiments: Perform checkerboard assays in triplicate to ensure the reproducibility of the results.
-
Strict Adherence to Protocol: Follow a standardized protocol for MIC determination and checkerboard setup.
-
Alternative Synergy Testing: Consider using a time-kill assay as an alternative or confirmatory method for synergy. A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours is indicative of synergy.
-
Visualizations
Caption: Key molecular pathways involved in azole action and resistance in Candida species.
Caption: Experimental workflow for evaluating this compound's efficacy against resistant strains.
Caption: Logical relationship of strategies to mitigate this compound's limitations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of this compound against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synergistic interaction of this compound and fluconazole at sub-MIC level on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. scribd.com [scribd.com]
- 8. scite.ai [scite.ai]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. scielo.br [scielo.br]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Stability of Miconazole in Experimental Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Miconazole in experimental formulations.
Troubleshooting Guide for this compound Formulation Instability
Instability in this compound formulations can manifest as discoloration, precipitation, or loss of potency. The following table summarizes common issues, their probable causes, and recommended solutions based on forced degradation studies and formulation development research.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Yellowing or Discoloration | Oxidative degradation.[1] | - Incorporate a suitable antioxidant (e.g., sodium metabisulfite, ascorbic acid). Note: Avoid Butylated Hydroxytoluene (BHT) as it can form a colored adduct with this compound.[2] - Consider using a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation. - Package the formulation in airtight containers and consider purging with an inert gas like nitrogen. |
| Precipitation or Crystallization | Poor solubility, pH shift, incompatible excipients.[3] | - Optimize the solvent system. This compound has higher solubility in organic solvents like ethanol, DMSO, and DMF.[4] - Adjust the pH of the formulation. This compound solubility is pH-dependent, with increased solubility in acidic conditions.[3] However, extreme pH can cause degradation.[5][6] - Screen excipients for compatibility using techniques like DSC and FTIR.[7][8][9] - Consider formulation strategies like microemulsions or nanosuspensions to enhance solubility and physical stability.[10][11][12][13] |
| Loss of Potency/Assay Failure | Chemical degradation due to hydrolysis (acidic or basic), oxidation, or photolysis.[1][5][6] | - For Hydrolytic Degradation: Maintain the formulation pH within a stable range, avoiding strong acids and bases.[5][6] - For Oxidative Degradation: Implement strategies mentioned for discoloration (antioxidants, chelating agents, inert atmosphere).[1] - For Photodegradation: Protect the formulation from light by using amber or opaque containers.[6] |
| Phase Separation (in Emulsions/Creams) | Inappropriate surfactant/emulsifier, incorrect homogenization process, or instability of the dispersed phase. | - Optimize the type and concentration of surfactants and co-surfactants.[11] - Ensure proper homogenization speed and time during formulation. - Evaluate the physical stability through centrifugation and freeze-thaw cycling tests. |
| Inconsistent Results in Stability Studies | Issues with the analytical method, improper storage conditions, or variability in raw materials. | - Develop and validate a stability-indicating analytical method (e.g., HPLC, HPTLC) to accurately quantify this compound in the presence of degradants.[14][15][16] - Strictly control storage conditions (temperature and humidity) according to ICH guidelines. - Qualify raw material suppliers and test for consistency between batches. |
Quantitative Data from Forced Degradation Studies
The following table presents a summary of this compound degradation observed under various stress conditions as reported in the literature. It is important to note that experimental conditions (e.g., concentration of stressor, duration of exposure) vary between studies, which can influence the extent of degradation.
| Stress Condition | Description of Treatment | Observed Degradation (%) | Key Findings |
| Acid Hydrolysis | 1N HCl at 80°C for 2 hours | Significant degradation, formation of multiple degradation products.[6] | This compound is susceptible to acid-catalyzed hydrolysis.[5][6] |
| Base Hydrolysis | 1N NaOH at 80°C for 2 hours | Significant degradation, formation of multiple degradation products.[6] | This compound is susceptible to base-catalyzed hydrolysis.[5][6] |
| Oxidative Degradation | 6% w/v H₂O₂ at 80°C for 2 hours | Significant degradation observed.[1][6] | This compound is prone to oxidation.[1] |
| Thermal Degradation | Dry heat at 80°C for 1 hour | Stable, no significant degradation.[1] | This compound is relatively stable to dry heat.[1] |
| Photodegradation | Exposure to direct sunlight for 48 hours | No significant degradation observed in one study.[6] | This compound appears to be relatively photostable, though protection from light is still recommended as a general precaution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a stable aqueous formulation of this compound?
A1: this compound's stability is a balance between its solubility and its susceptibility to hydrolysis. While its solubility increases in acidic pH, strong acidic or basic conditions can lead to significant degradation.[3][5][6] Therefore, the optimal pH is typically in the weakly acidic to neutral range. It is crucial to perform pH-stability profiling for your specific formulation to identify the pH of maximum stability.
Q2: Which excipients are known to be compatible with this compound?
A2: Studies using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) have shown good compatibility of this compound nitrate with excipients such as phospholipon 90, cholesterol, and carbopol 934.[7][8][9] However, it is essential to conduct compatibility studies with all excipients planned for a new formulation.
Q3: Are there any known excipient incompatibilities with this compound?
A3: Yes, a notable incompatibility has been reported with the antioxidant Butylated Hydroxytoluene (BHT). An oxidatively induced coupling reaction can occur between this compound nitrate and BHT, leading to the formation of a novel adduct and discoloration of the formulation.[2]
Q4: How can I improve the solubility of this compound in my formulation?
A4: this compound is poorly soluble in water.[4] To improve its solubility, you can:
-
Utilize co-solvents such as ethanol, propylene glycol, or polyethylene glycol.
-
Employ solubilizing agents like surfactants.
-
Develop advanced formulations such as microemulsions, nanoemulsions, or nanosuspensions.[10][11][12][13]
-
Adjusting the pH to a more acidic range can also increase solubility, but the potential for hydrolytic degradation must be considered.[3]
Q5: What is the most appropriate analytical method for stability testing of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[14][15][16] It is crucial to develop a method that can separate the intact this compound from all potential degradation products and impurities. High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully used.[6][17]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization will be required for specific formulations.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and phosphate buffer.
-
Flow Rate: Typically 1.0 mL/min.[18]
-
Injection Volume: 20 µL.[18]
-
Column Temperature: Ambient or controlled at 25°C.[18]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Sample Solution: Extract a known amount of the formulation with a suitable solvent, ensuring complete extraction of this compound. This may involve sonication.[18] The extract may need to be filtered through a 0.45 µm filter before injection.
3. Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample with 1N HCl at 80°C for 2 hours.[6]
-
Base Hydrolysis: Treat the sample with 1N NaOH at 80°C for 2 hours.[6]
-
Oxidative Degradation: Treat the sample with 6% H₂O₂ at 80°C for 2 hours.[6]
-
Thermal Degradation: Expose the solid drug or formulation to dry heat (e.g., 80°C) for a specified period.[1]
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) or sunlight for a specified duration.[6]
-
Analyze all stressed samples by the developed HPLC method to ensure the separation of degradation products from the parent this compound peak.
Visualizations
Caption: Factors influencing this compound stability and corresponding degradation pathways and stabilization strategies.
Caption: A decision tree for troubleshooting this compound formulation instability.
References
- 1. iajpr.com [iajpr.com]
- 2. Structure and generation mechanism of a novel degradation product formed by oxidatively induced coupling of this compound nitrate with butylated hydroxytoluene in a topical ointment studied by HPLC-ESI-MS and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of alkaline pH on the direct lethal action of this compound against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjet.net [irjet.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Solid State Compatibility Studies of this compound Using Thermal and Spectroscopic Methods [article.sapub.org]
- 10. permegear.com [permegear.com]
- 11. Development and Characterization of New this compound-Based Microemulsions for Buccal Delivery by Implementing a Full Factorial Design Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Formulation and drying of this compound and itraconazole nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpbs.net [ijpbs.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting assay interference in Miconazole susceptibility testing
Welcome to the technical support center for Miconazole susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to assay interference during their experiments.
Troubleshooting Guides
This section provides detailed guidance in a question-and-answer format to address specific problems you may encounter.
Question 1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound higher than expected?
Answer: Several factors can lead to artificially high MIC values for this compound. Here are the most common causes and troubleshooting steps:
-
Media Composition: The composition of your culture medium can significantly impact this compound's activity. Complex, undefined media like Sabouraud's glucose agar and brain-heart infusion agar can antagonize the drug's effects.[1] It is recommended to use a synthetic, defined medium such as RPMI-1640, as specified in standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
-
pH of the Medium: The pH of the testing medium is a critical factor. For instance, studies have shown that the MIC of this compound for Candida albicans can be significantly higher at a lower pH. One study reported an increase in this compound MIC from 0.03 µg/mL at pH 7.0 to 0.25 µg/mL at pH 4.0.[4] Ensure your medium is buffered to the recommended pH, typically 7.0, using a non-reactive buffer like MOPS.[2]
-
Inoculum Size: An excessively high inoculum concentration can lead to higher MIC readings.[4] It is crucial to standardize the inoculum preparation to achieve the recommended final concentration, which is typically between 0.5 x 10⁵ and 2.5 x 10⁵ colony-forming units (CFU)/mL.[3]
-
Drug Source and Solvent: Use pure this compound powder from a reputable supplier for preparing your stock solutions. Pharmaceutical preparations may contain excipients that can interfere with the assay.[2] this compound nitrate has low solubility in water.[5] While specific solvent effects on MIC testing were not detailed in the provided results, it's important to use a solvent that completely dissolves the drug and does not have intrinsic antifungal activity at the concentration used in the assay.
Question 2: I am observing "trailing growth" in my microdilution plates. How should I interpret these results?
Answer: Trailing growth, characterized by reduced but persistent fungal growth across a range of this compound concentrations, is a known phenomenon with azole antifungals.[6][7] This can make determining the MIC endpoint challenging.
-
Reading Time: The incubation time is a critical factor. Reading the plates at 24 hours instead of 48 hours can often minimize the trailing effect and provide a clearer endpoint.[7][8]
-
pH Adjustment: The trailing phenomenon is pH-dependent. Lowering the pH of the RPMI 1640 medium to 5.0 or below has been shown to eliminate trailing for some isolates without affecting the MICs of truly susceptible or resistant strains.[6][9]
-
Endpoint Determination: According to CLSI guidelines, for azoles, the MIC should be recorded as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the growth control.[2] Spectrophotometric reading can aid in standardizing this determination.
Question 3: My MIC results for the same isolate are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results often point to a lack of standardization in the experimental protocol. Here are key areas to review:
-
Inoculum Preparation: Ensure your inoculum is prepared from fresh, 24-hour-old cultures on appropriate agar, such as Sabouraud Dextrose Agar.[10] The turbidity of the suspension must be consistently adjusted to a 0.5 McFarland standard to achieve the correct final inoculum density.[10]
-
Media Preparation: Lot-to-lot variability in media can occur. Using a standardized, commercially prepared RPMI-1640 medium is recommended. If preparing in-house, ensure all components, especially the glucose concentration and buffer, are consistent.
-
Incubation Conditions: Maintain a constant incubation temperature of 35°C.[4] Variations in temperature can affect fungal growth rates and, consequently, MIC values.
-
Plate Reading: Visual reading of MIC endpoints can be subjective. Using a standardized reading method, such as a spectrophotometer or having two independent researchers read the plates, can improve consistency.
Frequently Asked Questions (FAQs)
Q1: What are the standard methodologies for this compound susceptibility testing?
A1: The most widely recognized and accepted methods are those developed by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 document for yeasts, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][11][12] Both provide detailed protocols for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Q2: What is the mechanism of action of this compound?
A2: this compound has a dual mechanism of action. Primarily, it inhibits the fungal enzyme 14α-sterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to altered membrane permeability and cell death. Additionally, this compound can induce the accumulation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage.
Q3: Is resistance to this compound a common problem?
A3: Generally, resistance to this compound among susceptible organisms is considered relatively low, even with its long history of use.[13] However, some studies have reported resistant isolates, emphasizing the importance of susceptibility testing in clinical settings.
Q4: Can I use a disk diffusion method for this compound susceptibility testing?
A4: While broth microdilution is the reference method, disk diffusion methods have also been developed and can be a practical alternative for routine testing. The CLSI M44 document provides guidance for yeast disk diffusion testing.[10] It is important to follow standardized procedures for inoculum preparation, media, and zone of inhibition interpretation.
Data Presentation
Table 1: Effect of pH on this compound MIC for Candida albicans
| pH | This compound MIC (µg/mL) | Reference |
| 7.0 | 0.03 | [4] |
| 4.0 | 0.25 | [4] |
Table 2: this compound MIC ranges against various Gram-positive bacteria
| Bacterial Species | This compound MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 0.78 - 6.25 | [14] |
| Streptococcus pyogenes | 0.78 - 1.563 | [14] |
Experimental Protocols
CLSI M27 Broth Microdilution Method for Yeasts (Summarized)
-
Antifungal Agent Preparation: Prepare a stock solution of this compound from pure powder. A solvent such as dimethyl sulfoxide (DMSO) is typically used. Further dilutions are made in RPMI-1640 medium.
-
Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS. The medium should contain 0.2% glucose.[2]
-
Inoculum Preparation: From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Assay Procedure: Dispense the diluted this compound concentrations into a 96-well microtiter plate. Add the standardized inoculum to each well. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[8]
-
Reading Results: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[2]
Visualizations
References
- 1. Effect of culture media on the antifungal activity of this compound and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paressaude.com.br [paressaude.com.br]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Susceptibility of Candida albicans to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. himedialabs.com [himedialabs.com]
- 11. scribd.com [scribd.com]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. New insights on the antibacterial efficacy of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols to study the dual mechanism of action of Miconazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the dual mechanism of action of Miconazole, encompassing its antifungal and anticancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary antifungal mechanism of this compound?
A1: this compound's primary antifungal action is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[1][2]
Q2: Does this compound have a secondary antifungal mechanism?
A2: Yes, this compound also inhibits peroxidases in fungal cells.[4][5] This leads to an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide, causing oxidative stress and contributing to fungal cell death.[3][4][6]
Q3: What are the known anticancer mechanisms of this compound?
A3: this compound exhibits anticancer effects through several mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death in cancer cells through both death receptor (extrinsic) and mitochondrial-mediated (intrinsic) pathways.[7][8]
-
Cell Cycle Arrest: this compound can cause G0/G1 phase arrest in the cell cycle of cancer cells, thereby inhibiting their proliferation.[7][9]
-
Induction of Autophagy: It can induce autophagic cell death in some cancer cell types, often mediated by reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[9][10]
-
Inhibition of STAT3 Signaling: this compound can suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell survival and proliferation.[11][12]
Q4: What is a typical concentration range for this compound in in vitro anticancer studies?
A4: The effective concentration of this compound in in vitro anticancer studies can vary depending on the cell line. For example, in studies on glioblastoma and bladder cancer cells, concentrations ranging from 20 µM to 50 µM have been shown to induce cytotoxic effects, cell cycle arrest, and apoptosis.[7][9]
Q5: Is this compound's solubility a concern for in vitro experiments?
A5: Yes, this compound has poor aqueous solubility, which can be a challenge in preparing stock solutions and ensuring consistent concentrations in cell culture media.[13][14][15][16][17][18] It is often dissolved in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[13][14] However, it's crucial to use freshly prepared solutions as precipitation can occur over time, leading to inaccurate results.[14]
Troubleshooting Guides
Ergosterol Biosynthesis Assay
| Problem | Possible Cause | Solution |
| Low or no ergosterol detected in control samples | Inefficient extraction of lipids. | Ensure complete cell lysis. Optimize the duration and temperature of saponification. Use a more robust extraction solvent like chloroform.[3][7] |
| Degradation of ergosterol during extraction. | Protect samples from light and heat. Use fresh solvents and store extracts at low temperatures. | |
| Issues with HPLC analysis. | Verify the performance of the HPLC column. Check the mobile phase composition and flow rate.[4][19] Ensure the UV detector is set to the correct wavelength for ergosterol detection (typically around 282 nm).[4] | |
| High variability between replicate samples | Incomplete homogenization of fungal material. | Ensure consistent and thorough homogenization of the fungal pellets before extraction. |
| Inconsistent solvent evaporation. | Use a controlled evaporation method, such as a gentle stream of nitrogen, to ensure uniform sample concentration. |
Reactive Oxygen Species (ROS) Detection with DCFH-DA
| Problem | Possible Cause | Solution |
| High background fluorescence in untreated control cells | Autoxidation of the DCFH-DA probe. | Prepare the DCFH-DA working solution fresh and protect it from light.[20] |
| Presence of serum in the incubation medium can cause esterase activity. | Wash cells thoroughly with serum-free medium or PBS before adding the DCFH-DA solution.[20] | |
| Weak fluorescence signal in this compound-treated cells | Insufficient incubation time with DCFH-DA. | Optimize the incubation time (typically 30 minutes at 37°C).[6] |
| Low concentration of this compound. | Perform a dose-response experiment to determine the optimal this compound concentration for ROS induction in your specific cell type. | |
| Rapid quenching of ROS by intracellular antioxidants. | Consider using a more sensitive probe or a different time point for measurement. | |
| Photobleaching of the fluorescent signal | Excessive exposure to light during imaging. | Minimize light exposure by using neutral density filters and acquiring images promptly after staining.[20] |
Apoptosis and Cell Cycle Analysis by Flow Cytometry
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in control samples | Harsh cell handling during harvesting (e.g., over-trypsinization). | Use a gentle cell detachment method and minimize centrifugation speed and duration.[9] Allow cells to recover for a short period after detachment before staining.[9] |
| Poor resolution of cell cycle phases (G0/G1, S, G2/M) | Inadequate fixation. | Use cold 70% ethanol and fix cells for an appropriate duration (at least 2 hours to overnight at 4°C).[21][22] |
| Presence of RNA, which can also be stained by Propidium Iodide (PI). | Ensure complete RNA degradation by treating with a sufficient concentration of RNase A for an adequate time.[5][21] | |
| Cell clumps and aggregates. | Filter the cell suspension through a nylon mesh before analysis to remove clumps.[5][22] | |
| Weak Annexin V or PI signal | Insufficient staining time or reagent concentration. | Optimize the incubation time and the concentration of Annexin V and PI.[10] |
| Loss of apoptotic cells during washing steps. | Be gentle during washing steps and consider using V-bottom plates to minimize cell loss. |
Experimental Protocols
Protocol 1: Quantification of Ergosterol Content
This protocol is adapted from methods used to assess the impact of azole antifungals on ergosterol biosynthesis.[23][24]
1. Fungal Culture and Treatment: a. Grow the fungal strain of interest (e.g., Candida albicans) in a suitable liquid medium to mid-logarithmic phase. b. Treat the fungal cultures with varying concentrations of this compound and an untreated control. c. Incubate for a defined period (e.g., 4-24 hours). d. Harvest the fungal cells by centrifugation and wash with sterile distilled water.
2. Saponification and Lipid Extraction: a. Resuspend the fungal pellet in a saponification solution (e.g., 25% alcoholic potassium hydroxide). b. Incubate at a high temperature (e.g., 85°C) for 1-2 hours to hydrolyze lipids. c. After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile distilled water and an organic solvent (e.g., n-heptane or chloroform).[3][7] d. Vortex vigorously and centrifuge to separate the phases.
3. Ergosterol Quantification by HPLC: a. Transfer the organic phase containing the ergosterol to a new tube and evaporate the solvent under a stream of nitrogen. b. Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol). c. Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. d. Use an isocratic mobile phase, such as methanol, at a constant flow rate.[4] e. Detect ergosterol by UV absorbance at approximately 282 nm.[4] f. Quantify the ergosterol content by comparing the peak area to a standard curve generated with purified ergosterol.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure ROS production in this compound-treated cells.[20][25]
1. Cell Culture and Treatment: a. Seed the cells of interest (e.g., cancer cell line or fungal cells) in a suitable culture plate (e.g., 96-well black plate for fluorescence reading). b. Allow the cells to adhere and grow overnight. c. Treat the cells with different concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for ROS induction (e.g., H₂O₂).
2. Staining with DCFH-DA: a. Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in serum-free medium or PBS, protected from light.[26] b. Remove the treatment medium and wash the cells once with warm serum-free medium or PBS. c. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[6]
3. Fluorescence Measurement: a. After incubation, remove the DCFH-DA solution and wash the cells with PBS. b. Add PBS to each well. c. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[6] d. Alternatively, visualize and capture images using a fluorescence microscope.
Protocol 3: Apoptosis Analysis using Annexin V/PI Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[11][27][28]
1. Cell Culture and Treatment: a. Culture the desired cell line to an appropriate confluency. b. Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.
2. Cell Harvesting and Staining: a. Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method. b. Centrifuge the cell suspension and wash the cells twice with cold PBS. c. Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[28] d. Transfer 100 µL of the cell suspension to a flow cytometry tube. e. Add a fluorescently labeled Annexin V conjugate (e.g., FITC) and PI solution according to the manufacturer's instructions. f. Gently mix and incubate for 15 minutes at room temperature in the dark.[10]
3. Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V binding buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible. c. Identify and quantify the different cell populations:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
Table 1: Representative Data for this compound's Effect on Fungal Ergosterol Content
| Treatment | This compound Concentration (µg/mL) | Ergosterol Content (µg/mg dry weight) | % Inhibition |
| Control | 0 | 5.2 ± 0.4 | 0% |
| This compound | 0.1 | 3.1 ± 0.3 | 40.4% |
| This compound | 1.0 | 1.5 ± 0.2 | 71.2% |
| This compound | 10.0 | 0.4 ± 0.1 | 92.3% |
| Data are presented as mean ± standard deviation and are for illustrative purposes. |
Table 2: Representative Data for this compound-Induced ROS Production
| Treatment | This compound Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Control | 0 | 1500 ± 120 | 1.0 |
| This compound | 10 | 3200 ± 250 | 2.1 |
| This compound | 25 | 6800 ± 510 | 4.5 |
| This compound | 50 | 9500 ± 760 | 6.3 |
| Data are presented as mean ± standard deviation and are for illustrative purposes. |
Table 3: Representative Data for this compound-Induced Apoptosis
| Treatment | This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 25 | 65.4 ± 4.5 | 18.7 ± 2.3 | 15.9 ± 1.9 |
| This compound | 50 | 30.1 ± 3.8 | 45.2 ± 3.1 | 24.7 ± 2.5 |
| Data are presented as mean ± standard deviation and are for illustrative purposes. |
Visualizations
Caption: this compound's dual antifungal mechanism of action.
Caption: Key anticancer mechanisms of this compound.
Caption: Workflow for apoptosis analysis using flow cytometry.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - DK [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. This compound inhibits signal transducer and activator of transcription 3 signaling by preventing its interaction with DNA damage‐induced apoptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. um.edu.mt [um.edu.mt]
- 14. researchgate.net [researchgate.net]
- 15. irjet.net [irjet.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal this compound via Cocrystal and Salt Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of this compound and dodecylimidazole on sterol biosynthesis in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. cosmobiousa.com [cosmobiousa.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bosterbio.com [bosterbio.com]
Strategies to prevent the development of Miconazole tolerance in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to prevent the development of miconazole tolerance in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assays for this compound.
-
Question: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC assays. What could be the cause and how can we troubleshoot this?
-
Answer: Variability in MIC assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inoculum Preparation: Ensure a standardized and consistent final inoculum concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL) as recommended by CLSI guidelines.[1] Inconsistent cell density will lead to variable results. Use a spectrophotometer or hemocytometer for accurate cell counting.
-
Media Composition: The choice of media can influence this compound tolerance.[2][3] Use a standardized medium such as RPMI 1640 with L-glutamine and buffered with MOPS to a pH of 7.0. Ensure the glucose concentration is consistent (e.g., 2%).
-
Incubation Conditions: Temperature can modulate this compound tolerance.[2][3] Maintain a constant and accurately calibrated incubation temperature (e.g., 30°C or 37°C) throughout the experiment.
-
Issue 2: "Resistant" colonies appearing within the inhibition zone of a disk diffusion assay (DDA).
-
Question: We are performing disk diffusion assays with this compound and observing colonies growing within the zone of inhibition. Are these true resistant mutants?
-
Answer: The appearance of colonies within the inhibition zone is a common observation and may not necessarily indicate stable resistance. This phenomenon is often attributed to the development of tolerance.[2][3][4] Here’s how to investigate:
-
Isolate and Re-test: Subculture the colonies from within the inhibition zone and perform a new DDA and a broth microdilution MIC assay on the isolates. If the isolates show a similar zone of inhibition or MIC to the parent strain, this suggests they were tolerant rather than resistant.
-
Genomic Analysis: Consider performing genomic analysis, such as quantitative PCR (qPCR) or whole-genome sequencing, on the isolated colonies. Look for aneuploidy, particularly of chromosome R, which is a common mechanism for this compound tolerance.[2][3][4]
-
Growth Rate Analysis: Compare the growth rate of the isolated colonies to the parental strain in the presence of sub-inhibitory concentrations of this compound. Tolerant strains often exhibit slower growth at inhibitory drug concentrations.[2][3][4]
-
Issue 3: Failure of combination therapy to prevent this compound tolerance.
-
Question: We are testing a combination of this compound with a potential synergist, but we are still observing the development of tolerance. Why might this be happening?
-
Answer: While combination therapy is a promising strategy, its success depends on the mechanism of action of the second compound and the specific tolerance mechanisms at play.
-
Mechanism of the Synergist: Ensure the synergistic agent targets a pathway involved in this compound tolerance. For example, calcineurin inhibitors are effective because calcineurin is essential for the maintenance and gain of this compound tolerance.[2][5]
-
Drug Concentrations: The concentrations of both this compound and the synergistic agent are critical. Perform a checkerboard assay to determine the optimal synergistic concentrations.
-
Efflux Pump Activity: If the tolerance is primarily mediated by the upregulation of efflux pumps like CDR1, the synergistic agent should ideally inhibit these pumps or their regulators.[2][6] Consider performing a rhodamine 6G efflux assay to assess the effect of your combination on pump activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound resistance and tolerance?
A1: Antifungal resistance is the ability of a fungus to grow at or above the minimal inhibitory concentration (MIC) of a drug.[2][3][4] In contrast, antifungal tolerance is the ability of a drug-susceptible strain to grow slowly at inhibitory drug concentrations.[2][3][4] Tolerance is often a stepping stone to the development of stable resistance.
Q2: What are the primary molecular mechanisms of this compound tolerance and resistance?
A2: The primary mechanisms include:
-
Overexpression of the drug target: Increased expression of ERG11, which encodes the target enzyme 14-α-sterol demethylase, can reduce this compound susceptibility.[6][7][8]
-
Mutations in the drug target: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of this compound.[6][7][8]
-
Increased drug efflux: Overexpression of efflux pumps, such as the ATP-binding cassette (ABC) transporters (Cdr1p and Cdr2p) and the major facilitator superfamily (MFS) transporter (Mdr1p), actively removes this compound from the cell.[2][6]
-
Aneuploidy: The development of aneuploidy, especially the amplification of chromosome R or segments of it, is a significant mechanism for this compound tolerance.[2][3][4]
-
Upregulation of transcription factors: Gain-of-function mutations in transcription factors like TAC1 and UPC2 can lead to the overexpression of efflux pumps and ERG11, respectively.[5][7]
Q3: What are some promising strategies to prevent the development of this compound tolerance in long-term studies?
A3: Several strategies are being explored:
-
Combination Therapy: Using this compound in combination with other compounds can be effective.
-
Calcineurin Inhibitors: These agents can make fungistatic drugs like this compound fungicidal and are effective against azole-resistant isolates.[5]
-
Hsp90 Inhibitors: Hsp90 is essential for the maintenance and acquisition of this compound tolerance, making its inhibitors a potential therapeutic strategy.[2]
-
Efflux Pump Inhibitors: Compounds that block the function of efflux pumps can restore this compound susceptibility.[9][10]
-
Quaternary Ammonium Compounds: Domiphen bromide, when combined with this compound, has shown fungicidal activity against resistant Candida biofilms.[11]
-
-
Drug Cycling or Alternating Therapy: Alternating this compound with an antifungal agent that has a different mechanism of action may reduce the selective pressure for the development of tolerance to a single agent.
-
Dosing Strategies: High initial doses of this compound may be more likely to induce tolerance through aneuploidy, while lower doses might favor the selection of resistance mutations.[2] The optimal dosing strategy to minimize both is an area of active research.
Q4: Are there established MIC breakpoints for this compound resistance?
A4: In a long-term clinical study of topical this compound nitrate ointment, a potential resistance breakpoint was defined with an MIC of ≥2 μg/mL.[12][13] However, it's important to note that standardized clinical breakpoints for this compound can vary depending on the fungal species and the testing methodology (e.g., CLSI, EUCAST).
Quantitative Data Summary
Table 1: this compound Efficacy and Resistance Development in a 2-Year Clinical Study
| Parameter | Initial Episode of DDCC | Recurrent Episodes of DDCC |
| Number of Subjects | 168 | N/A |
| Clinical Cure Rate | 49.4% (83 subjects) | Similar or numerically greater |
| Mycological Cure Rate | 45.8% (77 subjects) | Similar or numerically greater |
| Overall Cure Rate | 29.2% (49 subjects) | Similar or numerically greater |
| Evidence of Resistance (MIC ≥ 2 µg/mL) | None observed | None observed |
| Data from a prospective, multicenter, open-label, long-term study on the use of 0.25% this compound nitrate ointment for diaper dermatitis complicated by cutaneous candidiasis (DDCC).[12][13] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A Method)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum density.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculate Microtiter Plate:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in growth compared to the positive control. The endpoint can be read visually or with a spectrophotometer.
-
Protocol 2: Experimental Evolution of this compound Tolerance in a Long-Term Study
This protocol describes a method for inducing and studying the development of this compound tolerance in vitro.
-
Establish Baseline Susceptibility:
-
Determine the baseline MIC of the parental fungal strain to this compound using the broth microdilution method described above.
-
-
Continuous Culture with this compound:
-
Inoculate a liquid culture (e.g., YPD broth) with the parental strain.
-
Add this compound at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the baseline MIC).
-
Incubate with shaking at an appropriate temperature (e.g., 30°C).
-
-
Serial Passaging:
-
Every 24-48 hours, transfer a small volume of the culture to fresh medium containing the same concentration of this compound.
-
Periodically (e.g., every 10 passages), increase the concentration of this compound in a stepwise manner.
-
-
Monitoring for Tolerance Development:
-
At regular intervals (e.g., every 5-10 passages), isolate single colonies from the evolving population.
-
Determine the MIC of the isolated colonies to this compound. An increase in MIC indicates the development of resistance or tolerance.
-
Perform disk diffusion assays to observe for the appearance of colonies within the zone of inhibition.
-
-
Characterization of Tolerant Strains:
-
For isolates exhibiting increased MICs or tolerance, perform further characterization:
-
Genomic Analysis: Analyze for aneuploidy and mutations in genes such as ERG11, TAC1, and UPC2.
-
Gene Expression Analysis: Use RT-qPCR to measure the expression levels of efflux pump genes (CDR1, CDR2, MDR1) and ERG11.
-
Phenotypic Assays: Assess growth rates, biofilm formation, and virulence in relevant models.
-
-
Visualizations
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces aneuploidy-mediated tolerance in Candida albicans that is dependent on Hsp90 and calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces aneuploidy-mediated tolerance in Candida albicans that is dependent on Hsp90 and calcineurin [ouci.dntb.gov.ua]
- 5. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A prospective two-year assessment of this compound resistance in Candida spp. With repeated treatment with 0.25% this compound nitrate ointment in neonates and infants with moderate to severe diaper dermatitis complicated by cutaneous candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Miconazole and Clotrimazole in Dermatophytosis: A Data-Driven Analysis
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Miconazole and Clotrimazole for the treatment of dermatophytosis, supported by clinical and in-vitro experimental data.
Introduction
Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is a common clinical concern worldwide. This compound and Clotrimazole, both imidazole antifungal agents, are widely used as topical treatments. They share a common mechanism of action, inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This guide delves into a comparative analysis of their efficacy, presenting key data from clinical trials and in-vitro studies to inform research and development in antifungal therapies.
Clinical Efficacy: A Head-to-Head Comparison
Clinical studies have demonstrated the effectiveness of both this compound and Clotrimazole in treating dermatophytosis. However, some studies suggest a difference in the speed and rate of clinical and mycological cure.
An observational, comparative study involving 255 patients with Tinea corporis and Tinea cruris found that a greater percentage of patients in the Clotrimazole group showed symptomatic improvement compared to the this compound group.[1][2][3] Specifically, 54% of patients treated with Clotrimazole experienced pruritus relief compared to 46% with this compound.[1][2][3] Furthermore, 66% of the Clotrimazole group showed clearance of lesions (rated as large improvement and cured), versus 61% in the this compound group.[1][2][3] This study also highlighted a quicker onset of relief with Clotrimazole for symptoms like pruritus, burning, and stinging.[1][2]
Another comparative study involving 200 cases of superficial mycoses, including 100 cases of dermatophytosis, indicated that this compound showed an accelerated response in dermatophytosis, with 75% of cases cleared in 6 weeks compared to 56% with Clotrimazole.[4][5] Both drugs were found to be effective, achieving an 80-85% cure rate over a 12-week period.[4][5]
A double-blind clinical trial also concluded that both this compound and Clotrimazole creams are highly effective against dermatophyte infections, with good patient acceptability for both treatments.[6]
Quantitative Clinical Data Summary
| Parameter | This compound | Clotrimazole | Study Population | Source |
| Symptomatic Improvement (Pruritus Relief) | 46% | 54% | 255 patients (Tinea corporis & Tinea cruris) | [1][2][3] |
| Symptomatic Improvement (Erythema) | 39% | 45% | 255 patients (Tinea corporis & Tinea cruris) | [1][2][3] |
| Symptomatic Improvement (Burning/Stinging) | 32% | 39% | 255 patients (Tinea corporis & Tinea cruris) | [1][2][3] |
| Clearance of Lesions (Large Improvement/Cured) | 61% | 66% | 255 patients (Tinea corporis & Tinea cruris) | [1][2][3] |
| Time to Pruritus Relief (days) | 8.8 | 8.0 | 255 patients (Tinea corporis & Tinea cruris) | [1][2] |
| Clearance Rate at 6 weeks | 75% | 56% | 100 patients (Dermatophytosis) | [4][5] |
| Overall Cure Rate (12 weeks) | 80-85% | 80-85% | 100 patients (Dermatophytosis) | [4][5] |
In-Vitro Susceptibility
In-vitro studies are crucial for determining the intrinsic antifungal activity of a compound against specific dermatophyte species. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal that inhibits the visible growth of a microorganism. While specific comparative MIC data for this compound and Clotrimazole against a wide range of dermatophytes from the provided search results is limited, the general consensus is that both exhibit broad-spectrum activity against common dermatophytes.
Experimental Protocols
Clinical Trial Methodology for Dermatophytosis
A typical clinical trial comparing topical antifungal agents for dermatophytosis follows a structured protocol to ensure the reliability and validity of the results.
1. Patient Selection:
-
Inclusion Criteria: Patients with a clinical diagnosis of dermatophytosis (e.g., Tinea corporis, Tinea cruris) confirmed by mycological examination (e.g., potassium hydroxide [KOH] microscopy and fungal culture).[7] The extent of the infected area is often quantified.[7]
-
Exclusion Criteria: Patients with known hypersensitivity to the study drugs, pregnant or lactating women, and those who have used other antifungal treatments within a specified period.
2. Study Design:
-
A randomized, double-blind, comparative study design is often employed to minimize bias.[6]
-
Patients are randomly assigned to receive either this compound or Clotrimazole cream.
3. Treatment Regimen:
-
Patients are instructed to apply the assigned topical cream to the affected area and a surrounding margin of normal skin, typically twice daily for a specified duration (e.g., 4-6 weeks).
4. Efficacy Assessment:
-
Clinical Evaluation: Performed at baseline and at regular intervals (e.g., weekly or bi-weekly).[5] Signs and symptoms such as erythema, scaling, and pruritus are scored on a predefined scale.
-
Mycological Evaluation: Samples (skin scrapings) are collected at baseline and at the end of the treatment period for KOH microscopy and fungal culture to determine mycological cure (absence of fungal elements).
5. Data Analysis:
-
The primary efficacy endpoints are typically the clinical cure rate (complete resolution of signs and symptoms) and the mycological cure rate.
-
Statistical methods are used to compare the efficacy and safety of the two treatments.
Minimum Inhibitory Concentration (MIC) Determination Protocol
The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, is a standard method for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.[8][9]
1. Inoculum Preparation:
-
Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.[8][9]
-
A suspension of conidia is prepared and its turbidity is adjusted to a 0.5 McFarland standard to achieve a standardized inoculum density.[9]
2. Antifungal Agent Preparation:
-
Stock solutions of this compound and Clotrimazole are prepared and serially diluted in RPMI 1640 medium to create a range of concentrations.[8]
3. Microdilution Plate Setup:
-
The diluted antifungal agents are dispensed into the wells of a microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
Control wells (growth control without antifungal and sterility control without inoculum) are included.[8]
4. Incubation:
-
The microtiter plates are incubated at a specific temperature (e.g., 28-35°C) for a defined period (e.g., 4-7 days), allowing for fungal growth.[8]
5. MIC Reading:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 80% or 100%) compared to the growth control.
Mechanism of Action: Signaling Pathway
This compound and Clotrimazole, as with other azole antifungals, exert their effect by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. The key target is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and Clotrimazole.
Experimental and Analytical Workflow
Caption: Workflow for the comparative analysis of antifungal agents.
Logical Framework for Efficacy Comparison
The decision-making process for selecting an optimal antifungal agent is based on a logical evaluation of various factors derived from clinical and in-vitro studies.
Caption: Logical framework for comparing the efficacy of this compound and Clotrimazole.
Conclusion
Both this compound and Clotrimazole are effective topical treatments for dermatophytosis, with a well-established mechanism of action. The available clinical data suggests that while both drugs achieve high cure rates, there may be differences in the speed of symptomatic relief and the rate of early clinical response, with some studies favoring Clotrimazole in providing faster relief and others indicating a more accelerated response with this compound.[1][2][3][4][5] In-vitro, both agents demonstrate broad-spectrum activity against common dermatophytes. For drug development professionals, the choice between these two established antifungals may depend on specific formulation goals, target patient populations, and desired clinical endpoints. Further head-to-head clinical trials with standardized methodologies would be beneficial to definitively delineate the nuanced differences in their clinical efficacy.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. ijsr.in [ijsr.in]
- 3. An observational, comparative study to assess the efficacy and safety of topical clotrimazole cream 1% and this compound gel 2% in dermatophytoses in real life clinical practice | Semantic Scholar [semanticscholar.org]
- 4. Comparative study of this compound and clotrimazole in superficial mycosis. | Semantic Scholar [semanticscholar.org]
- 5. Comparative study of this compound and clotrimazole in superficial mycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical Trial Designs for Topical Antifungal Treatments of Onychomycosis and Implications on Clinical Practice | MDedge [mdedge.com]
- 8. medicinearticle.com [medicinearticle.com]
- 9. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Miconazole's Fungicidal Efficacy Against Candida Species: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of miconazole's fungicidal activity against various Candida species, supported by experimental data. We delve into its performance relative to other antifungal agents, detail experimental methodologies, and visualize key biological pathways and workflows.
This compound, an imidazole antifungal agent, demonstrates potent fungicidal activity against a broad spectrum of Candida species, including strains resistant to other azoles like fluconazole.[1] Its efficacy stems from a multi-faceted mechanism of action that not only disrupts fungal cell membrane integrity but also induces programmed cell death through the production of reactive oxygen species (ROS).
Comparative Antifungal Activity
This compound exhibits robust in vitro activity against numerous Candida species. Studies have consistently shown its potent inhibitory effects, often comparable or superior to other commonly used antifungal agents.
Minimum Inhibitory Concentration (MIC):
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This compound has demonstrated low MIC values against a range of Candida species. Notably, its activity is maintained against fluconazole-resistant isolates.[1]
Table 1: Comparative MIC90 Values (µg/mL) of this compound and Comparator Antifungals against Candida Species
| Candida Species | This compound | Fluconazole | Amphotericin B | Caspofungin | Clotrimazole | Itraconazole | Voriconazole |
| C. albicans | 0.12 | 0.5 | 0.5 | 0.12 | 0.12 | 0.06 | 0.03 |
| C. glabrata | 0.5 | 32 | 1 | 0.25 | 0.5 | 0.5 | 0.25 |
| C. parapsilosis | 0.06 | 1 | 1 | 0.5 | 0.12 | 0.06 | 0.03 |
| C. tropicalis | 0.12 | 2 | 1 | 0.25 | 0.12 | 0.12 | 0.06 |
| C. krusei | 0.25 | 64 | 2 | 0.5 | 0.25 | 0.25 | 0.25 |
| C. dubliniensis | 0.06 | 0.5 | 0.5 | 0.12 | 0.12 | 0.06 | 0.03 |
| Fluconazole-Resistant Strains | 0.5 | >64 | - | - | - | - | - |
Data compiled from studies utilizing CLSI standardized methodology.[1]
Minimum Fungicidal Concentration (MFC):
The minimum fungicidal concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum. This compound is unique among many azoles for its fungicidal, rather than fungistatic, activity at higher concentrations.[2]
Table 2: this compound MFC Values (µg/mL) against Various Candida Species
| Candida Species | This compound MFC Range (µg/mL) |
| C. albicans | 10 - 50 |
| C. glabrata | 10 - 50 |
| C. parapsilosis | 10 - 50 |
MFC values can vary depending on the specific isolate and testing conditions.
Time-Kill Kinetics
Time-kill assays provide a dynamic measure of an antifungal agent's activity over time. Studies have shown that this compound exhibits concentration-dependent killing of Candida species. At concentrations above the MIC, this compound leads to a significant reduction in viable fungal cells within a few hours. For instance, against C. albicans, this compound at a concentration of 50 μg/mL can completely kill the organism after 4 hours of exposure.[3]
Mechanism of Action: A Dual Threat
This compound's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates and increased membrane permeability, ultimately inhibiting fungal growth.
Beyond this well-established mechanism, this compound also induces the production of endogenous reactive oxygen species (ROS) within the fungal cell.[4][5] This accumulation of ROS leads to oxidative stress, damaging cellular components and triggering apoptosis, or programmed cell death. This dual mechanism contributes to its potent fungicidal activity.
Caption: this compound's dual mechanism of action against Candida species.
Experimental Protocols
The following are standardized methods for evaluating the in vitro antifungal activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC):
The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27, is the standard for determining MIC values for yeasts.[6][7][8]
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium.
-
Drug Dilution: this compound and comparator drugs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto a drug-free agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest drug concentration from which no colonies grow on the subculture.
Caption: Standardized workflow for MIC and MFC determination.
Time-Kill Kinetic Assay:
Time-kill studies are performed to assess the rate of fungal killing by an antifungal agent.
-
Inoculum Preparation: A standardized inoculum of the Candida species is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Drug Exposure: this compound is added to the fungal suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no drug is also included.
-
Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on drug-free agar. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Conclusion
This compound demonstrates potent fungicidal activity against a wide range of Candida species, including those resistant to other azole antifungals. Its dual mechanism of action, involving both the disruption of ergosterol biosynthesis and the induction of ROS-mediated apoptosis, contributes to its efficacy. Standardized in vitro testing methodologies, such as those outlined by CLSI, are crucial for accurately evaluating and comparing the fungicidal properties of this compound and other antifungal agents. This information is vital for guiding further research and the development of new therapeutic strategies against candidiasis.
References
- 1. Antifungal activity of this compound against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endogenous reactive oxygen species is an important mediator of this compound antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous Reactive Oxygen Species Is an Important Mediator of this compound Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
Miconazole Versus Other Azole Antifungals: A Comparative Study on Ergosterol Inhibition
This guide provides a comparative analysis of miconazole and other prominent azole antifungals, with a specific focus on their efficacy in inhibiting ergosterol biosynthesis, a critical pathway for fungal cell viability. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Azole Antifungals and Ergosterol Inhibition
Azole antifungals are a major class of drugs used to treat a wide range of fungal infections.[1] Their primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, which is the principal sterol in fungi, analogous to cholesterol in mammalian cells.[2][3][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which ultimately results in the cessation of fungal growth and replication, a fungistatic effect.[2][5] The enzyme targeted by azole antifungals is a fungal cytochrome P450 enzyme known as lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[6][7][8] A nitrogen atom in the azole ring binds to the heme iron atom at the active site of this enzyme, preventing it from converting lanosterol to ergosterol.[9][10]
Comparative Efficacy of Azole Antifungals
The in vitro efficacy of various azole antifungals can be compared using metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) for ergosterol synthesis. The following table summarizes available data for this compound and other commonly used azoles against Candida albicans, a prevalent fungal pathogen.
| Antifungal Agent | Test Organism | Metric | Concentration | Citation |
| This compound | Candida albicans | Ergosterol Biosynthesis Inhibition (80%) | 0.1 µM | [11] |
| This compound | Saccharomyces cerevisiae | MIC | 0.5 µg/mL | [9] |
| Ketoconazole | Candida albicans | IC50 (CYP51 Inhibition) | 8 nM | [12] |
| Ketoconazole | Candida albicans | MIC90 | 0.03 µg/mL | [13] |
| Ketoconazole | Candida albicans | Ergosterol Biosynthesis Inhibition (80%) | 0.1 µM | [11] |
| Clotrimazole | Candida albicans | MIC90 | 0.06 µg/mL | [13] |
| Clotrimazole | Candida albicans | Ergosterol Biosynthesis Inhibition (80%) | 0.1 µM | [11] |
| Itraconazole | Candida albicans | IC50 (CYP51 Inhibition) | 7.6 nM | [12] |
| Itraconazole | Candida albicans | MIC90 | 0.06 µg/mL | [13] |
| Fluconazole | Candida albicans | MIC90 | 0.5 µg/mL | [13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. MIC90 is the concentration required to inhibit 90% of the tested isolates. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol for Determining Ergosterol Content and Inhibition
This protocol outlines a general method for quantifying the inhibitory effect of azole antifungals on ergosterol biosynthesis in a fungal culture.
-
Fungal Culture Preparation : Inoculate a suitable liquid medium (e.g., RPMI-1640) with a standardized suspension of the fungal isolate to be tested.[14]
-
Exposure to Antifungal Agents : Add varying concentrations of the azole antifungal agents (e.g., this compound, ketoconazole) to the fungal cultures. A drug-free control culture must be included.[14]
-
Incubation : Incubate the cultures at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours) to allow for fungal growth.[14]
-
Cell Harvesting : After incubation, harvest the fungal cells by centrifugation.
-
Sterol Extraction :
-
Ergosterol Quantification :
-
Data Analysis :
-
Calculate the total ergosterol content for each drug concentration.
-
Determine the percentage of ergosterol inhibition for each concentration relative to the drug-free control.
-
The IC50 value can be determined by plotting the percent inhibition against the logarithm of the drug concentration.[12]
-
Visualizations
Ergosterol Biosynthesis Pathway and Azole Inhibition
Caption: Mechanism of azole antifungals on the ergosterol biosynthesis pathway.
Experimental Workflow for Ergosterol Inhibition Assay
Caption: Workflow for assessing ergosterol inhibition by azole antifungals.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. youtube.com [youtube.com]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 6. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens [mdpi.com]
- 7. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 8. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Azole R126638 Is a Selective Inhibitor of Ergosterol Synthesis in Candida albicans, Trichophyton spp., and Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Miconazole vs. Nystatin for Vulvovaginal Candidiasis: A Comparative Analysis of Clinical Trial Data
A comprehensive review of clinical trial data reveals notable differences in the efficacy and outcomes between miconazole and nystatin in the treatment of vulvovaginal candidiasis (VVC). Multiple studies demonstrate that this compound, an azole antifungal, generally exhibits superior or comparable cure rates and lower recurrence rates compared to nystatin, a polyene antifungal.[1][2][3] This guide provides a detailed comparison of the two antifungals, supported by quantitative data from clinical trials, experimental protocols, and visualizations of their mechanisms of action and clinical trial workflows.
Comparative Efficacy: Cure and Recurrence Rates
Clinical studies consistently indicate a therapeutic advantage for this compound over nystatin in treating VVC. In a multicenter trial involving pregnant patients, this compound achieved an 83% cure rate compared to 68% with nystatin.[2] Furthermore, the recurrence rate was significantly lower in the this compound-treated group.[2] Another comparative study reported higher cure rates with 2% this compound nitrate cream compared to 100,000 units of nystatin tablets when both were administered for two weeks.[1] While some studies have shown comparable relief of symptoms and clinical signs between the two treatments, the mycological cure rate at a one-month follow-up was higher with this compound.[4][5]
The literature also suggests that azoles, the class of antifungals to which this compound belongs, are generally more effective than nystatin for VVC.[6][7] For recurrent VVC, while both can be used, azoles are often preferred.[6]
| Metric | This compound | Nystatin | Source(s) |
| Initial Cure Rate (Pregnant Patients) | 83% | 68% | [2] |
| Recurrence Rate (Pregnant Patients) | Significantly Lower | Higher | [2] |
| Mycological Cure Rate (1-Month Follow-up) | Higher | Lower | [4][5] |
| General Efficacy for VVC | Generally Superior/Comparable | Generally Lower | [1][3] |
Mechanisms of Action
This compound and Nystatin employ different mechanisms to combat fungal infections. This compound, an imidazole derivative, primarily works by inhibiting the enzyme 14-α-sterol demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][8][9] This disruption leads to the accumulation of toxic methylated sterols, altering membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth (fungistatic effect).[1][8][9] this compound also exhibits fungicidal activity by promoting the accumulation of reactive oxygen species within the fungal cell.[1][8][9]
Nystatin, a polyene antifungal, directly targets ergosterol in the fungal cell membrane. It binds to ergosterol, forming pores or channels that disrupt the membrane's integrity. This leads to the leakage of essential intracellular components and ultimately cell death (fungicidal effect).
Experimental Protocols
The clinical trials comparing this compound and nystatin have employed varied, yet methodologically similar, protocols. Below is a synthesized overview of the typical experimental design.
1. Patient Selection and Diagnosis:
-
Inclusion Criteria: Studies typically enroll non-pregnant or pregnant women presenting with clinical signs and symptoms of VVC, such as vulvar erythema, edema, and itching.[2][4] A confirmed diagnosis is made through mycological evidence, which involves microscopic examination (e.g., KOH wet mount) and/or fungal culture to identify Candida species.[2][4]
-
Exclusion Criteria: Patients with mixed infections, underlying medical conditions that could affect treatment outcomes, or a history of hypersensitivity to the study drugs are generally excluded.
2. Study Design and Randomization:
-
Design: The majority of studies are designed as randomized controlled trials (RCTs), often with a comparative or open-label approach.[4][10][11]
-
Randomization: Patients are randomly assigned to receive either this compound or nystatin to minimize bias.[10][11]
3. Treatment Regimens:
-
This compound Group: A common regimen involves the intravaginal application of 2% this compound cream once daily for a duration ranging from 7 to 14 days.[1][2][4]
-
Nystatin Group: Patients in this group typically receive intravaginal nystatin tablets (e.g., 100,000 units) once or twice daily for 7 to 14 days.[1][2]
4. Follow-up and Assessment:
-
Follow-up Schedule: Patients are followed up at specific intervals post-treatment, commonly at one month, and sometimes at two and three months, to assess for both clinical and mycological cure.[4][5] Some studies emphasize the need for at least a six-month follow-up to accurately determine recurrence rates.[10]
-
Outcome Measures:
-
Clinical Cure: Assessed by the resolution of signs and symptoms.
-
Mycological Cure: Determined by the absence of Candida on follow-up microscopic examination and/or culture.
-
Conclusion
The available clinical trial data consistently supports the use of this compound as a highly effective treatment for vulvovaginal candidiasis, often demonstrating superior cure rates and lower recurrence compared to nystatin. The distinct mechanisms of action of these two antifungal agents contribute to their differing efficacy profiles. For researchers and drug development professionals, the evidence suggests that azole-based antifungals like this compound represent a more robust therapeutic option for VVC. Future research may continue to explore novel formulations and combination therapies to further enhance treatment outcomes and address the challenges of recurrent infections.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recurrence of vulvovaginal candidosis during pregnancy. Comparison of this compound vs nystatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Treatment of vaginal candidiasis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Treatment of Vulvovaginal Candidiasis—An Overview of Guidelines and the Latest Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Treatment of Recurrent Vulvovaginal Candidiasis: An Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. This compound for the treatment of vulvovaginal candidiasis. In vitro, in vivo and clinical results. Review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vulvovaginal candidiasis: treatment and recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative clinical evaluation of econazole nitrate, this compound, and nystatin in the treatment of vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Miconazole-Loaded Nanoparticles Demonstrate Superior Efficacy Over Conventional Creams in Antifungal Therapy
A comprehensive analysis of recent experimental data reveals that miconazole-loaded nanoparticles exhibit significantly enhanced antifungal activity, improved drug release profiles, and greater skin permeation and retention compared to conventional this compound cream formulations. These findings position nanoparticle-based systems as a promising next-generation approach for the topical treatment of fungal infections.
For researchers, scientists, and drug development professionals, the quest for more effective topical antifungal treatments is paramount. This compound, a broad-spectrum antifungal agent, has long been a mainstay in treating cutaneous mycoses. However, its efficacy is often limited by poor solubility and low skin penetration when formulated in conventional creams.[1][2][3] The advent of nanotechnology offers a transformative solution by encapsulating this compound in nanoparticle-based carriers, thereby overcoming the limitations of traditional formulations. This guide provides an objective comparison of this compound-loaded nanoparticles and conventional creams, supported by experimental data, detailed methodologies, and visual workflows to elucidate the superior performance of the nano-formulations.
Enhanced Antifungal Activity: A Clear Advantage for Nanoparticles
In vitro studies consistently demonstrate the superior antifungal efficacy of this compound-loaded nanoparticles against various fungal strains, including Candida albicans, Trichophyton mentagrophytes, and Microsporum canis. The smaller particle size of nano-formulations leads to a larger surface area, facilitating increased penetration of the drug through the fungal cell membrane and subsequent inhibition of ergosterol synthesis.[3]
A study comparing a this compound nitrate nanoemulgel to a commercial cream (Daktazol) found that the nanoemulgel exhibited a significantly larger zone of inhibition against Candida albicans (40.9 ± 2.3 mm) compared to the cream (25.4 ± 2.7 mm).[3][4] Similarly, a 2% this compound nitrate nanoemulsion showed a greater inhibition zone against Trichophyton mentagrophytes (28.2 ± 1.15 mm), Microsporum canis (21.0 ± 0.77 mm), and Candida albicans (23.7 ± 0.90 mm) compared to a 2% conventional cream.[1][2]
| Formulation | Fungal Strain | Zone of Inhibition (mm) | Reference |
| This compound Nanoemulgel | Candida albicans | 40.9 ± 2.3 | [3][4] |
| Conventional Cream (Daktazol) | Candida albicans | 25.4 ± 2.7 | [3][4] |
| 2% this compound Nanoemulsion | Trichophyton mentagrophytes | 28.2 ± 1.15 | [1][2] |
| 2% this compound Nanoemulsion | Microsporum canis | 21.0 ± 0.77 | [1][2] |
| 2% this compound Nanoemulsion | Candida albicans | 23.7 ± 0.90 | [1][2] |
Superior Drug Release and Skin Permeation Profiles
The enhanced therapeutic effect of this compound nanoparticles is further attributed to their improved drug release kinetics and skin permeation capabilities. The nanocarriers provide a controlled and sustained release of the drug, maintaining a therapeutic concentration at the site of infection for an extended period.
In a comparative in vitro release study, a this compound nanoemulsion demonstrated a significantly higher cumulative drug release of 65.81% to 71.09% over 12 hours, whereas a conventional cream only released 35.94% to 41.84% in the same timeframe.[1][2] Another study found that a this compound nitrate nanoemulgel achieved a cumulative drug release of 29.67% after 6 hours, compared to 23.79% for a commercial cream.[3][4] Furthermore, ex vivo skin penetration and retention studies have shown that nanogel formulations deliver a higher concentration of this compound into the skin layers compared to marketed gels.[5]
| Formulation | Cumulative Drug Release (%) | Time (hours) | Reference |
| This compound Nanoemulsion | 65.81 - 71.09 | 12 | [1][2] |
| Conventional Cream | 35.94 - 41.84 | 12 | [1][2] |
| This compound Nanoemulgel | 29.67 | 6 | [3][4] |
| Conventional Cream (Daktazol) | 23.79 | 6 | [3][4] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Preparation of this compound-Loaded Nanoemulsion (Low-Energy Emulsification Method)
This method involves the spontaneous emulsification of an organic and an aqueous phase.
-
Organic Phase Preparation: this compound nitrate is dissolved in a suitable oil (e.g., Peceol). A surfactant (e.g., Labrasol) and a co-surfactant are added to this oil phase.
-
Aqueous Phase Preparation: A gelling agent such as Carbopol 940 or chitosan is dispersed in purified water.
-
Emulsification: The organic phase is slowly added to the aqueous phase under continuous stirring at a controlled speed until a homogenous nanoemulsion is formed.
-
Characterization: The resulting nanoemulsion is characterized for particle size, zeta potential, entrapment efficiency, and drug content.[1][2][5]
In Vitro Drug Release Study (Franz Diffusion Cell)
This assay evaluates the rate and extent of drug release from the formulation.
-
Membrane Preparation: A synthetic membrane (e.g., cellulose acetate) is hydrated in a phosphate buffer solution (pH 7.4) for 24 hours prior to the experiment.[6]
-
Apparatus Setup: The hydrated membrane is mounted between the donor and receptor compartments of a Franz diffusion cell. The receptor compartment is filled with phosphate buffer (pH 7.4) and maintained at 32.0 ± 0.1°C with constant stirring.[6]
-
Sample Application: A known quantity of the this compound formulation (nano-formulation or conventional cream) is placed in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative amount of drug released is then plotted against time.
Antifungal Susceptibility Testing (Agar Well Diffusion Method)
This method assesses the antifungal activity of the formulations.
-
Culture Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared and uniformly spread onto the surface of an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Sample Application: A fixed volume of the this compound formulation (nano-formulation or conventional cream) is added to each well. A negative control (placebo formulation) and a positive control (standard antifungal agent) are also included.
-
Incubation: The agar plates are incubated at a suitable temperature and duration for the specific fungal strain (e.g., 25°C for 5-7 days for dermatophytes).[1]
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Conclusion
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound nitrate nanoparticles loaded in nanoemulgel to improve its antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound nitrate nanoparticles loaded in nanoemulgel to improve its antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical this compound Nanogel: In Vitro Characterization, In Vivo Skin Irritation, and Enhanced Antifungal Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoemulsions as novel nanocarrieres for drug delivery across the skin: In-vitro, in-vivo evaluation of this compound nanoemulsions for treatment of Candidiasis albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Single-Dose Miconazole and Multi-Day Clotrimazole Regimens for Vulvovaginal Candidiasis
A comprehensive review of clinical efficacy, mycological clearance, and patient-centric outcomes.
This guide provides a detailed comparative analysis of two commonly prescribed treatments for vulvovaginal candidiasis (VVC): single-dose miconazole and multi-day clotrimazole regimens. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical data, experimental methodologies, and mechanistic insights to inform research and development in antifungal therapies.
Executive Summary
Vulvovaginal candidiasis, predominantly caused by Candida albicans, is a prevalent mucosal infection in women. Azole antifungals are the cornerstone of treatment, with various formulations and regimens available. This guide focuses on a critical comparison between the convenience of a single-dose this compound regimen and the established efficacy of multi-day clotrimazole treatments. The evidence suggests that while both treatments are effective, the single-dose this compound regimen may offer advantages in patient compliance, potentially leading to improved overall therapeutic outcomes.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from comparative clinical studies, focusing on mycological and clinical cure rates, as well as reported adverse events.
Table 1: Comparative Efficacy of this compound and Clotrimazole Regimens
| Study/Parameter | Single-Dose this compound (1200 mg) | Multi-Day Clotrimazole (100 mg for 6 days) |
| Clinical Cure Rate | Higher | Lower |
| Symptomatic Patients After Treatment | 18.1% (2/161 remained symptomatic)[1] | 81.8% (9/155 remained symptomatic)[1] |
| Mycological Cure Rate | 95% (immediately post-treatment)[1] | 86% (immediately post-treatment)[1] |
| Treatment Failure Rate | 1.2% (2/161)[1][2] | 5.8% (9/155)[1][2] |
| Recurrence Rate (4 weeks post-treatment) | 17.6%[1] | 30%[1] |
Table 2: Adverse Events Profile
| Adverse Event | Single-Dose this compound | Multi-Day Clotrimazole |
| Burning Sensation | Reported in some studies[3] | Generally well-tolerated with no adverse reactions reported in some studies[3][4] |
| Local Irritation/Itching | Reported, but incidence is generally low.[5] | Reported, but incidence is generally low.[5] |
Note: Adverse event reporting varies across studies. Some studies have reported no adverse reactions for either treatment.[1][2]
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative studies of this compound and clotrimazole for VVC.
Study Design and Patient Population
-
Design: Most studies are designed as randomized, double-blind, or single-blind comparative clinical trials.[3]
-
Inclusion Criteria:
-
Female patients of reproductive age.
-
Clinical signs and symptoms of VVC (e.g., vulvar pruritus, burning, erythema, and characteristic vaginal discharge).
-
Positive microscopic examination of vaginal discharge (wet mount with 10% KOH) showing yeast cells, hyphae, or pseudohyphae.
-
Positive fungal culture for Candida species.
-
-
Exclusion Criteria:
Treatment Regimens
-
Single-Dose this compound: A single intravaginal administration of a 1200 mg this compound nitrate ovule or equivalent formulation.[1][2]
-
Multi-Day Clotrimazole: Intravaginal administration of 100 mg clotrimazole tablets or cream for 6-7 consecutive days.[1][2]
Efficacy Assessment
-
Clinical Cure: Defined as the complete resolution of all signs and symptoms of VVC at a follow-up visit (typically 1-4 weeks post-treatment).
-
Mycological Cure: Defined as a negative fungal culture and/or microscopic examination of vaginal discharge at the follow-up visit.[1]
-
Therapeutic Cure: A combination of both clinical and mycological cure.
Safety Assessment
Adverse events are typically monitored and recorded throughout the study, with a focus on local reactions such as burning, itching, and irritation.
Mandatory Visualizations
Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of azole antifungals.
Experimental Workflow for a Comparative Clinical Trial
Caption: A typical experimental workflow for a comparative VVC clinical trial.
Discussion and Conclusion
The available evidence suggests that single-dose this compound is a highly effective treatment for VVC, demonstrating a higher clinical cure rate and a lower failure rate compared to multi-day clotrimazole regimens in some studies.[1][2] The convenience of a single-dose application is a significant factor that may enhance patient compliance, a critical determinant of therapeutic success in self-administered treatments.
While both drugs are generally well-tolerated, some studies indicate a slightly higher incidence of local burning sensations with this compound.[3] However, other research has found no significant difference in adverse events between the two treatments.[1]
For researchers and drug development professionals, the findings highlight the importance of considering patient-centric factors, such as convenience and compliance, in the design of new antifungal therapies. Future research could focus on direct, large-scale, double-blind, randomized controlled trials to further elucidate the comparative efficacy and safety of these two regimens, with a particular emphasis on patient-reported outcomes and the speed of symptom relief. Additionally, investigations into the impact of these regimens on the vaginal microbiome could provide valuable insights into long-term vaginal health and the prevention of recurrence.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effect of this compound and clotrimazole in the treatment of vulvovaginal candidiasis among women seen in a tertiary medical center from 2016 to 2020 | Semantic Scholar [semanticscholar.org]
- 3. Vulvovaginal candidiasis treated with clotrimazole cream in seven days compared with fourteen-day treatment with this compound cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
A Comparative Guide to the In Vitro Anti-Melanoma Efficacy of Miconazole
This guide provides a comprehensive analysis of the anti-melanoma properties of the antifungal agent Miconazole, based on in vitro experimental data. It offers a direct comparison with Clotrimazole, another imidazole antifungal, and details the underlying molecular mechanisms and experimental protocols for researchers in oncology and drug development.
Comparative Analysis of Anti-Melanoma Activity
This compound has demonstrated significant anti-cancer effects in several cancer types, and recent studies have focused on its potential in treating melanoma.[1][2] In vitro studies on human melanoma cell lines, A375 and SK-MEL-28, reveal that this compound effectively inhibits cell proliferation and viability in a dose-dependent manner.[1][3][4] Its efficacy is comparable to that of Clotrimazole, which also shows strong anti-melanoma properties.[1][2]
The primary mechanism appears to involve the disruption of mitochondrial function.[1][2][3] Treatment with this compound leads to an early reduction in ATP levels and a significant increase in reactive oxygen species (ROS), suggesting mitochondrial dysregulation.[1][2][3] This culminates in the induction of apoptosis, a form of programmed cell death.[1][2]
| Agent | Cell Line | Assay | Concentration | Key Findings | Source |
| This compound | A375, SK-MEL-28 | Viability (MTT) | Up to 100 µM | Significant, dose-dependent reduction in cell viability at 24h. | [1][2] |
| A375, SK-MEL-28 | Proliferation | Up to 100 µM | Significant, dose-dependent inhibition of serum-induced proliferation at 24h. | [1][2][3] | |
| SK-MEL-28 | Vascular Mimicry | Not specified | Strong reduction in the formation of vessel-like structures at 24h. | [1][2][3] | |
| A375 | Apoptosis (FACS) | 30 µM | Strong increase in both early and late apoptosis at 24h. | [3] | |
| A375, SK-MEL-28 | ATP Release | Up to 100 µM | Significant reduction in ATP levels at 6h. | [1][2][3] | |
| A375, SK-MEL-28 | ROS Production | Up to 100 µM | Significant increase in ROS production at 6h. | [1][3] | |
| Clotrimazole | A375, SK-MEL-28 | Viability (MTT) | Up to 100 µM | Significant, dose-dependent reduction in cell viability at 24h. | [1][2] |
| A375, SK-MEL-28 | Proliferation | Up to 100 µM | Significant, dose-dependent inhibition of serum-induced proliferation at 24h. | [1][2] | |
| SK-MEL-28 | Vascular Mimicry | Not specified | Strong reduction in the formation of vessel-like structures at 24h. | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Culture and Treatment:
-
Cell Lines: Human melanoma cell lines A375 and SK-MEL-28 were utilized.[1][2][3]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).
-
Drug Preparation: this compound and Clotrimazole were dissolved in DMSO to create stock solutions.[4]
-
Treatment: Cells were exposed to increasing concentrations of this compound or Clotrimazole (up to 100 µM) for specified durations (6 hours for molecular assays, 24 hours for biological assays).[1][2][3]
2. Cell Viability Assay (MTT):
-
Procedure: A375 and SK-MEL-28 cells were treated with varying doses of this compound and Clotrimazole for 24 hours in the presence of 10% FBS.[1][3]
-
Analysis: Cell viability was measured using the MTT assay, which quantifies mitochondrial metabolic activity as an indicator of viable cells.[1][3]
3. Cell Proliferation Assay:
-
Procedure: Cells were treated with the compounds in the presence of 10% FBS.
-
Analysis: The total cell number was counted after 24 hours to determine the dose-dependent effect of the drugs on cell proliferation.[1]
4. Apoptosis Assay:
-
Procedure: Apoptosis was induced by treating cells with this compound.
-
Analysis: A clear pro-apoptotic effect was observed and quantified using FACS (Fluorescence-Activated Cell Sorting) analysis of cells stained with Annexin V-FITC.[1][2] The reversal of the anti-proliferative effect in the presence of caspase inhibitors (Z-VAD-FMK) further supported the involvement of apoptosis.[1][2][5]
5. ATP and ROS Measurement:
-
Procedure: Cells were treated with this compound for 6 hours.
-
Analysis: Intracellular ATP reduction and the increase in Reactive Oxygen Species (ROS) were measured to assess early molecular effects on mitochondrial function.[1][2][3]
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's anti-melanoma action.
Caption: Experimental workflow for in vitro validation of anti-melanoma agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Melanoma Effects of this compound: Investigating the Mitochondria Involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Melanoma Effects of this compound: Investigating the Mitochondria Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Advanced Miconazole Formulations Enhance Antifungal Efficacy in Preclinical Models
A comprehensive review of recent in vivo studies demonstrates that novel miconazole delivery systems, including liposomes, nanoparticles, and nanoemulsions, significantly outperform conventional formulations in treating fungal infections in animal models. These advanced formulations offer improved drug localization, increased bioavailability, and enhanced therapeutic outcomes, paving the way for more effective clinical treatments.
Researchers and drug development professionals are continuously exploring new strategies to enhance the efficacy of existing antifungal agents like this compound. This compound, a broad-spectrum imidazole antifungal, is widely used for topical and mucosal infections.[1][2] However, its poor water solubility and limited penetration into deeper skin layers can restrict its effectiveness.[3][4] Recent advancements in drug delivery have led to the development of various nanoparticle-based and liposomal formulations designed to overcome these limitations. This guide provides a comparative analysis of the in vivo effectiveness of these next-generation this compound formulations, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Formulations in In Vivo Models
The following tables summarize the quantitative data from various preclinical studies, comparing the performance of different this compound formulations in relevant in vivo models.
Topical this compound Formulations in Cutaneous Candidiasis Models
| Formulation | Animal Model | Key Efficacy Parameter | Result | Comparison | Reference |
| This compound Nitrate Transethosomal Gel (MNTG) | Rat model of Candida albicans infection | Visual and Histological Skin Recovery | Normal skin after 10 days | Superior to marketed 2% cream (Daktarin®) and standard this compound nitrate gel, which showed remaining scars and inflammation. | [5] |
| This compound Nitrate Transethosomes (MCZN TESs) Gel | Rat model of Cutaneous Candidiasis | Duration of Treatment | 1.5 times reduction in treatment duration | Significantly more effective than standard MCZN Gel. | [6] |
| Ultraflexible Liposomes | Guinea pig model of cutaneous candidiasis | Antifungal Activity | Better antifungal activity | Superior to traditional liposomes and plain drug solution.[7][8] | [7][8] |
This compound Formulations in Other Fungal Infection Models
| Formulation | Animal Model | Key Efficacy Parameter | Result | Comparison | Reference |
| This compound-loaded Chitosan Nanoparticles | Diabetic patients with Oral Candidiasis (Clinical Trial) | Clinical Improvement (Signs and Symptoms) | 70% baseline to 5% at 28 days | Comparable effectiveness to standard this compound gel with no adverse reactions.[9] | [9] |
| This compound/Farnesol Chitosan Nanoparticles | Murine model of Vulvovaginal Candidiasis (VVC) | Antifungal Activity | MIC of 2 µg/ml | Nanoparticles with both this compound and farnesol showed a lower MIC than those with this compound alone (2.5 µg/ml).[10] | [10] |
Pharmacokinetic Comparison of this compound Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameter | Result | Comparison | Reference |
| This compound-loaded Solid Lipid Nanoparticles (MN-SLNs) | Rabbit | Bioavailability | >2.5-fold enhancement | Significantly higher than commercially available this compound capsules.[3] | [3] |
| Thiolated Xanthan Gum Nanoparticles (Oral Delivery) | Albino Rats | Bioavailability | 4.5-fold increase | Markedly improved bioavailability compared to this compound dispersion.[11][12] | [11][12] |
| Bioadhesive Slow-Release Tablet (50 mg & 100 mg) | Healthy Human Subjects | Salivary AUC(0,24 h) | 18.9 and 37.2 times greater, respectively | Substantially higher and more prolonged salivary concentrations compared to oral gel.[13] | [13] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.
In Vivo Antifungal Efficacy in a Rat Model of Cutaneous Candidiasis
This protocol was utilized in the evaluation of this compound nitrate-loaded transethosomal gel.[5]
-
Animal Model: Wistar albino rats are used. A superficial skin infection is induced by applying a suspension of Candida albicans.
-
Treatment Groups: The animals are divided into groups receiving treatment with the this compound Nitrate Transethosomal Gel (MNTG), a standard this compound Nitrate Gel (MNG), a marketed 2% cream (Daktarin®), and an untreated control group.
-
Drug Administration: Approximately 0.5 g of each formulation is applied topically to the infected skin area daily.[5]
-
Efficacy Assessment: The healing process is monitored visually and histopathologically over a period of 10 days. Skin irritation is also assessed by observing for erythema and edema.[5] Hematological parameters such as lymphocyte and white blood cell counts are also analyzed.[5]
In Vivo Pharmacokinetic Study in Rabbits
This methodology was employed to assess the bioavailability of this compound-loaded solid lipid nanoparticles.[3]
-
Animal Model: Twelve male albino rabbits, weighing between 2 and 2.5 kg, are used for the study.
-
Pre-treatment: The rabbits are fasted for 24 hours prior to the experiment.
-
Treatment Groups: The rabbits are divided into two groups, one receiving the this compound-loaded solid lipid nanoparticle (MN-SLN) formulation and the other receiving a standard this compound capsule.
-
Drug Administration: The formulations are administered orally.
-
Sample Collection: Blood samples are collected at predetermined time intervals.
-
Analysis: The plasma concentrations of this compound are determined using a validated analytical method, and pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration) are calculated to determine bioavailability.[3]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described in vivo experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-loaded solid lipid nanoparticles: formulation and evaluation of a novel formula with high bioavailability and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. In Vivo Evaluation of this compound-Nitrate-Loaded Transethosomal Gel Using a Rat Model Infected with Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of this compound Nitrate loaded transethosomes for the treatment of Cutaneous Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound nitrate bearing ultraflexible liposomes for the treatment of fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-fungal effect of this compound and this compound-loaded chitosan nanoparticles gels in diabetic patients with Oral candidiasis-randomized control clinical trial and microbiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the pharmacokinetics of this compound after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Miconazole in a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of Miconazole and its related waste is critical for ensuring laboratory safety and environmental protection. While not explicitly listed as a P- or U-list hazardous waste by the Resource Conservation and Recovery Act (RCRA), this compound Nitrate is classified for transport as UN3077, an environmentally hazardous substance, due to its high toxicity to aquatic life.[1][2][3] Therefore, it must be managed as a hazardous chemical waste within a laboratory setting. Under no circumstances should this compound powder, solutions, or contaminated materials be disposed of down the drain or in regular trash.[3][4][5]
Key Disposal Principles:
-
Environmental Hazard: this compound is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][2][3]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[2][6]
-
Segregation: this compound waste must be segregated from other waste streams, such as regular trash, biohazardous waste, and radioactive waste.
Data Presentation: this compound Waste Management Summary
The following table summarizes the types of this compound waste generated in a laboratory and the required disposal procedures.
| Waste Type | Key Characteristics | Required Disposal Protocol |
| Unused/Expired this compound Powder | Pure chemical, environmentally hazardous. | Collect as hazardous chemical waste. Do not drain dispose. Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. |
| Concentrated this compound Solutions | Liquid chemical waste, toxic to aquatic life. | Collect in a designated, sealed, and compatible hazardous waste container. Label clearly. Do not drain dispose. Arrange for EHS pickup.[4] |
| Contaminated Labware (PPE, pipettes, etc.) | Solid waste contaminated with a hazardous chemical. | Collect in a designated container for solid chemical waste. Do not dispose of in regular trash or biohazard bags. |
| Spill Cleanup Materials | Solid waste from the cleanup of a hazardous chemical. | For powder spills, use dry cleanup methods to avoid dust.[3] Place all cleanup debris into a sealed container for disposal as hazardous chemical waste. |
| Empty this compound Containers | May contain hazardous residue. | The first rinseate must be collected as hazardous chemical waste.[4] After triple rinsing and air drying, deface the label and dispose of the container according to institutional policy (solid waste or recycling).[4] |
Experimental Protocols: Standard Disposal Procedures
This section provides detailed, step-by-step methodologies for the handling and disposal of this compound waste streams within a research or drug development environment.
Protocol 1: Disposal of Pure this compound Powder and Concentrated Solutions
-
Container Selection: Designate a sturdy, leak-proof waste container compatible with this compound and any solvents used. The container must have a secure, sealable lid.[4]
-
Labeling: Attach a hazardous waste label to the container immediately. Fill out the label completely with the full chemical name ("this compound"), concentration, and other required information.[4]
-
Waste Collection: Carefully transfer unwanted this compound powder or concentrated solutions into the designated waste container using appropriate funnels and personal protective equipment (PPE).
-
Storage: Keep the waste container sealed at all times, except when adding waste.[4] Store the container in a designated satellite accumulation area or central hazardous waste storage area. Ensure secondary containment is used for liquid waste.[4]
-
Pickup and Disposal: Once the container is full or has reached its accumulation time limit, submit a waste pickup request to your institution's EHS department for disposal by a licensed hazardous waste contractor.
Protocol 2: Disposal of this compound-Contaminated Solid Waste
-
Segregation: Collect all solid materials contaminated with this compound, including gloves, weigh boats, pipette tips, and contaminated bench paper.
-
Collection: Place these items into a designated, leak-proof container or a durable plastic bag lining a cardboard box that is clearly labeled as "Hazardous Chemical Waste" and specifies the contaminant (this compound).
-
Disposal: Manage the container as hazardous waste. Do not place it in regular trash or biohazard bins. Arrange for pickup and disposal through your institution's EHS office.
Protocol 3: Management of Empty this compound Containers
-
Initial Rinse: For containers that held pure this compound, carefully rinse the empty container with a suitable solvent (e.g., ethanol, then water) to remove all residual powder.
-
Collect Rinseate: The first rinseate is considered hazardous waste.[4] Decant this liquid into your designated this compound liquid waste container.
-
Subsequent Rinses: Perform at least two additional rinses. These may be disposed of down the drain only if permitted by your local wastewater authority and institutional EHS policy. When in doubt, collect all rinsates as hazardous waste.
-
Container Disposal: After the container is thoroughly rinsed and air-dried, completely deface or remove the original label.[4] The clean, dry container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box) or recycled, following institutional guidelines.[4]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Decision workflow for this compound waste segregation and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. theharvarddruggroup.com [theharvarddruggroup.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
